WAY-213613
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24/h1-6,13H,7,20H2,(H,21,22)(H,23,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYDDAAZMBUFRG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468142 | |
| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868359-05-1 | |
| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868359-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WAY-213613 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868359051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 868359-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WAY-213613 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QTE6AZR4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
WAY-213613: A Technical Guide to a Selective EAAT2 Inhibitor
WAY-213613 is a potent and selective non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1).[1][2][3] This small molecule is a crucial tool for researchers in neuroscience and drug development, enabling the study of glutamate homeostasis, excitotoxicity, and the physiological roles of EAAT2.[4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Core Properties and Mechanism of Action
This compound is a non-substrate inhibitor, meaning it binds to EAAT2 but is not transported into the cell.[4][5][6] Its chemical structure is (2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid.[1] The molecule is comprised of an L-asparagine moiety and a 4-(2-bromo-4,5-difluorophenoxy) phenyl (BDP) group.[7]
The inhibitory mechanism of this compound involves a unique binding mode. The L-asparagine portion of the molecule occupies the glutamate-binding site of EAAT2, while the BDP moiety extends into an adjacent hydrophobic cavity.[7][8] This dual interaction effectively locks the transporter in an inward-facing conformation, preventing the alternating access required for glutamate transport.[7][9][10] This blockade of EAAT2 leads to an accumulation of extracellular glutamate, which can be utilized to study the downstream effects of elevated glutamate levels on synaptic transmission and neuronal health.[4]
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Inhibitory Potency of this compound on Human EAAT Subtypes
| Transporter Subtype | IC50 (nM) | Reference(s) |
| EAAT1 | 5004 | [2][11][12] |
| EAAT2 | 85 | [2][11][12] |
| EAAT3 | 3787 | [2][11][12] |
Table 2: Inhibitory Potency of this compound in Oocyte Expression System
| Transporter Subtype | IC50 (µM) | Reference(s) |
| EAAT1 | 48 | [11][12] |
| EAAT2 | 0.13 | [11][12] |
| EAAT3 | 4.0 | [11][12] |
Table 3: Inhibitory Constant (Ki) of this compound on Synaptosomal L-[³H] Glutamate Uptake
| This compound Concentration | Ki (nM) | Reference(s) |
| 3 nM | 15 | [11][12][13] |
| 30 nM | 41 | [11][12][13] |
| 300 nM | 55 | [11][12][13] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted with this compound.
Glutamate Uptake Assay in Transfected Mammalian Cells
This protocol is used to determine the inhibitory activity of this compound on specific EAAT subtypes expressed in a controlled cellular environment.
Objective: To measure the IC50 of this compound for EAAT1, EAAT2, and EAAT3.
Materials:
-
Mammalian cell line (e.g., COS-7 or HEK293)
-
Expression vectors for human EAAT1, EAAT2, and EAAT3
-
Cell culture reagents
-
Transfection reagent
-
L-[³H]glutamate
-
This compound
-
Scintillation counter
Procedure:
-
Cell Culture and Transfection: Culture COS-7 cells in appropriate media. Transiently transfect the cells with expression vectors for either EAAT1, EAAT2, or EAAT3 using a suitable transfection reagent.[14][15]
-
Cell Plating: 24 hours post-transfection, plate the cells into 96-well plates.
-
Compound Incubation: On the day of the assay, wash the cells with a sodium-containing buffer. Incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 20 minutes) at 37°C.
-
Glutamate Uptake: Initiate the uptake reaction by adding a solution containing L-[³H]glutamate (e.g., 50 nM) and a low concentration of unlabeled glutamate. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the amount of L-[³H]glutamate taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of glutamate uptake against the concentration of this compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Electrophysiological Recording in Xenopus Oocytes
This method allows for the functional characterization of EAATs and their inhibition by this compound through the measurement of glutamate-induced currents.
Objective: To determine the IC50 of this compound by measuring the blockade of glutamate-induced currents in oocytes expressing EAAT subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human EAAT1, EAAT2, and EAAT3
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
-
Glutamate
-
This compound
Procedure:
-
Oocyte Preparation and Injection: Prepare and defolliculate Xenopus oocytes. Inject the oocytes with cRNA encoding for either EAAT1, EAAT2, or EAAT3 (e.g., 25 ng/oocyte).[7] Incubate the oocytes for 2-4 days to allow for protein expression.
-
Voltage Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping (e.g., at a holding potential of -60 mV).
-
Glutamate Application: Perfuse the oocyte with the recording solution. Apply a fixed concentration of glutamate to induce an inward current mediated by the expressed EAAT.
-
Inhibitor Application: Co-apply varying concentrations of this compound with the same concentration of glutamate.
-
Current Measurement: Record the amplitude of the glutamate-induced current in the absence and presence of the inhibitor.
-
Data Analysis: Calculate the percentage of inhibition of the glutamate-induced current for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the molecular mechanism of this compound and its impact on glutamatergic signaling.
References
- 1. WAY-213,613 - Wikipedia [en.wikipedia.org]
- 2. WAY 213613 | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EMDB-32097: Inward-facing structure of human EAAT2 in the WAY213613-bound state - Yorodumi [pdbj.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
WAY-213613: A Deep Dive into a Selective EAAT2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic transmission, learning, and memory. The precise regulation of extracellular glutamate concentrations is vital, as excessive levels can lead to excitotoxicity and neuronal damage, a hallmark of various neurological disorders. Excitatory amino acid transporters (EAATs) are a family of proteins responsible for the reuptake of glutamate from the synaptic cleft, thereby maintaining glutamate homeostasis. Among the five subtypes, EAAT2 (also known as GLT-1) is the most abundantly expressed in the brain and is responsible for the majority of glutamate clearance.
WAY-213613 has emerged as a potent and selective, non-substrate inhibitor of the human EAAT2 transporter. Its ability to selectively block EAAT2 with high affinity makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of this transporter. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the experimental methodologies used to characterize it, and the underlying signaling pathways.
Quantitative Data on this compound Inhibitory Activity
This compound exhibits a significant degree of selectivity for the EAAT2 subtype over other EAAT subtypes. The following tables summarize the key quantitative data regarding its inhibitory potency.
| Transporter Subtype | IC50 (nM) | Selectivity vs. EAAT2 | Reference |
| human EAAT1 | 5004 | 59-fold | [1] |
| human EAAT2 | 85 | - | [1] |
| human EAAT3 | 3787 | 45-fold | [1] |
Table 1: Inhibitory Potency (IC50) of this compound against human EAAT subtypes. This data was determined using a radiolabeled glutamate uptake assay in cells expressing the respective transporters.
| Parameter | Value (nM) | Experimental Condition | Reference |
| Ki | 15 | 3 nM this compound | [1] |
| Ki | 41 | 30 nM this compound | [1] |
| Ki | 55 | 300 nM this compound | [1] |
Table 2: Kinetic analysis of this compound inhibition of synaptosomal L-[³H]glutamate uptake. The data indicates a competitive mode of inhibition.
| Transporter Subtype | IC50 (µM) | Experimental Method | Reference |
| EAAT1-injected oocytes | 48 | Electrophysiology | [1] |
| EAAT2-injected oocytes | 0.13 | Electrophysiology | [1] |
| EAAT3-injected oocytes | 4.0 | Electrophysiology | [1] |
Table 3: Inhibitory effect of this compound on glutamate-induced currents in Xenopus oocytes. This electrophysiological data further confirms the selectivity of this compound for EAAT2.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is essential to visualize the EAAT2-mediated glutamate transport cycle and the experimental procedures used to study its inhibition.
Figure 1: EAAT2 Glutamate Transport Cycle and Inhibition by this compound. This diagram illustrates the key steps of glutamate uptake by EAAT2 and the inhibitory action of this compound.
Figure 2: Workflow for [³H]L-Glutamate Uptake Assay. This diagram outlines the key steps in determining the inhibitory potency of this compound on EAAT subtypes.
References
WAY-213613: A Technical Guide to its Glutamate Transporter Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glutamate transporter selectivity profile of WAY-213613, a potent, non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2).[1][2] This document consolidates key quantitative data, details common experimental methodologies for its characterization, and visualizes its selectivity and relevant experimental workflows.
Core Selectivity Profile: Potent and Preferential Inhibition of EAAT2
This compound is distinguished by its significant selectivity for the human EAAT2 subtype, also known as glutamate transporter 1 (GLT-1).[1] This transporter is predominantly expressed in glial cells and is responsible for the majority of glutamate uptake in the forebrain.[3] The compound exhibits substantially lower potency against other EAAT subtypes, including EAAT1 and EAAT3. Notably, this compound shows no significant activity at ionotropic or metabotropic glutamate receptors, making it a precise tool for studying the specific roles of EAAT2.[1]
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified across various studies, primarily through the determination of IC50 and Ki values. The following tables summarize this data, highlighting the compound's selectivity for EAAT2. It is important to note the variations in reported values across different experimental setups.
Table 1: Inhibitory Potency (IC50) of this compound at Human EAAT Subtypes
| Transporter Subtype | IC50 (nM) | Fold Selectivity vs. EAAT2 | Reference |
| EAAT1 | 5004 | ~59x less potent | [4] |
| EAAT2 | 85 | - | [1][4] |
| EAAT3 | 3787 | ~45x less potent | [4] |
Data from studies using human EAAT subtypes expressed in oocytes or other cell lines.
Table 2: Alternative Reported Inhibitory Potencies (IC50) of this compound
| Transporter Subtype | IC50 (nM) | Fold Selectivity vs. EAAT2 | Reference |
| EAAT1 | 0.86 | ~12x less potent | |
| EAAT2 | 0.071 | - | |
| EAAT3 | 1.9 | ~27x less potent | |
| EAAT4 | 1.5 | ~21x less potent |
These values, while also cited, represent a significantly higher potency and different selectivity profile. Researchers should consider the specific experimental conditions when interpreting these results.
Table 3: Inhibitory Constant (Ki) of this compound on Synaptosomal L-[³H]glutamate Uptake
| This compound Concentration | Ki (nM) | Reference |
| 3 nM | 15 | [4][5] |
| 30 nM | 41 | [4][5] |
| 300 nM | 55 | [4][5] |
This data suggests a competitive mode of inhibition.[5]
Mechanism of Action
This compound acts as a non-substrate inhibitor of EAAT2.[1][6] This means that it binds to the transporter but is not transported into the cell itself.[1] Structural studies, including cryo-electron microscopy, have indicated that this compound interacts with the glutamate-binding site of EAAT2. This interaction sterically hinders the movement of the HP2 loop, which is a critical step in the glutamate transport cycle, thereby blocking glutamate uptake.[3][7]
References
- 1. medkoo.com [medkoo.com]
- 2. WAY-213,613 - Wikipedia [en.wikipedia.org]
- 3. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
WAY-213613: A Technical Guide for Researchers and Drug Development Professionals
WAY-213613 is a potent and selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1). This technical guide provides an in-depth overview of its chemical structure, properties, and its application in neuroscience research, with a focus on experimental protocols and the signaling pathways it modulates.
Chemical Structure and Properties
This compound is a synthetic molecule with the IUPAC name (2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid | [1] |
| Synonyms | WAY 213613, N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
| CAS Number | 868359-05-1 | [1] |
| Molecular Formula | C16H13BrF2N2O4 | [1] |
| Molecular Weight | 415.19 g/mol | [1] |
| Appearance | White to off-white solid powder | |
| Solubility | Soluble in DMSO and 1eq. NaOH | |
| SMILES | C1=CC(=CC=C1NC(=O)C--INVALID-LINK--N)OC2=CC(=C(C=C2Br)F)F | [1] |
| InChI Key | BNYDDAAZMBUFRG-ZDUSSCGKSA-N |
Pharmacological Properties
This compound is a highly selective inhibitor of the human EAAT2 transporter. Its primary mechanism of action is the competitive inhibition of glutamate uptake by binding to the transporter protein.[2] This selectivity makes it a valuable tool for studying the specific roles of EAAT2 in the central nervous system.
| Target | IC50 (nM) | Selectivity vs. EAAT2 | Reference |
| Human EAAT1 | 5004 | ~59-fold | [3] |
| Human EAAT2 | 85 | - | [3] |
| Human EAAT3 | 3787 | ~45-fold | [3] |
Signaling Pathways Modulated by this compound
By inhibiting EAAT2, this compound prolongs the presence of glutamate in the synaptic cleft. This leads to alterations in downstream signaling pathways, primarily those involved in synaptic plasticity and excitotoxicity. The extended activation of glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), is a key consequence.
Caption: Signaling pathway affected by this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Glutamate Uptake Assay in Transfected HEK293 Cells
This protocol describes the measurement of glutamate uptake in Human Embryonic Kidney 293 (HEK293) cells transiently transfected with the human EAAT2 gene.
Experimental Workflow:
Caption: Workflow for glutamate uptake assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfect cells with a plasmid encoding human EAAT2 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Use a mock transfection (empty vector) as a negative control.
-
Seed the transfected cells into 24-well poly-D-lysine coated plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Glutamate Uptake Assay:
-
Wash the cells twice with Krebs-Henseleit buffer (KHB) containing (in mM): 124 NaCl, 4 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 25 NaHCO3, and 10 D-glucose, pH 7.4.
-
Pre-incubate the cells for 20 minutes at 37°C with varying concentrations of this compound in KHB.
-
Initiate the uptake by adding a solution containing [³H]-L-glutamate (final concentration 50 nM) and unlabeled L-glutamate (final concentration 50 µM) in KHB.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KHB.
-
Lyse the cells with 0.5 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the radioactivity in mock-transfected cells from that in EAAT2-transfected cells.
-
Plot the percentage of inhibition of specific uptake against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Electrophysiological Recording in Xenopus Oocytes
This protocol details the two-electrode voltage clamp (TEVC) technique to measure the effect of this compound on glutamate-induced currents in Xenopus laevis oocytes expressing human EAATs.
Experimental Workflow:
Caption: Workflow for oocyte electrophysiology.
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase (2 mg/mL) in a calcium-free OR2 solution to remove the follicular layer.
-
Inject each oocyte with 50 nL of cRNA (0.1-1 µg/µL) encoding for human EAAT1, EAAT2, or EAAT3. Inject water as a control.
-
Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place a single oocyte in a recording chamber continuously perfused with ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5).
-
Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl.
-
Clamp the membrane potential at -60 mV using a voltage-clamp amplifier.
-
Record baseline currents in ND96 solution.
-
Apply L-glutamate (10-100 µM) to induce an inward current.
-
After a stable glutamate-induced current is achieved, co-apply varying concentrations of this compound with glutamate.
-
Wash the oocyte with ND96 solution between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-induced inward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition of the glutamate-induced current for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the physiological and pathological roles of the EAAT2 glutamate transporter. Its high selectivity allows for the precise dissection of EAAT2 function in complex biological systems. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies of glutamatergic neurotransmission, synaptic plasticity, and neurological disorders.
References
WAY-213613: A Technical Guide to a Potent and Selective EAAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-213613 is a potent and selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1] EAAT2 is the primary transporter responsible for the reuptake of glutamate, the major excitatory neurotransmitter in the central nervous system, from the synaptic cleft. Dysregulation of glutamate homeostasis is implicated in a variety of neurological disorders, making EAAT2 an important therapeutic target. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data and protocols.
Chemical and Physical Properties
This compound is a synthetic small molecule with the following key identifiers:
| Property | Value |
| CAS Number | 868359-05-1 |
| Molecular Formula | C₁₆H₁₃BrF₂N₂O₄ |
| Molecular Weight | 415.19 g/mol |
Mechanism of Action
This compound exerts its pharmacological effect through the direct competitive inhibition of the EAAT2 transporter. It binds to the glutamate binding site on the transporter, thereby preventing the uptake of glutamate from the extracellular space into glial cells and neurons. This leads to an increase in the extracellular concentration of glutamate. Structural studies have revealed that this compound occupies the glutamate-binding site and sterically hinders the conformational changes of the transporter necessary for glutamate translocation.[2][3]
References
WAY-213613: A Technical Guide to a Potent and Selective EAAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-213613 is a potent and highly selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1). As a critical component in maintaining glutamate homeostasis in the central nervous system, EAAT2 dysfunction has been implicated in a variety of neurological disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of this compound, intended to serve as a comprehensive resource for researchers in the field.
Discovery and Development
This compound was developed as part of a research program aimed at identifying potent and selective inhibitors of EAAT2. The discovery process involved the synthesis and screening of a series of aryl-ether, biaryl, and fluorene aspartic acid and diaminopropionic acid analogs. This effort led to the identification of this compound as a lead compound with high affinity and selectivity for EAAT2.[1][2]
While extensive in vitro characterization has been performed, information regarding in vivo studies, including pharmacokinetic and pharmacodynamic profiles, and clinical trials for this compound is not publicly available. This suggests that this compound is primarily utilized as a preclinical research tool to investigate the physiological and pathological roles of EAAT2.
Mechanism of Action
This compound acts as a competitive, non-substrate inhibitor of EAAT2.[3] It binds to the glutamate binding site on the transporter, stabilizing it in an inward-facing conformation. This binding sterically hinders the conformational changes necessary for glutamate translocation across the cell membrane, specifically by inhibiting the movement of the hairpin-like loop 2 (HP2).[3] By blocking glutamate uptake, this compound can be used to study the consequences of impaired EAAT2 function and the role of glutamate excitotoxicity in various neurological conditions.
Caption: Mechanism of this compound action on the EAAT2 transporter.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against various excitatory amino acid transporters.
Table 1: Inhibitory Potency (IC50) of this compound on Human EAAT Subtypes
| Transporter Subtype | IC50 (nM) | Selectivity vs. EAAT2 | Reference |
| EAAT1 (GLAST) | 5004 | >58-fold | |
| EAAT2 (GLT-1) | 85 | - | |
| EAAT3 (EAAC1) | 3787 | >44-fold | |
| EAAT4 | 1500 | >17-fold |
Data from one study shows a higher potency with an IC50 of 0.071 nM for EAAT2.
Table 2: Kinetic Inhibition Constants (Ki) of this compound on Synaptosomal L-[3H]Glutamate Uptake
| This compound Concentration (nM) | Ki (nM) |
| 3 | 15 |
| 30 | 41 |
| 300 | 55 |
Table 3: Inhibitory Potency (IC50) of this compound on Glutamate-Induced Currents in Xenopus Oocytes
| Transporter Subtype | IC50 (µM) |
| EAAT1 | 48 |
| EAAT2 | 0.13 |
| EAAT3 | 4.0 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key assays used in the characterization of this compound.
Radiolabeled Glutamate Uptake Assay in Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glutamate into isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., cortex or hippocampus) using differential centrifugation.[4] The final synaptosomal pellet is resuspended in a physiological buffer.[4][5]
-
Incubation: Pre-incubate synaptosomes with varying concentrations of this compound or vehicle control for a specified time at 37°C.
-
Uptake Initiation: Initiate glutamate uptake by adding a solution containing a fixed concentration of L-[3H]glutamate.
-
Uptake Termination: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound compared to the vehicle control and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for a radiolabeled glutamate uptake assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique allows for the functional characterization of transporter activity by measuring the currents associated with substrate transport.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the human EAAT subtype of interest (e.g., EAAT1, EAAT2, or EAAT3) and incubate for 2-5 days to allow for protein expression.
-
Electrophysiological Recording:
-
Compound Application: Apply glutamate to the oocyte to elicit an inward current mediated by the expressed transporter.
-
Inhibition Measurement: Co-apply varying concentrations of this compound with glutamate and measure the reduction in the glutamate-induced current.
-
Data Analysis: Determine the concentration-response curve for this compound and calculate the IC50 value.
Caption: Workflow for a two-electrode voltage clamp experiment.
Conclusion
This compound is a valuable pharmacological tool for the study of EAAT2 function. Its high potency and selectivity make it an ideal probe for elucidating the role of this transporter in both normal physiology and in the context of neurological diseases characterized by glutamate dysregulation. While the lack of publicly available in vivo and clinical data limits its current scope to preclinical research, the detailed in vitro characterization of this compound provides a solid foundation for its use in advancing our understanding of glutamate transporter biology. Future research may explore the therapeutic potential of compounds with similar mechanisms of action.
References
- 1. WAY-213,613 - Wikipedia [en.wikipedia.org]
- 2. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of EAAT2 in Maintaining Glutamate Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), essential for a vast array of neurological functions. However, its overabundance in the synaptic cleft leads to excitotoxicity, a primary driver of neuronal damage in numerous acute and chronic neurological disorders. The precise control of extracellular glutamate concentrations, or glutamate homeostasis, is therefore critical for normal brain function. This technical guide provides an in-depth examination of the Excitatory Amino Acid Transporter 2 (EAAT2), the primary transporter responsible for glutamate clearance in the forebrain. We will explore its molecular mechanisms, complex regulatory networks, and its profound implications in the pathophysiology of neurological diseases, offering a comprehensive resource for researchers and drug development professionals seeking to target this critical homeostatic regulator.
Introduction: The Double-Edged Sword of Glutamate
Glutamate's role as the major excitatory neurotransmitter is fundamental to synaptic plasticity, learning, and memory.[1][2] This signaling is terminated by its rapid removal from the synaptic cleft by a family of Excitatory Amino Acid Transporters (EAATs).[1][3] Failure in this clearance mechanism results in the persistent activation of glutamate receptors, leading to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity.[1][4] Among the five identified EAAT isoforms, EAAT2, also known as GLT-1 in rodents, is the most abundant and is responsible for up to 90% of total glutamate uptake in the brain.[1][2][4] Predominantly expressed on astrocytes, EAAT2 is strategically positioned to regulate synaptic glutamate levels and protect neurons from excitotoxic insults.[1][2][5] Consequently, dysfunction or downregulation of EAAT2 has been implicated in a wide range of neurological disorders, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, Parkinson's disease, epilepsy, and stroke.[2][4][6][7]
Molecular Architecture and Transport Mechanism of EAAT2
EAAT2 belongs to the solute carrier 1 (SLC1) family of transporters.[8] Structurally, EAAT2 functions as a trimer, with each protomer consisting of a transport domain and a scaffold domain.[8] The transport of one glutamate molecule is coupled to the co-transport of three Na+ ions and one H+ ion, and the counter-transport of one K+ ion.[1] This ion stoichiometry allows for the transport of glutamate against its concentration gradient, a process vital for maintaining low extracellular glutamate levels, which are estimated to be as low as 25 nM in the hippocampus.[1] The transport cycle is a complex process involving conformational changes in the transporter to move glutamate across the astrocytic membrane.[9]
Quantitative Insights into EAAT2 Function
The functional properties of EAAT2 have been quantified in various experimental systems. The following tables summarize key quantitative data regarding EAAT2 expression and function.
| Parameter | Value | Brain Region/Model | Reference |
| Relative Abundance | ~80% of total EAATs | Adult Rat Hippocampus | [10] |
| 4x higher than EAAT1 | Adult Murine Hippocampus | [10] | |
| Transport Rate | ~30 glutamate molecules/sec | General EAATs | [1] |
| ~6 times faster than EAAT1 | Adult Rat Cerebellar Molecular Layer | [10] | |
| Extracellular Glutamate | ~25 nM (baseline) | Hippocampal Slice | [1] |
| Synaptic Glutamate | Reaches ~1 mM after release | Synaptic Cleft | [1] |
| Molecular Weight | ~66 kDa (Western Blot) | Human Cortical Tissue | [5] |
Table 1: Quantitative Characteristics of EAAT2
| Modulator | Effect on EAAT2 | Potency (IC50/EC50) | Experimental System | Reference |
| WAY-213613 | Inhibition | High potency and selectivity | - | [1] |
| TFB-TBOA | Inhibition | IC50 = 17 nM | Cells transiently expressing EAATs | [11] |
| Arachidonic Acid | Enhancement | 155 ± 5% of control at 30 µM | Induced HEK/EAAT2 cells | [12] |
| Ceftriaxone | Upregulation (transcriptional) | - | Primary human fetal astrocytes | [2] |
| Riluzole | Enhanced uptake and expression | - | - | [1][13] |
Table 2: Pharmacological Modulation of EAAT2
Regulation of EAAT2 Expression and Function
The expression and activity of EAAT2 are tightly regulated at multiple levels, ensuring a dynamic response to neuronal activity and pathological insults.
Transcriptional Regulation
The EAAT2 promoter contains binding sites for several transcription factors, including Nuclear Factor-kappa B (NF-κB), Sp1, CREB, and N-myc.[1][6] NF-κB, in particular, has emerged as a critical regulator of EAAT2 expression.[2][3] Various signaling molecules can modulate EAAT2 transcription:
-
Activators: Epidermal growth factor (EGF), transforming growth factor-alpha (TGF-α), cAMP, and certain pharmacological agents like the beta-lactam antibiotic ceftriaxone enhance EAAT2 expression via NF-κB activation.[1][2][3]
-
Repressors: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) can repress EAAT2 expression, also through an NF-κB-dependent mechanism.[1][6]
Post-Transcriptional and Translational Regulation
EAAT2 expression is also controlled at the post-transcriptional and translational levels. The 5'-untranslated region (5'-UTR) of EAAT2 mRNA plays a role in translational control, with factors like corticosterone influencing its translation.[1][14] Furthermore, microRNAs, such as miR-124a delivered via neuronal exosomes, can increase EAAT2 protein levels.[1]
Post-Translational Modifications and Trafficking
The function and localization of the EAAT2 protein are modulated by several post-translational modifications:
-
Palmitoylation: Necessary for normal glutamate uptake function.[1]
-
Sumoylation: The sumoylated form of EAAT2 is retained in intracellular compartments, and its de-sumoylation promotes plasma membrane localization and activity.[1]
-
Ubiquitination: Can lead to the internalization and degradation of the transporter.[1]
The localization of EAAT2 to the plasma membrane and its clustering at the perisynaptic astrocytic processes are crucial for its function and are influenced by neuronal activity and the lipid raft environment.[1]
Signaling Pathways and Logical Relationships
The intricate regulation of EAAT2 involves multiple converging signaling pathways. The following diagrams illustrate some of these key relationships.
Caption: Transcriptional regulation of EAAT2 by NF-κB signaling.
Caption: The role of EAAT2 in the glutamate-glutamine cycle.
Experimental Protocols for Studying EAAT2
The functional characterization of EAAT2 relies on a variety of well-established experimental techniques. Below are detailed protocols for key assays.
Glutamate Uptake Assay using Radiolabeled Substrate
This assay measures the rate of glutamate transport into cells or synaptosomes.
Materials:
-
Cell culture (e.g., primary astrocytes or HEK293 cells expressing EAAT2)
-
[3H]-L-glutamate or [14C]-L-glutamate
-
Unlabeled L-glutamate
-
Krebs-HEPES buffer (140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 15 mM HEPES, pH 7.4)
-
Lysis buffer (0.1 N NaOH, 0.01% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay reagents (e.g., BCA kit)
Procedure:
-
Cell Preparation: Plate cells in 24-well plates and grow to confluency. The day before the experiment, change the medium to a glutamine-free medium.[15]
-
Pre-incubation: Wash the cells twice with warm Krebs-HEPES buffer. Pre-incubate the cells in Krebs-HEPES buffer for 10-15 minutes at 37°C. For inhibitor studies, add the inhibitor during this step.
-
Initiation of Uptake: Start the uptake by adding Krebs-HEPES buffer containing a known concentration of radiolabeled glutamate (e.g., 0.5 µCi/ml) and unlabeled glutamate (e.g., 50 µM).[15]
-
Incubation: Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The uptake should be in the linear range.
-
Termination of Uptake: Rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold Krebs-HEPES buffer.[15][16]
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer to each well and incubating for 30 minutes at room temperature.[15]
-
Scintillation Counting: Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another aliquot of the lysate to determine the protein concentration in each well.
-
Data Analysis: Express the glutamate uptake as nmol/mg protein/min. Non-specific uptake can be determined in the presence of a high concentration of an EAAT inhibitor (e.g., TFB-TBOA) or by using sodium-free buffer.
Caption: Experimental workflow for a radiolabeled glutamate uptake assay.
Western Blotting for EAAT2 Protein Expression
This technique is used to quantify the amount of EAAT2 protein in tissue or cell lysates.
Materials:
-
Tissue or cell samples
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against EAAT2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tissue or lyse cells in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary EAAT2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the band corresponding to EAAT2 (around 66 kDa) is proportional to the protein amount. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
EAAT2 in Neurological Disorders and as a Therapeutic Target
The compelling evidence linking EAAT2 dysfunction to the pathogenesis of numerous neurological diseases has positioned it as a promising therapeutic target.[1][7] Strategies aimed at enhancing EAAT2 expression or function are being actively explored.[17][18] For instance, the upregulation of EAAT2 by ceftriaxone has shown neuroprotective effects in various preclinical models.[2][13] Additionally, the development of small-molecule positive allosteric modulators (PAMs) that enhance EAAT2 activity represents a novel therapeutic avenue.[17] Restoring glutamate homeostasis by targeting EAAT2 holds the potential to mitigate excitotoxicity and slow disease progression in a range of devastating neurological conditions.
Conclusion
EAAT2 is a cornerstone of glutamate homeostasis in the CNS. Its critical role in clearing synaptic glutamate, coupled with its complex regulation and profound involvement in neurological diseases, makes it a subject of intense research interest. A thorough understanding of its molecular biology, pharmacology, and pathophysiology is essential for the development of novel therapeutic strategies aimed at preserving neuronal integrity and function. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of glutamatergic neurotransmission and translating these discoveries into effective treatments for neurological disorders.
References
- 1. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ukdiss.com [ukdiss.com]
- 5. Expression of the glial glutamate transporter EAAT2 in the human CNS: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic dys-regulation of astrocytic glutamate transporter EAAT2 and its implications in neurological disorders and manganese toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular determinants of transport stimulation of EAAT2 are located at interface between the trimerization and substrate transport domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inducible expression and pharmacology of the human excitatory amino acid transporter 2 subtype of L-glutamate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | EAAT2 as a therapeutic research target in Alzheimer's disease: A systematic review [frontiersin.org]
- 14. Translational control of glial glutamate transporter EAAT2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glutamate uptake assay [bio-protocol.org]
- 16. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 18. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
WAY-213613: A Technical Guide for Studying Glutamate Excitotoxicity
This guide provides an in-depth overview of WAY-213613, a potent and selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), for researchers, scientists, and drug development professionals investigating glutamate excitotoxicity.
Introduction to this compound and Glutamate Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly regulated by Excitatory Amino Acid Transporters (EAATs).[1] EAAT2, also known as GLT-1 in rodents, is the most abundant glutamate transporter in the brain and plays a critical role in maintaining low extracellular glutamate levels, thereby preventing excitotoxicity.[1] Dysregulation of EAAT2 function is implicated in various neurological disorders characterized by excessive glutamate-mediated neuronal damage, a phenomenon known as excitotoxicity. This process is a key player in the pathophysiology of conditions like stroke, epilepsy, and neurodegenerative diseases.
This compound is a potent, non-substrate inhibitor of EAAT2, exhibiting significant selectivity over other EAAT subtypes. Its ability to block glutamate uptake by EAAT2 makes it a valuable pharmacological tool to induce and study glutamate excitotoxicity in controlled experimental settings. By inhibiting EAAT2, this compound leads to an accumulation of extracellular glutamate, triggering a cascade of events that culminate in neuronal cell death.
Quantitative Data: Inhibitory Potency of this compound
The selectivity of this compound for EAAT2 is a crucial aspect of its utility in research. The following table summarizes the inhibitory concentrations (IC50) of this compound for various human EAAT subtypes as reported in the literature.
| Transporter Subtype | IC50 (nM) | Reference |
| EAAT1 (Glast) | 5004 | Tocris Bioscience |
| EAAT2 (GLT-1) | 85 | Tocris Bioscience |
| EAAT3 (EAAC1) | 3787 | Tocris Bioscience |
Note: IC50 values can vary between different studies and experimental conditions.
Signaling Pathway of Glutamate Excitotoxicity Induced by this compound
Inhibition of EAAT2 by this compound disrupts glutamate homeostasis, leading to the overactivation of glutamate receptors and subsequent neuronal injury. The signaling cascade is depicted in the diagram below.
Caption: Signaling pathway of this compound-induced glutamate excitotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study glutamate excitotoxicity in vitro.
Preparation of this compound Stock Solution
A stock solution of this compound is essential for accurate and reproducible experiments.
Materials:
-
This compound powder (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the product information, a 100 mM stock solution of this compound in DMSO can be prepared.[1]
-
Allow the this compound vial to reach room temperature before opening.
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
In Vitro Excitotoxicity Assay using Primary Cortical Neurons
This protocol describes a typical experiment to induce excitotoxicity in primary neuronal cultures using this compound in combination with glutamate.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (100 mM in DMSO)
-
L-glutamic acid stock solution (e.g., 100 mM in water)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., LDH cytotoxicity assay kit or MTT assay kit)
Protocol:
-
Plate primary cortical neurons at a suitable density (e.g., 1 x 10^5 cells/well) in 96-well plates coated with poly-D-lysine.
-
Culture the neurons for at least 7-10 days to allow for maturation and synapse formation.
-
On the day of the experiment, gently remove half of the culture medium.
-
Prepare working solutions of this compound and glutamate in pre-warmed culture medium. A final concentration of 1-10 µM for this compound is commonly used.[1] The concentration of glutamate will need to be optimized for the specific cell type and culture conditions, but a range of 20-100 µM is a good starting point.
-
Add the this compound working solution to the appropriate wells and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C and 5% CO2.
-
Following the pre-incubation, add the glutamate working solution to the wells.
-
Incubate the cells for the desired exposure duration (e.g., 24 hours).
-
After the incubation period, assess neuronal viability using a standard assay such as the LDH assay (measuring lactate dehydrogenase release from damaged cells) or the MTT assay (measuring mitochondrial metabolic activity).
-
Include appropriate controls: vehicle control (medium with DMSO), this compound alone, and glutamate alone.
Experimental Workflow
The logical flow of a typical experiment to investigate the effect of this compound on glutamate excitotoxicity is outlined below.
Caption: A typical experimental workflow for studying this compound in a glutamate excitotoxicity model.
Conclusion
This compound serves as an indispensable tool for elucidating the mechanisms of glutamate excitotoxicity. Its high potency and selectivity for EAAT2 allow for the creation of robust and reproducible in vitro models of neuronal injury. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design and execution of studies aimed at understanding the complex processes of excitotoxicity and exploring potential neuroprotective strategies. Researchers should, however, always optimize experimental conditions for their specific cellular models and research questions.
References
WAY-213613 in Models of Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-213613 is a potent and selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1) in rodents.[1][2][3] EAAT2 is the predominant glutamate transporter in the central nervous system, responsible for clearing the majority of extracellular glutamate.[4] Dysfunction of EAAT2 has been implicated in the pathophysiology of numerous neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and schizophrenia, where excessive glutamate can lead to excitotoxicity and neuronal damage.[4][5] this compound serves as a critical pharmacological tool to investigate the role of EAAT2 in these disease models and to evaluate the therapeutic potential of modulating glutamate transport. This guide provides an in-depth overview of the use of this compound in preclinical research, summarizing key quantitative data, experimental protocols, and relevant signaling pathways.
Core Data Presentation
In Vitro Inhibitory Activity of this compound
The following tables summarize the inhibitory potency of this compound against various excitatory amino acid transporter subtypes, as determined by different in vitro assays.
Table 1: Inhibitory Potency (IC50) of this compound Determined by [3H]-Glutamate Uptake Assays
| Transporter Subtype | Cell Line / Preparation | IC50 (nM) | Selectivity vs. EAAT2 | Reference |
| Human EAAT1 | Oocytes | 5004 | > 58-fold | [1] |
| Human EAAT2 | Oocytes | 85 | - | [1] |
| Human EAAT3 | Oocytes | 3787 | > 44-fold | [1] |
| Human EAAT1 | - | 0.86 | ~12-fold | [1] |
| Human EAAT2 | - | 0.071 | - | [1] |
| Human EAAT3 | - | 1.9 | ~26-fold | [1] |
| Human EAAT4 | - | 1.5 | ~21-fold | [1] |
Table 2: Inhibitory Potency (IC50) of this compound Determined by Electrophysiological Assays in Oocytes
| Transporter Subtype | IC50 (µM) | Reference |
| Human EAAT1 | 48 | [6] |
| Human EAAT2 | 0.13 | [6] |
| Human EAAT3 | 4.0 | [6] |
Table 3: Inhibitory Constant (Ki) of this compound in Synaptosomal L-[3H]Glutamate Uptake
| This compound Concentration | Ki (nM) | Reference |
| 3 nM | 15 | [6] |
| 30 nM | 41 | [6] |
| 300 nM | 55 | [6] |
In Vivo Administration and Effects
Data from in vivo studies using this compound are limited. However, one study in a mouse model of subarachnoid hemorrhage (SAH) provides valuable information on dosage and molecular effects.
Table 4: In Vivo Administration and Observed Effects of this compound
| Animal Model | Dosage and Route | Experimental Timepoint | Key Findings | Reference |
| Subarachnoid Hemorrhage (SAH) in Mice | 1 mg/kg, intraperitoneal (i.p.), every other day for 6 weeks | 8 weeks post-SAH | Investigated in combination with an HDAC2 inhibitor to assess effects on GLT-1, p-GluN2B, and p-GluA1 expression in the hippocampus. | [7][8] |
Experimental Protocols
In Vitro: Glutamate Uptake Assay
This protocol is adapted from studies using cell lines or synaptosomes to measure the inhibitory effect of this compound on EAAT2 activity.
Objective: To determine the IC50 of this compound for EAAT2.
Materials:
-
COS-7 cells transiently expressing human EAAT2 (or other suitable cell line/synaptosomal preparation).
-
[3H]-L-glutamic acid.
-
This compound.
-
Appropriate buffers and culture media.
-
Scintillation counter.
Procedure:
-
Cell Culture and Transfection: Culture COS-7 cells and transiently transfect with a vector encoding human EAAT2.
-
Compound Incubation: Incubate the transfected cells with varying concentrations of this compound (e.g., 0-100 µM) for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Glutamate Uptake: Add a fixed concentration of [3H]-L-glutamic acid to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of glutamate uptake against the concentration of this compound to determine the IC50 value.
In Vivo: Subarachnoid Hemorrhage (SAH) Mouse Model
This protocol provides a general framework based on the available in vivo study.
Objective: To investigate the effect of this compound on molecular markers following SAH.
Materials:
-
Male C57BL/6J mice.
-
This compound.
-
Surgical instruments for SAH induction (e.g., endovascular perforation).
-
Anesthesia.
-
Equipment for behavioral testing (e.g., Y-maze, Morris water maze).[8]
-
Reagents and equipment for Western blotting or immunohistochemistry.
Procedure:
-
SAH Induction: Induce SAH in mice using a standard method such as endovascular perforation.[6][8][9]
-
Drug Administration: Two weeks post-surgery, administer this compound (1 mg/kg, i.p.) every other day for six weeks.[7][8]
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive and motor function at specified time points post-SAH.[6][8]
-
Tissue Collection: At the end of the experimental period (e.g., 8 weeks post-SAH), euthanize the animals and collect brain tissue (e.g., hippocampus).
-
Molecular Analysis: Perform Western blotting or immunohistochemistry to analyze the expression levels of proteins of interest, such as GLT-1, phosphorylated NMDA receptor subunits (p-GluN2B), and phosphorylated AMPA receptor subunits (p-GluA1).[7]
Signaling Pathways and Experimental Workflows
Mechanism of EAAT2 Inhibition by this compound
This compound acts as a competitive inhibitor of EAAT2 by binding to the glutamate binding site and sterically hindering the conformational change of the transporter, specifically the movement of the HP2 loop, which is necessary for glutamate translocation.[10][11]
References
- 1. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WAY 213613 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. WAY-213,613 - Wikipedia [en.wikipedia.org]
- 4. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of prechiasmatic mouse model of subarachnoid hemorrhage to measure long-term neurobehavioral impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the Induction of Subarachnoid Hemorrhage in Mice by Perforation of the Circle of Willis with an Endovascular Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Restored glial glutamate transporter EAAT2 function as a potential therapeutic approach for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
WAY-213613: A Technical Guide to its Inhibitory Activity on Excitatory Amino Acid Transporter (EAAT) Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory potency of WAY-213613 on Excitatory Amino Acid Transporter (EAAT) subtypes. It includes a detailed summary of its IC50 values, the experimental protocols used for their determination, and a visualization of the relevant biological pathways and experimental workflows.
Introduction
Excitatory Amino Acid Transporters (EAATs) are a family of neurotransmitter transporters crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and modulate synaptic transmission. The five known subtypes, EAAT1 through EAAT5, exhibit distinct expression patterns and physiological roles.
This compound has emerged as a potent and selective inhibitor of EAAT2 (also known as GLT-1), the most abundant glutamate transporter in the brain.[1][2] Its selectivity makes it a valuable pharmacological tool for elucidating the specific functions of EAAT2 in health and disease. This guide synthesizes the available data on the interaction of this compound with various EAAT subtypes.
Quantitative Data: IC50 Values of this compound for EAAT Subtypes
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound have been determined across different EAAT subtypes using various experimental systems. The data reveals a strong preference for EAAT2.
It is important to note that reported IC50 values can vary between studies due to differences in experimental conditions, such as the expression system used (e.g., HEK293 cells, Xenopus oocytes) and the specific assay performed (e.g., radiolabeled substrate uptake, electrophysiology).[3][4][5] The following tables summarize the reported IC50 values from different sources.
Table 1: IC50 Values of this compound Determined by Radiolabeled Glutamate Uptake Assays
| EAAT Subtype | Cell Line | Reported IC50 (nM) | Reference |
| EAAT1 | HEK293 | 5004 | [3] |
| EAAT2 | HEK293 | 85 | [3][4] |
| EAAT3 | HEK293 | 3787 | [3] |
Table 2: IC50 Values of this compound Determined by Electrophysiological Assays in Xenopus Oocytes
| EAAT Subtype | Reported IC50 (µM) | Reference |
| EAAT1 | 48 | [5] |
| EAAT2 | 0.13 | [5] |
| EAAT3 | 4.0 | [5] |
Table 3: Inhibitory Potency of this compound on Glutamate Uptake in Rat Cortical Synaptosomes
| Parameter | Value (nM) | Reference |
| IC50 | 35 ± 7 | [4] |
| Kᵢ (at 3 nM this compound) | 15 | [3] |
| Kᵢ (at 30 nM this compound) | 41 | [3] |
| Kᵢ (at 300 nM this compound) | 55 | [3] |
Experimental Protocols
The determination of IC50 values for this compound relies on precise and reproducible experimental methodologies. The following sections detail the key protocols cited in the literature, primarily based on the seminal work by Dunlop et al. (2005).[4]
Cell Culture and Transfection for In Vitro Assays
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their robust growth and high transfection efficiency.[6][7]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression of EAAT subtypes, cells are transfected with plasmid DNA encoding the respective transporter using a suitable transfection reagent (e.g., lipofectamine-based reagents). Cells are typically used for assays 24-48 hours post-transfection. For stable expression, cells are selected using an appropriate antibiotic after transfection.[6]
Radiolabeled Glutamate Uptake Assay
This assay directly measures the inhibition of glutamate transport into cells.
-
Cell Plating: Transfected HEK293 cells are seeded into 24-well plates pre-coated with poly-D-lysine.[6]
-
Assay Buffer: The assay is performed in a Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Inhibition Assay:
-
Cells are washed with the assay buffer.
-
Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 10-20 minutes) at room temperature.
-
The uptake is initiated by adding a solution containing a fixed concentration of L-glutamate and a tracer amount of radiolabeled L-[³H]glutamate.
-
After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold assay buffer.[6]
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Electrophysiological Recordings in Xenopus Oocytes
This method measures the transporter-associated currents to assess inhibitory activity.
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated. Stage V-VI oocytes are selected for injection.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired human EAAT subtype.[8][9]
-
Two-Electrode Voltage Clamp (TEVC):
-
After 2-5 days of incubation, oocytes are placed in a recording chamber and perfused with a standard recording solution (e.g., ND96).
-
The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Glutamate is applied to induce a transporter current.
-
To determine the inhibitory effect, oocytes are pre-incubated with this compound before the co-application of glutamate and the inhibitor.[8]
-
The reduction in the glutamate-induced current in the presence of the inhibitor is measured.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration, and the IC50 is determined.
Glutamate Uptake Assay in Rat Cortical Synaptosomes
This ex vivo method assesses the inhibitor's effect in a more physiologically relevant preparation.
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from the cerebral cortex of rats by a series of homogenization and differential centrifugation steps.[1][10]
-
Uptake Assay:
-
A suspension of synaptosomes is pre-incubated with different concentrations of this compound.
-
The uptake is initiated by the addition of L-[³H]glutamate.
-
The reaction is stopped after a brief period by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes from the extracellular medium.[1]
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: IC50 values are determined from the concentration-inhibition curves.
Mandatory Visualizations
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the role of EAAT2 in glutamate homeostasis at the synapse and the mechanism of its inhibition by this compound.
Caption: Glutamate uptake by EAAT2 and its inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of an EAAT inhibitor using a cell-based radiolabeled substrate uptake assay.
Caption: A generalized workflow for determining IC50 values.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the excitatory amino acid transporter EAAT2. The data consistently demonstrates its high affinity for EAAT2, with significantly lower potency against other EAAT subtypes. This selectivity makes this compound an indispensable tool for investigating the physiological and pathological roles of EAAT2. The experimental protocols detailed in this guide provide a foundation for the continued study of this and other EAAT modulators, which are of significant interest for the development of novel therapeutics for neurological disorders characterized by glutamate excitotoxicity.
References
- 1. Measurement of glutamate uptake and reversed transport by rat synaptosome transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of novel aryl-ether, biaryl, and fluorene aspartic acid and diaminopropionic acid analogs as potent inhibitors of the high-affinity glutamate transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Inducible expression and pharmacology of the human excitatory amino acid transporter 2 subtype of L-glutamate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Riluzole attenuates excitatory amino acid transporter type 3 activity in Xenopus oocytes via protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Conventional and Breakthrough Tool for the Study of L-Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
WAY-213613: A Potent and Selective Inhibitor of Excitatory Amino Acid Transporter 2 (EAAT2)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-213613 is a potent and highly selective, non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1).[1][2][3][4] As the primary transporter responsible for the clearance of synaptic glutamate in the central nervous system, EAAT2 plays a critical role in maintaining glutamate homeostasis and preventing excitotoxicity.[5][6] Dysregulation of EAAT2 function has been implicated in a variety of neurological disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, and stroke.[7] this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of EAAT2. This document provides a comprehensive overview of the biological activity, targets, and experimental methodologies associated with this compound.
Biological Activity and Targets
This compound is a selective inhibitor of the glutamate transporter subtype EAAT2.[3] It displays significant selectivity for EAAT2 over other EAAT subtypes, including EAAT1, EAAT3, and EAAT4.[1][2] Notably, this compound is a non-substrate inhibitor, meaning it blocks the transporter without being transported itself.[7][8] Furthermore, it exhibits no significant activity at ionotropic or metabotropic glutamate receptors, making it a specific tool for studying EAAT2 function.[1][2]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values demonstrate its high affinity and selectivity for EAAT2.
| Target | Assay System | Parameter | Value (nM) | Reference |
| EAAT1 (human) | [³H]Glutamate Uptake (Cell-based) | IC50 | 5004 | [1][9] |
| EAAT2 (human) | [³H]Glutamate Uptake (Cell-based) | IC50 | 85 | [1][4][9] |
| EAAT3 (human) | [³H]Glutamate Uptake (Cell-based) | IC50 | 3787 | [1][9] |
| EAAT1 (human) | Electrophysiology (Oocyte) | IC50 | 48,000 | [9] |
| EAAT2 (human) | Electrophysiology (Oocyte) | IC50 | 130 | [9] |
| EAAT3 (human) | Electrophysiology (Oocyte) | IC50 | 4,000 | [9] |
| Rat Synaptosomes | [³H]Glutamate Uptake | Ki | 15 - 55 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Radiolabeled Glutamate Uptake Assay in Transfected Cells
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glutamate into cells expressing a specific EAAT subtype.
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Cells are transiently transfected with CMV vectors containing the cDNA for human EAAT1, EAAT2, or EAAT3 using a suitable transfection reagent.
Glutamate Uptake Assay:
-
24 hours post-transfection, cells are seeded into 96-well plates.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer's-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4).
-
Cells are pre-incubated for 10 minutes at 37°C with varying concentrations of this compound in KRH buffer.
-
[³H]L-glutamic acid (50 nM) is then added to each well, and the incubation continues for another 10 minutes at 37°C.
-
Uptake is terminated by aspirating the assay buffer and washing the cells three times with ice-cold KRH buffer.
-
Cells are lysed with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
The amount of [³H]glutamate taken up by the cells is determined by liquid scintillation counting.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Synaptosomal [³H]Glutamate Uptake Assay
This ex vivo assay assesses the inhibitory effect of this compound on glutamate uptake in a more physiologically relevant preparation of nerve terminals.
Synaptosome Preparation:
-
Rat forebrains are homogenized in ice-cold 0.32 M sucrose.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the crude synaptosomal fraction.
-
The pellet is resuspended in KRH buffer.
Glutamate Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of this compound for 10 minutes at 37°C.
-
[³H]L-glutamate (50 nM) is added to initiate the uptake reaction.
-
After a 5-minute incubation, the uptake is terminated by rapid filtration through glass fiber filters.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radiolabel.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Ki values are determined from the IC50 values using the Cheng-Prusoff equation.
Electrophysiological Recording in Xenopus Oocytes
This technique directly measures the electrical currents associated with glutamate transport, providing a functional readout of transporter inhibition.
Xenopus Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer.
-
Stage V-VI oocytes are selected and injected with cRNA encoding human EAAT1, EAAT2, or EAAT3.
-
Injected oocytes are incubated for 2-7 days at 18°C in ND96 solution to allow for protein expression.
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte is placed in a recording chamber and perfused with ND96 solution.
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
The oocyte membrane potential is held at a holding potential of -50 mV.
-
Glutamate (10 µM) is applied to the oocyte to induce a transporter-mediated inward current.
-
Once a stable baseline current is established, this compound is co-applied with glutamate at various concentrations.
-
The inhibition of the glutamate-induced current is measured, and IC50 values are determined from the concentration-response curves.
Signaling Pathways and Mechanisms of Action
This compound directly inhibits the glutamate transport function of EAAT2. The regulation of EAAT2 expression and function itself is complex and involves several intracellular signaling pathways. Understanding these pathways provides context for the downstream consequences of EAAT2 inhibition by this compound.
Mechanism of EAAT2 Inhibition by this compound
The following diagram illustrates the competitive, non-substrate inhibition of EAAT2 by this compound.
Caption: Competitive inhibition of EAAT2 by this compound.
Signaling Pathways Regulating EAAT2 Expression
Several signaling pathways have been identified that regulate the transcription and translation of EAAT2. Inhibition of EAAT2 by this compound can lead to an accumulation of extracellular glutamate, which may, in turn, influence these regulatory pathways.
Caption: Key signaling pathways modulating EAAT2 expression.
Conclusion
This compound is an indispensable research tool for the neuroscience community. Its high potency and selectivity for EAAT2 allow for the precise dissection of the roles of this transporter in health and disease. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide will aid researchers in designing and interpreting experiments aimed at elucidating the complex biology of glutamate transport and its implications for neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
WAY-213613: A Technical Guide for Investigating Astrocyte Glutamate Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its precise regulation is critical for normal synaptic transmission and neuronal health. Astrocytes, a major type of glial cell, play a pivotal role in maintaining glutamate homeostasis primarily through the high-affinity glutamate transporter, EAAT2 (Excitatory Amino Acid Transporter 2), also known as GLT-1 in rodents. Dysregulation of EAAT2 function is implicated in a variety of neurological disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy. WAY-213613 is a potent and selective, non-substrate inhibitor of EAAT2, making it an invaluable pharmacological tool for elucidating the role of this transporter in both physiological and pathological conditions. This guide provides an in-depth overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a discussion of the relevant signaling pathways.
Core Compound Properties and Data
This compound acts as a competitive inhibitor of glutamate uptake by EAAT2 without being transported into the cell itself. This characteristic is crucial for isolating the effects of transporter inhibition from potential downstream metabolic consequences of a transported inhibitor.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory constant (IC50) of this compound for EAAT2 has been determined in several studies, with some variability depending on the experimental system. The following table summarizes the reported IC50 values for this compound against various excitatory amino acid transporters.
| Transporter Subtype | Reported IC50 Values (nM) | Selectivity over EAAT2 | Reference |
| EAAT1 (GLAST) | 5004 | > 59-fold | [1][2][3] |
| 0.86 | ~12-fold | [1][4] | |
| EAAT2 (GLT-1) | 85 | - | [1][2][3][5][6][7][8] |
| 0.071 | - | [1][4] | |
| EAAT3 (EAAC1) | 3787 | > 44-fold | [1][2][3] |
| 1.9 | ~26-fold | [1][4] | |
| EAAT4 | 1.5 | ~21-fold | [1][4] |
Note: The variability in IC50 values can be attributed to different experimental systems (e.g., cell lines, oocytes) and assay conditions.
Experimental Protocols
In Vitro: [³H]-L-Glutamate Uptake Assay in Primary Astrocyte Cultures
This protocol is a synthesized methodology based on established glutamate uptake assays.
Objective: To measure the effect of this compound on glutamate uptake in primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures (prepared from neonatal rodents)
-
This compound
-
[³H]-L-glutamate (radiolabeled glutamate)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological salt solution)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Astrocyte Culture Preparation:
-
Isolate astrocytes from the cortices of neonatal (P1-P3) rat or mouse pups.
-
Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Allow the cultures to reach confluency (typically 10-14 days).
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Glutamate Uptake Assay:
-
Plate astrocytes in 24-well plates.
-
On the day of the experiment, wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) in KRH buffer for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-L-glutamate (final concentration typically 20-50 nM) to each well.
-
Allow the uptake to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective glutamate uptake inhibitor like DL-TBOA or by using a sodium-free buffer).
-
Plot the percentage of inhibition of specific [³H]-L-glutamate uptake against the concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis.
-
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on glutamate transporter currents in astrocytes.
Materials:
-
Acute brain slices or primary astrocyte cultures
-
Glass micropipettes for patch-clamping
-
Electrophysiology rig (amplifier, micromanipulator, perfusion system)
-
Artificial cerebrospinal fluid (ACSF)
-
Intracellular solution for the patch pipette
-
This compound
-
Glutamate
Procedure:
-
Preparation of Brain Slices or Cultures:
-
Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.
-
Alternatively, use primary astrocyte cultures grown on coverslips.
-
-
Electrophysiological Recording:
-
Place the brain slice or coverslip in the recording chamber and perfuse with oxygenated ACSF.
-
Identify astrocytes for recording based on their morphology and passive membrane properties (low input resistance, hyperpolarized resting membrane potential).
-
Establish a whole-cell patch-clamp configuration.
-
Voltage-clamp the astrocyte at a holding potential of -70 mV.
-
-
Application of Glutamate and this compound:
-
Record baseline currents.
-
Apply a brief pulse of glutamate (e.g., 1 mM) via a puffer pipette to evoke a transporter-mediated current.
-
After establishing a stable baseline of glutamate-evoked currents, perfuse the slice/culture with ACSF containing this compound at the desired concentration.
-
Continue to apply glutamate pulses and record the transporter currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the amplitude of the glutamate-evoked transporter currents before and after the application of this compound.
-
Calculate the percentage of inhibition of the transporter current by this compound.
-
A dose-response curve can be generated by applying a range of this compound concentrations.
-
In Vivo: Microdialysis
Objective: To measure the effect of this compound on extracellular glutamate levels in the brain of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system for glutamate analysis
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus).
-
-
Microdialysis Experiment:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
After collecting stable baseline samples, switch the perfusion medium to aCSF containing this compound.
-
Continue to collect dialysate samples to measure the effect of EAAT2 inhibition on extracellular glutamate levels.
-
-
Glutamate Analysis:
-
Analyze the glutamate concentration in the dialysate samples using HPLC with fluorescence or mass spectrometry detection.
-
-
Data Analysis:
-
Calculate the percentage change in extracellular glutamate concentration from baseline following the administration of this compound.
-
Signaling Pathways and Consequences of EAAT2 Inhibition
The expression and function of EAAT2 are tightly regulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of this compound.
Regulation of EAAT2 Expression and Function
Several signaling cascades have been shown to modulate the transcription, translation, and trafficking of EAAT2 in astrocytes.
-
NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of EAAT2 gene expression. Activation of the NF-κB pathway can increase the transcription of the EAAT2 gene, leading to higher levels of the transporter protein.
-
ERK/MAPK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway, a part of the Mitogen-Activated Protein Kinase (MAPK) cascade, can also influence EAAT2 expression, often through its interaction with the NF-κB pathway.
-
Akt/PI3K Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another important regulator of EAAT2. Activation of this pathway can promote EAAT2 expression and function.
-
Protein Kinase C (PKC): PKC has been shown to modulate the trafficking of EAAT2 to and from the plasma membrane, thereby affecting its functional availability.
Consequences of EAAT2 Inhibition by this compound
By inhibiting the primary mechanism for glutamate clearance in the synapse, this compound leads to a cascade of events that are central to the study of excitotoxicity and synaptic plasticity.
-
Increased Extracellular Glutamate: The most immediate consequence of EAAT2 inhibition is an increase in the concentration and residence time of glutamate in the synaptic cleft and extrasynaptic space.
-
Activation of Extrasynaptic NMDARs: The elevated extracellular glutamate can spill over from the synapse and activate extrasynaptic N-methyl-D-aspartate receptors (NMDARs), which are often linked to cell death pathways.
-
Increased Intracellular Calcium: Activation of NMDARs leads to an influx of calcium (Ca²⁺) into neurons.
-
Excitotoxicity: Excessive intracellular Ca²⁺ can trigger a number of downstream cytotoxic cascades, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal damage and death.
Conclusion
This compound is a powerful and selective tool for the investigation of astrocyte glutamate uptake and its role in CNS function and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies. By carefully considering the experimental design and the underlying signaling pathways, investigators can effectively leverage this compound to gain valuable insights into the critical role of EAAT2 in maintaining glutamate homeostasis.
References
- 1. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 4. karger.com [karger.com]
- 5. Striatal Adenosine Signaling Regulates EAAT2 and Astrocytic AQP4 Expression and Alcohol Drinking in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Astrocyte metabolism and signaling pathways in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
WAY-213613 and its Effects on Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-213613 is a potent and selective non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), a critical component in the regulation of glutamatergic synaptic transmission. By blocking the reuptake of glutamate from the synaptic cleft, this compound prolongs the presence of this neurotransmitter, thereby modulating synaptic plasticity and neuronal excitability. This technical guide provides an in-depth overview of the effects of this compound on synaptic transmission, including its mechanism of action, quantitative effects on synaptic currents and plasticity, and detailed experimental protocols for its use in electrophysiological studies.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its precise regulation is crucial for normal brain function. Excitatory Amino Acid Transporters (EAATs) are responsible for clearing glutamate from the extracellular space, thereby preventing excitotoxicity and shaping synaptic responses.[1] EAAT2, also known as glutamate transporter-1 (GLT-1), is the most abundant glutamate transporter in the brain and is primarily located on astrocytes.[1] It plays a paramount role in maintaining low ambient glutamate levels and terminating synaptic transmission.
This compound has emerged as a valuable pharmacological tool for studying the role of EAAT2 in synaptic function and dysfunction. Its high potency and selectivity for EAAT2 over other EAAT subtypes make it a precise instrument for dissecting the contributions of this specific transporter to synaptic phenomena.[2][3] This guide will detail the known effects of this compound on synaptic transmission, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
This compound acts as a competitive, non-substrate inhibitor of EAAT2. Structural and functional studies have revealed that it binds to the transporter and sterically hinders the movement of the HP2 loop, a critical component of the transport machinery.[1] This inhibition of the conformational changes necessary for glutamate translocation effectively blocks glutamate uptake without being transported itself.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data available on the inhibitory activity of this compound and its effects on synaptic parameters.
Table 1: Inhibitory Potency of this compound on EAAT Subtypes
| EAAT Subtype | IC50 (nM) - Study 1 | IC50 (nM) - Study 2 |
| EAAT1 | 5004 | 0.86 |
| EAAT2 | 85 | 0.071 |
| EAAT3 | 3787 | 1.9 |
| EAAT4 | Not Reported | 1.5 |
Data from Tocris Bioscience and R&D Systems datasheets.[2][3]
Table 2: Kinetic Parameters of this compound Inhibition of EAAT2
| Parameter | Value (nM) |
| Ki | 15, 41, and 55 (determined in the presence of 3, 30, and 300 nM this compound, respectively) |
Data from Dunlop et al. (2005) as cited in ResearchGate.
Table 3: Effects of this compound on Synaptic Plasticity (Spike-Timing-Dependent Plasticity at Corticostriatal Synapses)
| Condition | Plasticity Outcome | Notes |
| Control | t-LTP at Δt = +10 ms, t-LTD at Δt = -25 ms | Narrow time window for plasticity induction. |
| This compound | Broadened time window for both t-LTP and t-LTD | Induction of non-Hebbian LTP.[4] |
Qualitative summary from Valtcheva and Venance (2016).[4]
Table 4: Effects of this compound on AMPA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs) in Hippocampal Interneurons
| Parameter | Effect of this compound (0.5 µM) |
| Charge Transfer of Slow EPSC Component | No significant effect |
Data from Wondolowski and Frerking (2009).[5]
Signaling Pathways
The inhibition of EAAT2 by this compound leads to an accumulation of glutamate in the synaptic cleft, which can activate various glutamate receptors, including those located extrasynaptically. The study by Valtcheva and Venance (2016) suggests that the effects of this compound on spike-timing-dependent plasticity are mediated by the activation of GluN2B-containing NMDA receptors.[4] This prolonged glutamate signal can trigger downstream signaling cascades that are involved in the induction of both long-term potentiation (LTP) and long-term depression (LTD).
Experimental Protocols
The following provides a detailed methodology for studying the effects of this compound on synaptic transmission in acute brain slices, synthesized from established electrophysiology protocols and specific parameters from studies utilizing this compound.
Acute Brain Slice Preparation
-
Anesthesia and Decapitation: Anesthetize a rodent (e.g., C57BL/6 mouse or Wistar rat) with isoflurane and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) with a protective slicing solution.
-
Slicing aCSF Composition (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.
-
-
Slicing: Cut 300-400 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hippocampus or striatum) using a vibratome.
-
Recovery: Transfer slices to a recovery chamber containing standard aCSF oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour before recording.
-
Standard aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 1 MgCl2.
-
Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Place a single slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated standard aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Neuron Identification: Visualize neurons using differential interference contrast (DIC) optics.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. Fill the pipettes with an internal solution.
-
Internal Solution for Voltage-Clamp (EPSC recordings) (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314. pH adjusted to 7.3 with CsOH.
-
-
Recording:
-
Establish a gigaseal (>1 GΩ) and obtain a whole-cell configuration.
-
For spontaneous EPSC (sEPSC) recordings, hold the neuron at -70 mV.
-
For evoked EPSC recordings, place a stimulating electrode in the relevant afferent pathway.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at the desired concentration (e.g., 0.5-10 µM).
Spike-Timing-Dependent Plasticity (STDP) Protocol
This protocol is adapted from Valtcheva and Venance (2016) for studying STDP at corticostriatal synapses.
-
Paired Recordings: Obtain dual whole-cell patch-clamp recordings from a presynaptic cortical neuron and a postsynaptic striatal medium spiny neuron.
-
Baseline Recording: Record baseline EPSPs for 10-20 minutes by eliciting single action potentials in the presynaptic neuron.
-
STDP Induction:
-
Induce action potentials in the presynaptic neuron followed by the postsynaptic neuron with a specific time delay (Δt).
-
Repeat this pairing protocol 70-100 times at a frequency of 0.1 Hz.
-
For t-LTP, a positive Δt (e.g., +10 ms) is used.
-
For t-LTD, a negative Δt (e.g., -25 ms) is used.
-
-
Post-Induction Recording: Monitor the EPSP amplitude for at least 40 minutes after the induction protocol to assess long-term changes in synaptic strength.
-
Application of this compound: To investigate the role of EAAT2, bath-apply this compound during the STDP induction protocol.
Conclusion
This compound is a powerful tool for investigating the role of EAAT2 in synaptic transmission and plasticity. Its ability to selectively block astrocytic glutamate uptake allows for the precise manipulation of glutamate signaling in the synaptic cleft. The available data indicate that by prolonging the presence of synaptic glutamate, this compound can significantly modulate the rules of synaptic plasticity, primarily through the enhanced activation of extrasynaptic NMDA receptors. Further research utilizing this compound will undoubtedly continue to unravel the complex interplay between astrocytes and neurons in shaping synaptic communication and information processing in the brain.
References
- 1. Spike-timing-dependent plasticity - Wikipedia [en.wikipedia.org]
- 2. Distinct modulation of evoked and spontaneous EPSCs by purinoceptors in the nucleus tractus solitarii of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. AMPA receptor-mediated miniature EPSCs have heterogeneous time courses in orexin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
WAY-213613 Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-213613 is a potent and selective non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1][2][3] EAAT2 is the primary transporter responsible for clearing the excitatory neurotransmitter glutamate from the synaptic cleft in the central nervous system.[4] Its dysfunction is implicated in various neurological disorders characterized by excitotoxicity. This compound serves as a critical pharmacological tool for investigating the role of EAAT2 in both physiological and pathological conditions. These application notes provide detailed protocols for the in vitro characterization of this compound.
Mechanism of Action
This compound acts as a competitive inhibitor of glutamate uptake by EAAT2.[5] It binds to the transporter but is not translocated across the membrane, thereby blocking the reuptake of glutamate from the extracellular space.[6] This inhibition leads to an increase in the extracellular concentration of glutamate, making this compound a valuable tool for studying the consequences of impaired glutamate homeostasis.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency and selectivity of this compound have been quantified in various in vitro systems. The following table summarizes key quantitative data for easy comparison.
| Parameter | Transporter | Cell System/Preparation | Value | Reference |
| IC50 | human EAAT1 | HEK Cells | 5004 nM | [7][8][9] |
| human EAAT2 | HEK Cells | 85 nM | [1][7][8][9] | |
| human EAAT3 | HEK Cells | 3787 nM | [7][8][9] | |
| human EAAT1 | Oocytes | 48 µM | [7][8] | |
| human EAAT2 | Oocytes | 0.13 µM | [7][8] | |
| human EAAT3 | Oocytes | 4.0 µM | [7][8] | |
| Ki | EAAT2 | Rat Brain Synaptosomes | 15 nM (at 3 nM L-[³H]glutamate) | [5][7][8] |
| EAAT2 | Rat Brain Synaptosomes | 41 nM (at 30 nM L-[³H]glutamate) | [5][7][8] | |
| EAAT2 | Rat Brain Synaptosomes | 55 nM (at 300 nM L-[³H]glutamate) | [5][7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its in vitro characterization.
References
- 1. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 3. qiagen.com [qiagen.com]
- 4. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 8. addgene.org [addgene.org]
- 9. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
WAY-213613 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-213613 is a potent and selective, non-substrate inhibitor of the human Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1][2][3][4] It demonstrates high selectivity for EAAT2, with IC₅₀ values of approximately 85 nM, making it significantly more selective for EAAT2 over EAAT1 and EAAT3.[2][4][5] EAAT2 is the primary transporter responsible for the reuptake of glutamate from the synaptic cleft in the central nervous system.[6][7] By inhibiting EAAT2, this compound effectively blocks glutamate clearance, leading to increased extracellular glutamate levels.[1] This property makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of EAAT2, including its involvement in neuroprotection and excitotoxicity.[6]
Physicochemical and Solubility Data
This compound is supplied as a white to off-white solid powder.[1] For experimental use, understanding its solubility in common laboratory solvents is critical for preparing accurate and effective stock solutions.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | Up to 100 mM (or ~83 mg/mL) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| 1 eq. NaOH | Up to 100 mM | --- |
| Water | Insoluble | --- |
| Ethanol | Insoluble | --- |
Note: The molecular weight of this compound is 415.19 g/mol .[2] Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis when preparing stock solutions.
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are essential to maintain the stability and activity of this compound. It is recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][5]
Table 2: Recommended Storage Conditions
| Format | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | 0 - 4°C (Dry and dark)[1] | -20°C (Dry and dark)[1][2] |
| Stock Solution in DMSO | -20°C (up to 1 month)[2][4][5] | -80°C (up to 6-12 months)[2][4][5] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of this compound (based on a molecular weight of 415.19 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. Using the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate aqueous-based culture medium to the final desired concentration immediately before use.
Important Considerations:
-
The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare working solutions fresh for each experiment.
Visualized Workflows and Pathways
Caption: Workflow for preparing a this compound stock solution.
Caption: this compound inhibits glutamate reuptake via the EAAT2 transporter.
References
Application Notes and Protocols for WAY-213613 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for utilizing WAY-213613, a potent and selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), in cell culture experiments. The following sections detail the mechanism of action, quantitative data, and step-by-step protocols for glutamate uptake assays and neuroprotection studies.
Mechanism of Action
This compound is a non-substrate reuptake inhibitor that selectively targets the human EAAT2, also known as glutamate transporter 1 (GLT-1)[1][2][3]. EAAT2 is the principal transporter responsible for clearing the excitatory neurotransmitter glutamate from the synaptic cleft in the central nervous system[4]. By inhibiting EAAT2, this compound blocks the reuptake of glutamate, leading to an increase in its extracellular concentration. This property makes this compound a valuable tool for studying the roles of EAAT2 in neurological function and disease, as well as for investigating the consequences of elevated extracellular glutamate levels, such as excitotoxicity[5]. Structurally, this compound is thought to inhibit the movement of the HP2 loop of the transporter, which is crucial for the glutamate transport process[4].
Quantitative Data
The following tables summarize the inhibitory activity and selectivity of this compound against various excitatory amino acid transporters.
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) | Reference |
| Human EAAT1 | 5004 | [6][7] |
| Human EAAT2 | 85 | [1][6][7] |
| Human EAAT3 | 3787 | [6][7] |
Table 2: Selectivity of this compound
| Comparison | Selectivity Fold | Reference |
| EAAT1 vs EAAT2 | >58-fold | [6][7] |
| EAAT3 vs EAAT2 | >44-fold | [2] |
Table 3: Inhibitory Constants (Ki) for Synaptosomal L-[³H] Glutamate Uptake
| This compound Concentration | Ki (nM) | Reference |
| 3 nM | 15 | [6][7] |
| 30 nM | 41 | [6][7] |
| 300 nM | 55 | [6][7] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in the context of glutamatergic neurotransmission.
Caption: this compound inhibits the EAAT2 transporter on astrocytes, preventing glutamate reuptake.
Experimental Protocols
Protocol 1: Glutamate Uptake Assay Using [³H]-L-Glutamate
This protocol is designed to measure the inhibitory effect of this compound on EAAT2-mediated glutamate uptake in cultured cells, such as COS-7 cells transiently expressing human EAAT2 or primary astrocyte cultures.
Materials:
-
Cultured cells (e.g., COS-7 cells transfected with hEAAT2, or primary astrocytes)
-
24-well or 96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[³H]-L-glutamic acid
-
Unlabeled L-glutamic acid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for the [³H]-L-Glutamate uptake assay.
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density of approximately 50,000 cells per well and culture for 24-48 hours to allow for adherence and recovery.
-
Preparation of Solutions:
-
Prepare a range of this compound dilutions in Assay Buffer from the stock solution.
-
Prepare the [³H]-L-glutamate working solution in Assay Buffer. A final concentration of 50 nM is often used.
-
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with Assay Buffer.
-
Add the desired concentrations of this compound to the wells and pre-incubate for 10 minutes at room temperature.
-
-
Glutamate Uptake:
-
Initiate the uptake by adding the [³H]-L-glutamate working solution to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution.
-
Wash the cells three times with ice-cold Assay Buffer to remove unincorporated radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of glutamate uptake against the log concentration of the inhibitor.
Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol assesses the effect of inhibiting EAAT2 with this compound on neuronal viability in the presence of an excitotoxic concentration of glutamate. This can be performed in primary neuronal cultures or mixed neuron-glia co-cultures.
Materials:
-
Primary neuronal culture or mixed neuron-glia co-culture
-
24-well or 96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
L-glutamic acid stock solution
-
Cell viability assay kit (e.g., MTT, LDH release, or Calcein-AM/Propidium Iodide staining)
-
Culture medium
Experimental Workflow:
Caption: Workflow for the neuroprotection/excitotoxicity assay.
Procedure:
-
Cell Culture: Culture primary neurons or mixed neuron-glia co-cultures in 24-well or 96-well plates until they are mature and have formed synaptic connections.
-
Pre-treatment with this compound:
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for a specified period, for instance, 24 hours, to inhibit EAAT2 activity[1].
-
-
Induction of Excitotoxicity:
-
Add an excitotoxic concentration of L-glutamate to the culture medium. The optimal concentration should be determined empirically for the specific cell type but can range from 20 µM to 100 µM.
-
-
Incubation: Incubate the cells for 24 hours under standard culture conditions.
-
Assessment of Cell Viability:
-
Measure cell viability using a standard method:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures lactate dehydrogenase release from damaged cells into the culture medium.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) and visualize using fluorescence microscopy.
-
-
Data Analysis: Compare the cell viability in cultures treated with glutamate alone to those pre-treated with this compound before glutamate exposure. An increase in cell death in the this compound treated group would indicate that EAAT2 inhibition exacerbates glutamate-induced excitotoxicity.
Solubility and Stock Solution Preparation
This compound is soluble in DMSO up to 100 mM and in 1eq. NaOH to 100 mM[2]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Disclaimer: These protocols are intended for research use only. Researchers should optimize the protocols for their specific cell types and experimental conditions. Always follow appropriate safety procedures when handling chemicals and radioactive materials.
References
- 1. innoprot.com [innoprot.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. ENT1 Regulates Ethanol-Sensitive EAAT2 Expression and Function in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Primary astrocyte culture [protocols.io]
- 6. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Glutamate Uptake Assay Using WAY-213613
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing WAY-213613, a potent and selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), in glutamate uptake assays. This document is intended for professionals in neuroscience research and drug development investigating glutamatergic neurotransmission and its role in various neurological disorders.
Introduction to this compound
This compound is a potent, non-substrate inhibitor of the glutamate transporter EAAT2, also known as GLT-1.[1] It displays significant selectivity for EAAT2 over other EAAT subtypes, such as EAAT1 and EAAT3, making it a valuable pharmacological tool for isolating and studying the specific role of EAAT2 in glutamate clearance.[1] By blocking glutamate reuptake without being transported itself, this compound allows for the investigation of the physiological and pathological consequences of reduced EAAT2 function.[1][2] Its utility extends to studies on excitotoxicity, transporter kinetics, and the mechanisms underlying neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), epilepsy, and stroke, where glutamate homeostasis is disrupted.[1]
Mechanism of Action
Glutamate transporters, including EAAT2, are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring precise synaptic transmission.[3][4] These transporters co-transport glutamate with sodium (Na+) and a proton (H+) into the cell, coupled with the counter-transport of a potassium (K+) ion.[3] this compound acts as a competitive inhibitor of EAAT2.[3][5] Cryo-electron microscopy studies have revealed that this compound occupies both the glutamate-binding site and an adjacent cavity within the transporter. This binding sterically hinders the conformational changes, specifically the movement of the HP2 loop, necessary for the translocation of glutamate across the cell membrane.[2][6]
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory potency of this compound against various excitatory amino acid transporters.
Table 1: IC50 Values of this compound for Human EAAT Subtypes
| Transporter Subtype | IC50 (nM) | Reference |
| EAAT1 | 5004 | [1][7] |
| EAAT2 | 85 | [1][7] |
| EAAT3 | 3787 | [1][7] |
IC50 values represent the concentration of this compound required to inhibit 50% of the glutamate uptake activity.
Table 2: Alternative IC50 Values Reported for EAAT Subtypes
| Transporter Subtype | IC50 (nM) | Reference |
| EAAT1 | 860 | |
| EAAT2 | 71 | |
| EAAT3 | 1900 | |
| EAAT4 | 1500 |
Note: Discrepancies in IC50 values can arise from different experimental systems and conditions.
Table 3: Ki Values of this compound for Synaptosomal L-[³H] Glutamate Uptake
| This compound Concentration | Ki (nM) | Reference |
| 3 nM | 15 | [5][7] |
| 30 nM | 41 | [5][7] |
| 300 nM | 55 | [5][7] |
Ki (inhibitor constant) reflects the binding affinity of the inhibitor to the transporter.
Experimental Protocols
Two primary methods for measuring glutamate uptake are presented below: a radiolabeled assay using L-[³H]-glutamate, which is a highly sensitive and direct method, and a non-radioactive, colorimetric assay that offers a safer and more convenient alternative.
Protocol 1: Radiolabeled Glutamate Uptake Assay
This protocol is adapted from established methods for measuring glutamate uptake in cell cultures or synaptosomal preparations.[8][9][10][11]
Materials:
-
Cells expressing the target EAAT (e.g., transfected HEK293 or C6 glioma cells) or synaptosomes
-
This compound stock solution (in DMSO or 1eq. NaOH)
-
L-[³H]-glutamate
-
Unlabeled L-glutamate
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Wash Buffer (ice-cold PBS or assay buffer)
-
Lysis Buffer (e.g., 0.1 M NaOH or 1% SDS)
-
Scintillation cocktail
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Preparation of Reagents:
-
Prepare a range of this compound dilutions in assay buffer. It is crucial to include a vehicle control (buffer with the same concentration of DMSO or NaOH as the highest this compound concentration).
-
Prepare a working solution of L-[³H]-glutamate mixed with unlabeled L-glutamate in assay buffer to achieve the desired final concentration and specific activity.
-
-
Pre-incubation with this compound:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 10-20 minutes at 37°C.
-
-
Initiation of Glutamate Uptake:
-
Add the L-[³H]-glutamate working solution to all wells to initiate the uptake reaction.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution.
-
Immediately wash the cells three times with ice-cold wash buffer to remove extracellular L-[³H]-glutamate.
-
-
Cell Lysis and Scintillation Counting:
-
Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a saturating concentration of a non-selective glutamate transporter inhibitor like DL-TBOA or by using cells that do not express the transporter) from all readings.
-
Plot the percentage of glutamate uptake inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Non-Radioactive Colorimetric/Fluorometric Glutamate Uptake Assay
This protocol utilizes a commercially available glutamate assay kit, which measures glutamate concentration based on an enzymatic reaction that produces a colored or fluorescent product.[12][13]
Materials:
-
Cells expressing the target EAAT
-
This compound stock solution
-
Unlabeled L-glutamate
-
Assay Buffer (provided with the kit or as recommended)
-
Glutamate Assay Kit (Colorimetric or Fluorometric)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence at the specified wavelength
Procedure:
-
Cell Plating: Plate cells as described in Protocol 1.
-
Preparation of Reagents:
-
Prepare this compound dilutions and a vehicle control in the assay buffer.
-
Prepare a working solution of unlabeled L-glutamate in the assay buffer.
-
-
Pre-incubation with this compound:
-
Wash the cells and pre-incubate with this compound dilutions or vehicle control as described in Protocol 1.
-
-
Initiation of Glutamate Uptake:
-
Add the unlabeled L-glutamate working solution to all wells.
-
Incubate for a defined period at 37°C to allow for glutamate uptake.
-
-
Measurement of Extracellular Glutamate:
-
After the incubation, carefully collect a small aliquot of the supernatant from each well. Be cautious not to disturb the cell monolayer.
-
Follow the instructions of the glutamate assay kit to measure the concentration of glutamate remaining in the supernatant. This typically involves adding a reaction mixture and incubating for a specific time before reading the absorbance or fluorescence.
-
-
Data Analysis:
-
The amount of glutamate taken up by the cells is calculated by subtracting the final extracellular glutamate concentration from the initial concentration.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value as described in Protocol 1.
-
Mandatory Visualizations
Caption: Mechanism of this compound Inhibition of EAAT2-mediated Glutamate Uptake.
Caption: Experimental Workflow for Radiolabeled Glutamate Uptake Assay with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Transport: A New Bench to Bedside Mechanism for Treating Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 12. raybiotech.com [raybiotech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for WAY-213613 in Primary Neuron-Glia Co-cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
WAY-213613 is a potent and selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1][2] EAAT2 is predominantly expressed on glial cells, particularly astrocytes, and is crucial for clearing extracellular glutamate from the synaptic cleft, thereby preventing excitotoxicity.[2][3][4] Dysregulation of glutamate transport is implicated in various neurological disorders, making EAAT2 an important therapeutic target.[5] Primary neuron-glia co-cultures provide a valuable in vitro model system to study the complex interactions between neurons and glial cells and to investigate the effects of compounds like this compound on neuronal health and glial function in a more physiologically relevant context than monocultures.[6][7][8][9]
These application notes provide detailed protocols for utilizing this compound in primary neuron-glia co-cultures to study its effects on glutamate excitotoxicity and neuroinflammation.
Mechanism of Action
This compound acts as a competitive inhibitor of EAAT2, blocking the reuptake of glutamate from the extracellular space.[10] This leads to an accumulation of extracellular glutamate, which can subsequently overactivate glutamate receptors on neurons, leading to excitotoxicity and neuronal cell death.[5] In a neuron-glia co-culture, inhibition of glial EAAT2 by this compound is expected to impact neuronal viability and function, as well as modulate glial responses.
Caption: Signaling pathway of this compound action.
Data Presentation
Table 1: In Vitro Potency of this compound
| Transporter | IC₅₀ (nM) - Study 1[1] | IC₅₀ (nM) - Study 2[1] |
| EAAT1 | 5004 | 0.86 |
| EAAT2 | 85 | 0.071 |
| EAAT3 | 3787 | 1.9 |
| EAAT4 | - | 1.5 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the transporter activity. Note the variability between different studies.
Table 2: Experimental Parameters for this compound in Co-cultures
| Parameter | Suggested Range | Purpose |
| This compound Concentration | 10 nM - 10 µM | To achieve varying degrees of EAAT2 inhibition. |
| Incubation Time | 1 - 48 hours | To assess acute versus chronic effects. |
| Glutamate Challenge | 10 - 100 µM (optional) | To potentiate excitotoxicity. |
| Cell Seeding Density | Neurons: 1.5 x 10⁵ cells/cm²Glia: 0.5 x 10⁵ cells/cm² | To establish a stable co-culture.[11] |
Experimental Protocols
Protocol 1: Preparation of Primary Neuron-Glia Co-Cultures
This protocol is adapted from established methods for generating mixed cortical cultures.[6][7][11][12]
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse, embryonic day 15-18)
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation solution
-
Neuron plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Glia medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Isolate cortices from embryonic brains in chilled dissection medium.
-
Mince the tissue and incubate in papain solution at 37°C to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue.
-
Seed the cells onto poly-D-lysine coated plates at a density of approximately 2 x 10⁵ cells/cm² in neuron plating medium.
-
After 24 hours, replace half of the medium with fresh neuron plating medium.
-
For long-term cultures, perform half-medium changes every 2-3 days. The co-culture will contain both neurons and glial cells (astrocytes and microglia).
Caption: Workflow for primary neuron-glia co-culture preparation.
Protocol 2: Assessing this compound-Induced Neurotoxicity
This protocol aims to quantify the neurotoxic effects of inhibiting EAAT2 with this compound.
Materials:
-
Established primary neuron-glia co-cultures (DIV 7-10)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Fluorescent microscopy reagents for cell viability (e.g., Calcein-AM and Ethidium Homodimer-1)
-
Immunocytochemistry reagents (e.g., antibodies against MAP2 for neurons and GFAP for astrocytes)
Procedure:
-
Prepare serial dilutions of this compound in culture medium to final concentrations ranging from 10 nM to 10 µM. Ensure the final DMSO concentration is consistent across all conditions and below 0.1%.
-
Remove the existing medium from the co-cultures and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
LDH Assay: Collect the culture supernatant to measure LDH release as an indicator of cell death. Follow the manufacturer's instructions for the LDH assay kit.
-
Live/Dead Staining: Stain the cells with Calcein-AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red). Image the plates using a fluorescence microscope.
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry for MAP2 and GFAP to visualize neuronal and astrocyte morphology, respectively.
Caption: Experimental workflow for neurotoxicity assessment.
Protocol 3: Evaluating the Effect of this compound on Neuroinflammation
This protocol investigates the inflammatory response of glial cells following EAAT2 inhibition.
Materials:
-
Established primary neuron-glia co-cultures (DIV 7-10)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Lipopolysaccharide (LPS) as a positive control for inflammation
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β)
-
Reagents for nitric oxide (NO) measurement (Griess reagent)
-
Antibodies for immunocytochemistry (e.g., Iba1 for microglia)
Procedure:
-
Treat the co-cultures with this compound (e.g., 1 µM) or vehicle for 24 hours. Include a positive control group treated with LPS (e.g., 100 ng/mL).
-
Collect the culture supernatant.
-
ELISA: Perform ELISAs to quantify the concentration of TNF-α and IL-1β in the supernatant according to the manufacturer's protocols.
-
Griess Assay: Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
Immunocytochemistry: Fix the cells and stain for Iba1 to observe microglial morphology. Activated microglia typically exhibit an amoeboid shape.
Caption: Logical relationship for neuroinflammation analysis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Author Spotlight: In Vitro Co-Culture Model for Studying Microglia-Neuronal Interactions in Disease Conditions [jove.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Neuron-Glia Interactions Studied with In Vitro Co-Cultures | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. A Neuron‐Glia Co‐culture System for Studying Intercellular Lipid Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Indirect Neuron-Astrocyte Co-Culture Technique for Studying Neuron-Glia Interactions [jove.com]
Application of WAY-213613 in Brain Slice Electrophysiology: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-213613 is a potent and selective, non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1).[1][2][3] EAAT2 is the principal transporter responsible for clearing the excitatory neurotransmitter glutamate from the synaptic cleft in the central nervous system.[4] This rapid uptake of glutamate is crucial for maintaining normal synaptic transmission and preventing excitotoxicity, a process implicated in various neurological disorders. The selectivity of this compound for EAAT2 over other EAAT subtypes makes it a valuable pharmacological tool for elucidating the specific roles of this transporter in brain function and disease. These application notes provide detailed protocols for the use of this compound in brain slice electrophysiology, a powerful technique to study synaptic function in a near-native environment.
Mechanism of Action
This compound acts as a competitive inhibitor of glutamate uptake by EAAT2.[5] It binds to the transporter, likely at or near the glutamate binding site, and sterically hinders the conformational changes required for glutamate translocation across the cell membrane.[4][6] By inhibiting EAAT2, this compound leads to an increase in the extracellular concentration and residence time of glutamate in the synaptic cleft. This modulation of glutamate homeostasis can significantly impact synaptic transmission and plasticity.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against various excitatory amino acid transporter subtypes.
| Transporter Subtype | IC50 (nM) | Ki (nM) | Notes |
| Human EAAT2 (GLT-1) | 85 | 15 - 55 | Highly potent and selective inhibition. |
| Human EAAT1 | 5004 | - | Over 50-fold selectivity for EAAT2 over EAAT1. |
| Human EAAT3 | 3787 | - | Over 40-fold selectivity for EAAT2 over EAAT3. |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Ki (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices for Electrophysiology
This protocol describes the standard procedure for preparing viable acute brain slices from rodents, a prerequisite for reliable electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Guillotine or large surgical scissors
-
Vibrating microtome (vibratome)
-
Dissection tools (forceps, scissors, spatula)
-
Petri dishes
-
Super glue
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice
-
Slicing Solution (ice-cold and carbogenated):
-
Sucrose-based artificial cerebrospinal fluid (aCSF) is often used to improve slice health. A typical recipe includes (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.
-
-
Recording aCSF (carbogenated, at room temperature or 32-34°C):
-
A typical recipe includes (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 1 MgCl2, 2 CaCl2, 10 D-glucose.
-
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized (unresponsive to toe pinch), swiftly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution. Speed is critical to maintain tissue viability.
-
Blocking and Mounting: Trim the brain to create a flat surface for mounting on the vibratome stage. For example, for coronal hippocampal slices, a posterior cut is often made. Secure the brain block to the specimen disc using super glue.
-
Slicing: Transfer the mounted brain to the vibratome buffer tray filled with ice-cold, carbogenated slicing solution. Set the vibratome to the desired slice thickness (typically 250-400 µm). Begin slicing at a slow and steady speed.
-
Slice Recovery: As slices are cut, carefully transfer them using a fine brush or transfer pipette to a holding chamber containing carbogenated recording aCSF. Allow the slices to recover for at least 1 hour at room temperature or 30-60 minutes at 32-34°C before starting experiments.
Protocol 2: Application of this compound in Brain Slice Electrophysiology
This protocol details the preparation and application of this compound to investigate its effects on synaptic transmission.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Recording aCSF
-
Prepared acute brain slices in a recording chamber
-
Electrophysiology rig (amplifier, micromanipulators, perfusion system, data acquisition system)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution into the recording aCSF to the desired final concentration (typically 10-100 µM for selective EAAT2 inhibition). Ensure the final DMSO concentration in the recording aCSF is low (typically <0.1%) to avoid solvent effects. Prepare a vehicle control solution containing the same final concentration of DMSO.
-
Baseline Recording: Transfer a recovered brain slice to the recording chamber of the electrophysiology setup, continuously perfused with carbogenated aCSF. Obtain a stable baseline recording of the synaptic event of interest (e.g., field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings of synaptic currents).
-
This compound Application: Switch the perfusion from the control aCSF to the aCSF containing this compound. Allow sufficient time for the drug to equilibrate in the recording chamber (typically 10-15 minutes).
-
Data Acquisition: Record the synaptic events in the presence of WAY-2136113. An increase in the amplitude or duration of synaptic responses is expected due to the enhanced glutamate spillover from the synapse.
-
Washout: To test for reversibility, switch the perfusion back to the control aCSF and monitor the recovery of the synaptic responses to baseline levels.
Mandatory Visualizations
Caption: Signaling pathway of glutamate uptake by EAAT2 and its inhibition by this compound.
Caption: Experimental workflow for brain slice electrophysiology using this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. precisionary.com [precisionary.com]
- 3. WAY-213,613 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-213613 in In Vitro Neuroprotection Studies
Introduction
WAY-213613 is a potent and selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1][2] EAAT2 is the primary transporter responsible for clearing the excitatory neurotransmitter glutamate from the extracellular space in the central nervous system (CNS).[3] This clearance is crucial for maintaining normal synaptic function and preventing excitotoxicity, a pathological process in which excessive glutamate receptor stimulation leads to neuronal damage and death.[3][4]
Due to its selective inhibition of EAAT2, this compound serves as a critical pharmacological tool for in vitro neuroprotection studies. It can be used to:
-
Create an in vitro model of glutamate excitotoxicity by preventing glutamate uptake, leading to neuronal damage.
-
Elucidate the mechanism of action of potential neuroprotective compounds. For instance, if a compound's neuroprotective effect is diminished or abolished in the presence of this compound, it indicates that the compound's mechanism is dependent on functional EAAT2 transport.[5][6]
These application notes provide detailed protocols and data for utilizing this compound in in vitro neuroprotection and excitotoxicity models.
Data Presentation: Properties and Inhibitory Activity of this compound
The following tables summarize the key properties and inhibitory profile of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid | [2] |
| Molecular Formula | C₁₆H₁₃BrF₂N₂O₄ | [7] |
| Molar Mass | 415.19 g/mol | [2][7] |
| CAS Number | 868359-05-1 | [2][7] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in 1eq. NaOH | [7] |
Table 2: In Vitro Inhibitory Activity of this compound on Human EAAT Subtypes
This table presents the half-maximal inhibitory concentration (IC₅₀) values, which quantify the concentration of this compound required to inhibit 50% of the transporter activity. The data demonstrates the compound's high selectivity for EAAT2.
| Transporter Subtype | IC₅₀ (nM) | Fold Selectivity vs. EAAT2 | Reference |
| EAAT1 (GLAST) | 5004 | > 58-fold | [8][9] |
| EAAT2 (GLT-1) | 85 | - | [1][8][9] |
| EAAT3 (EAAC1) | 3787 | > 44-fold | [8][9] |
Table 3: Inhibitory Constant (Kᵢ) of this compound
This table shows the results from a kinetic characterization study of this compound on synaptosomal L-[³H]glutamate uptake. The profile is consistent with a competitive mode of inhibition.
| This compound Concentration | Estimated Kᵢ (nM) | Reference |
| 3 nM | 15 | [8][10] |
| 30 nM | 41 | [8][10] |
| 300 nM | 55 | [8][10] |
Signaling and Experimental Workflows
Mechanism of EAAT2 Inhibition-Induced Excitotoxicity
The following diagram illustrates the central role of EAAT2 in maintaining glutamate homeostasis and how its inhibition by this compound leads to excitotoxic neuronal death.
References
- 1. selleckchem.com [selleckchem.com]
- 2. WAY-213,613 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: WAY-213613 in Alzheimer's Disease Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of WAY-213613, a selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), in the context of Alzheimer's disease (AD) research models.
Introduction and Background
Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] A growing body of evidence suggests that glutamatergic system dysregulation, specifically excitotoxicity, plays a significant role in the pathogenesis of AD.[2] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft is crucial to prevent neuronal damage.[3]
The Excitatory Amino Acid Transporter 2 (EAAT2), known as GLT-1 in rodents, is the principal transporter responsible for up to 90% of glutamate uptake in the brain, primarily by astrocytes.[3][4] In Alzheimer's disease, the function and expression of EAAT2 can be impaired, leading to elevated extracellular glutamate levels.[5] This accumulation overstimulates glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, causing excessive calcium influx and subsequent neuronal injury and death—a process known as excitotoxicity.[4][5]
This compound is a potent and selective, non-substrate inhibitor of EAAT2.[6] By blocking EAAT2, this compound can be used as a tool compound in preclinical research to model the consequences of impaired glutamate uptake seen in AD, helping to elucidate the role of excitotoxicity in disease progression and to test the efficacy of neuroprotective agents.
Pharmacological Profile of this compound
This compound exhibits high selectivity for the human EAAT2 transporter over other EAAT subtypes. Its inhibitory activity has been characterized in various in vitro systems.
Table 1: Inhibitory Activity of this compound on Human EAAT Subtypes
| Transporter Subtype | Assay Type | Reported Value (nM) | Reference |
|---|---|---|---|
| Human EAAT2 (hEAAT2) | IC₅₀ | 85 | [6][7][8] |
| Human EAAT1 (hEAAT1) | IC₅₀ | 5004 | [6][7][8] |
| Human EAAT3 (hEAAT3) | IC₅₀ | 3787 |[6][7][8] |
Table 2: Inhibitory Constant (Kᵢ) of this compound in Synaptosomal L-[³H]glutamate Uptake Assays
| This compound Concentration | Kᵢ Value (nM) | Reference |
|---|---|---|
| 3 nM | 15 | [7][9] |
| 30 nM | 41 | [7][9] |
Rationale for Use in Alzheimer's Disease Models
The "glutamate excitotoxicity" hypothesis in AD posits that impaired glutamate clearance contributes to the synaptic dysfunction and neuronal loss characteristic of the disease. Using an EAAT2 inhibitor like this compound allows researchers to pharmacologically mimic this pathological condition. This approach can be used to:
-
Investigate the downstream signaling pathways activated by excitotoxicity.
-
Study the interaction between excitotoxicity and Aβ or tau pathology.
-
Screen for compounds that can protect neurons from glutamate-induced damage.
-
Assess how impaired glutamate transport affects synaptic plasticity and cognitive function in AD models.
Experimental Protocols
This protocol measures the effect of this compound on the uptake of radiolabeled glutamate into isolated nerve terminals (synaptosomes) from rodent brain tissue.
Materials:
-
Rodent brain tissue (hippocampus or cortex)
-
Sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer
-
L-[³H]glutamate (radiolabeled)
-
This compound stock solution (in DMSO)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-Ringer buffer.
-
-
Glutamate Uptake Assay:
-
Pre-warm synaptosome aliquots to 37°C for 5 minutes.
-
Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the synaptosome preparations. Incubate for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding L-[³H]glutamate (final concentration ~50 nM).
-
Incubate for exactly 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold buffer to remove extracellular radiolabel.
-
Place filters in scintillation vials with scintillation fluid.
-
-
Data Analysis:
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
This protocol describes the administration of this compound to a transgenic AD mouse model (e.g., 5xFAD, APP/PS1) to study its effects on pathology and behavior.
Animal Models:
-
Commonly used models include 5xFAD, APPPS1, or 3xTg-AD mice, which develop amyloid plaques and cognitive deficits.[10][11][12] Age-matched wild-type littermates should be used as controls.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Standard animal handling and injection equipment
Procedure:
-
Animal Grouping and Baseline Testing:
-
Randomly assign AD model mice and wild-type controls into treatment and vehicle groups.
-
Perform baseline cognitive testing (e.g., Morris Water Maze, Y-maze) to establish initial performance.
-
-
Drug Administration:
-
Prepare this compound solution for injection. A previously used dose for an EAAT2 inhibitor in mice is 1 mg/kg.[7] Dose optimization may be required.
-
Administer this compound or vehicle via intraperitoneal (IP) injection. A suggested regimen is once daily or every other day for a period of 2 to 4 weeks.[7]
-
-
Post-Treatment Assessment:
-
Repeat cognitive testing at the end of the treatment period to assess functional outcomes.
-
Monitor animals for any adverse effects throughout the study.
-
-
Tissue Collection and Analysis:
-
At the study endpoint, euthanize animals and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest brains for subsequent analysis (e.g., immunohistochemistry for Aβ plaques, tau pathology, neuronal markers, and gliosis; or biochemical assays for neurotransmitter levels).
-
This protocol assesses the impact of this compound treatment on synaptic function and network excitability in brain slices from AD model mice.
Materials:
-
Brain tissue from treated and control animals (from Protocol 2)
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulating and recording electrodes)
Procedure:
-
Slice Preparation:
-
Rapidly dissect the hippocampus from the harvested brain in ice-cold, oxygenated aCSF.
-
Cut coronal or horizontal slices (300-400 µm thick) using a vibrating microtome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Field Potential Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[13]
-
Assess basal synaptic transmission by generating an input-output curve.
-
-
Synaptic Plasticity Measurement:
-
Induce long-term potentiation (LTP), a cellular correlate of learning and memory, using a high-frequency stimulation protocol.
-
Record fEPSPs for 60 minutes post-stimulation to measure the potentiation magnitude.
-
-
Data Analysis:
-
Compare the slope of the fEPSP and the magnitude of LTP between slices from this compound-treated and vehicle-treated AD mice.
-
Analyze data for changes in synaptic strength, excitability, and plasticity.
-
Data Interpretation and Expected Outcomes
-
In Vitro: this compound is expected to inhibit glutamate uptake in a dose-dependent manner, confirming its action on EAAT2.
-
In Vivo: In AD mouse models, chronic administration of this compound is hypothesized to exacerbate excitotoxic damage. This may lead to:
-
Worsened cognitive deficits in behavioral tests.
-
Increased neuronal loss in vulnerable brain regions like the hippocampus.
-
Enhanced reactive gliosis (astrocytosis and microgliosis).
-
Altered synaptic plasticity (e.g., impaired LTP) in electrophysiological recordings.
-
By creating a model of heightened excitotoxicity, this compound serves as a critical tool for testing the efficacy of neuroprotective therapies designed to counteract the detrimental effects of glutamate dysregulation in the context of Alzheimer's disease.
References
- 1. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | EAAT2 as a therapeutic research target in Alzheimer's disease: A systematic review [frontiersin.org]
- 3. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian Models in Alzheimer’s Research: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Electrophysiological studies on the hippocampus and prefrontal cortex assessing the effects of amyloidosis in amyloid precursor protein 23 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating EAAT2 Dysfunction in ALS Models with WAY-213613
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. A key pathological hallmark of ALS is excitotoxicity, a process of neuronal damage mediated by excessive synaptic glutamate. The excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1), is the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system.[1][2][3][4] In both ALS patients and animal models, a significant reduction in EAAT2 expression and function has been observed, leading to glutamate accumulation and subsequent motor neuron death.[1][2]
WAY-213613 is a potent and selective, non-substrate inhibitor of EAAT2.[5] Its high selectivity for EAAT2 over other EAAT subtypes makes it an invaluable pharmacological tool for elucidating the specific role of EAAT2 dysfunction in the pathophysiology of ALS. These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models to investigate the consequences of EAAT2 inhibition and to screen for potential therapeutic agents that may counteract excitotoxic damage.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on Human EAAT Subtypes
This table summarizes the inhibitory potency (IC50) of this compound on different human excitatory amino acid transporters. Data are compiled from various studies to provide a comprehensive overview of the inhibitor's selectivity.
| Transporter Subtype | IC50 (nM) | Assay System | Reference |
| EAAT1 (GLAST) | 5004 | HEK cells | [6][7] |
| EAAT2 (GLT-1) | 85 | HEK cells | [6][7] |
| EAAT3 (EAAC1) | 3787 | HEK cells | [6][7] |
| EAAT1 | 860 | Oocytes | |
| EAAT2 | 71 | Oocytes | |
| EAAT3 | 1900 | Oocytes | |
| EAAT4 | 1500 | Oocytes |
Table 2: Kinetic Parameters of this compound Inhibition on Synaptosomal L-[³H]-Glutamate Uptake
This table presents the inhibitory constants (Ki) of this compound, demonstrating its competitive mechanism of action in a synaptosomal preparation.
| This compound Concentration (nM) | Ki (nM) | Reference |
| 3 | 15 | [8] |
| 30 | 41 | [8] |
| 300 | 55 | [8] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro Glutamate Uptake Assay
This protocol is designed to measure the inhibition of EAAT2-mediated glutamate uptake by this compound in a cellular context.
Materials:
-
Cell line expressing human EAAT2 (e.g., stably transfected HEK293 or COS-7 cells) or primary astrocyte cultures.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Krebs-Henseleit buffer (KHB) supplemented with 1 mM CaCl₂ and 1 mM MgCl₂.
-
L-[³H]-glutamate (radiolabeled).
-
This compound stock solution (in DMSO).
-
Scintillation cocktail and vials.
-
Scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the EAAT2-expressing cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in KHB from the DMSO stock. The final DMSO concentration in the assay should be kept below 0.1%.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 200 µL of pre-warmed KHB.
-
Add 100 µL of KHB containing the desired concentration of this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
-
Glutamate Uptake:
-
Add 100 µL of KHB containing L-[³H]-glutamate (final concentration typically 50-100 nM) to each well to initiate the uptake.
-
Incubate for 5-10 minutes at 37°C.
-
-
Assay Termination:
-
Rapidly aspirate the radioactive solution.
-
Wash the cells three times with 200 µL of ice-cold KHB to remove unincorporated radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-selective EAAT inhibitor like DL-TBOA or by using non-transfected cells).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: In Vitro Neuroprotection Assay in Primary Co-cultures
This protocol assesses the effect of EAAT2 inhibition by this compound on glutamate-induced excitotoxicity in a primary neuron-astrocyte co-culture system, a more physiologically relevant model.
Materials:
-
Primary cortical or spinal cord neuron-astrocyte co-cultures.[9]
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Glutamate solution.
-
This compound stock solution (in DMSO).
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining).
-
24-well cell culture plates.
Procedure:
-
Co-culture Preparation: Prepare primary neuron-astrocyte co-cultures from embryonic rodents (e.g., E15-E18 mice or rats) and plate them in 24-well plates pre-coated with poly-D-lysine and laminin. Maintain the cultures for 10-14 days in vitro to allow for maturation.[9]
-
Treatment:
-
On the day of the experiment, replace half of the culture medium with fresh, pre-warmed medium.
-
Add this compound to the desired final concentrations. Include a vehicle control (DMSO).
-
Pre-incubate for 30 minutes.
-
Introduce an excitotoxic insult by adding glutamate to a final concentration known to induce neuronal death in this system (e.g., 20-50 µM). A control group without glutamate should also be included.
-
-
Incubation: Incubate the cultures for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Neuronal Viability:
-
Following the incubation period, assess neuronal viability using a chosen method:
-
MTT Assay: Measure the metabolic activity of viable cells.
-
LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Use fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) and visualize using fluorescence microscopy.
-
-
-
Data Analysis:
-
Quantify the results from the viability assay.
-
Compare the neuronal viability in cultures treated with glutamate and this compound to those treated with glutamate alone to determine if EAAT2 inhibition exacerbates excitotoxicity.
-
Protocol 3: In Vivo Administration and Behavioral Analysis in SOD1-G93A Mice
This protocol outlines a general procedure for administering this compound to a transgenic mouse model of ALS (SOD1-G93A) to study the in vivo consequences of EAAT2 inhibition on disease progression.
Materials:
-
SOD1-G93A transgenic mice and wild-type littermates.[10][11]
-
This compound.
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[12]
-
Equipment for behavioral testing (e.g., rotarod, grip strength meter).
-
Animal scale for body weight measurement.
Procedure:
-
Animal Husbandry and Grouping:
-
House the mice under standard conditions with ad libitum access to food and water.
-
At a pre-symptomatic age (e.g., 60-70 days), divide the SOD1-G93A mice into treatment and vehicle control groups. Include a group of wild-type littermates for baseline comparisons.
-
-
Drug Administration:
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound or vehicle to the mice daily via a suitable route (e.g., intraperitoneal injection or oral gavage). The dose will need to be optimized based on preliminary pharmacokinetic and pharmacodynamic studies.
-
-
Monitoring Disease Progression:
-
Body Weight: Record the body weight of each mouse three times a week.
-
Motor Function: Perform behavioral tests weekly or bi-weekly to assess motor function.[11]
-
Disease Onset and Survival: Define disease onset based on a specific criterion (e.g., peak body weight or a significant decline in motor performance). Monitor the animals daily and record the date of end-stage disease (defined by the inability to right themselves within 30 seconds) to determine survival duration.
-
-
Data Analysis:
-
Use appropriate statistical methods (e.g., t-test, ANOVA, Kaplan-Meier survival analysis) to compare the data between the this compound-treated and vehicle-treated SOD1-G93A groups.
-
Analyze differences in the rate of body weight loss, decline in motor performance, age of disease onset, and overall survival.
-
Conclusion
This compound serves as a critical tool for dissecting the contribution of EAAT2-mediated glutamate transport to the pathogenesis of ALS. The protocols provided herein offer a framework for researchers to investigate the cellular and organismal consequences of EAAT2 inhibition. By utilizing these methods, the scientific community can gain a deeper understanding of the mechanisms of excitotoxicity in ALS and facilitate the discovery and development of novel neuroprotective therapies targeting the glutamate transport system.
References
- 1. EAAT2 and the molecular signature of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EAAT2 and the Molecular Signature of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for WAY-213613 Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the characterization of the inhibitory effects of WAY-213613 on the human Excitatory Amino Acid Transporter 2 (EAAT2) using whole-cell patch-clamp electrophysiology. This compound is a potent and selective non-substrate inhibitor of EAAT2, a critical transporter for glutamate homeostasis in the central nervous system.[1][2]
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of EAAT2.[1] It exhibits high selectivity for EAAT2 over other EAAT subtypes such as EAAT1 and EAAT3.[2] The mechanism of inhibition involves the binding of this compound to both the glutamate-binding site and a nearby cavity within the transporter, which interferes with the conformational changes required for glutamate transport.[3] Understanding the interaction of this inhibitor with EAAT2 is crucial for the development of therapeutics targeting glutamate excitotoxicity, which is implicated in various neurological disorders.
Quantitative Data Summary
The inhibitory potency of this compound on EAAT subtypes has been quantified using both radioligand binding assays and electrophysiological recordings. The following tables summarize the reported IC50 values.
Table 1: Inhibitory Potency (IC50) of this compound on Human EAAT Subtypes (HEK293 cells)
| EAAT Subtype | IC50 (nM) | Reference |
| EAAT1 | 5004 | [4][5] |
| EAAT2 | 85 | [4][5] |
| EAAT3 | 3787 | [4][5] |
Table 2: Inhibitory Potency (IC50) of this compound on Glutamate-Induced Currents in Xenopus Oocytes
| EAAT Subtype | IC50 (µM) | Reference |
| EAAT1 | 48 | [4][5] |
| EAAT2 | 0.13 | [4][5] |
| EAAT3 | 4.0 | [4][5] |
Experimental Protocols
This section details the whole-cell patch-clamp electrophysiology protocol for assessing the effect of this compound on EAAT2-mediated currents. This protocol is adapted from standard methods for recording transporter currents in heterologous expression systems like Human Embryonic Kidney 293 (HEK293) cells.
Cell Culture and Transfection
-
Cell Line: HEK293 cells are a suitable host for the stable or transient expression of human EAAT2.
-
Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For transient expression, transfect cells with a plasmid encoding human EAAT2 using a suitable transfection reagent. Experiments can be performed 24-48 hours post-transfection. For stable expression, select transfected cells using an appropriate antibiotic resistance marker.
Solutions and Reagents
Table 3: Composition of Recording Solutions
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| Internal (Pipette) Solution | CsCl or K-Gluconate | 130 |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.3 |
-
pH Adjustment: Adjust the pH of the external solution to 7.4 with NaOH and the internal solution to 7.2 with CsOH or KOH.
-
Osmolarity: Adjust the osmolarity of the solutions to ~310-320 mOsm for the external and ~290-300 mOsm for the internal solution.
-
This compound Stock Solution: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the recording solution should not exceed 0.1%.
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Plating: Plate the EAAT2-expressing HEK293 cells onto glass coverslips in a recording chamber.
-
Recording Setup: Mount the recording chamber on the stage of an inverted microscope equipped with manipulators for the patch pipette.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
To elicit EAAT2-mediated currents, apply voltage steps from -100 mV to +60 mV in 20 mV increments.
-
-
Drug Application:
-
Perfuse the recording chamber with the external solution.
-
Apply L-glutamate (e.g., 100 µM) to activate EAAT2 currents.
-
To test the inhibitory effect of this compound, co-apply varying concentrations of this compound with L-glutamate.
-
Data Analysis and Interpretation
-
Current Measurement: Measure the peak amplitude of the glutamate-activated currents at each voltage step in the absence and presence of different concentrations of this compound.
-
Concentration-Response Curve: Plot the percentage of inhibition of the glutamate-activated current as a function of the this compound concentration.
-
IC50 Determination: Fit the concentration-response data to a sigmoidal dose-response equation to determine the IC50 value of this compound.
Visualizations
Signaling Pathway of Glutamate Transport and Inhibition
References
Preparing WAY-213613 for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of WAY-213613, a potent and selective inhibitor of the glutamate transporter EAAT2 (GLT-1), for intraperitoneal (IP) injection in animal models.
Chemical and Physical Properties
This compound is a non-substrate inhibitor of EAAT2, displaying significant selectivity over other EAAT subtypes.[1] A summary of its key chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 415.19 g/mol | [1] |
| Formula | C₁₆H₁₃BrF₂N₂O₄ | [1] |
| Solubility | Soluble to 100 mM in DMSO and 1eq. NaOH. Insoluble in water and ethanol. | [1] |
| Purity | ≥98% | [1] |
| Storage | Desiccate at room temperature. | [1] |
| CAS Number | 868359-05-1 | [1] |
In Vivo Formulation for Intraperitoneal Injection
Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. A commonly used and effective vehicle for intraperitoneal injection of hydrophobic compounds consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline.[2][3][4][5][6]
Recommended Vehicle Composition:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to first prepare a concentrated stock solution of this compound in DMSO. This stock solution can be stored for future use and diluted into the final injection vehicle prior to each experiment.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).[5] Note that this compound is soluble up to 100 mg/mL in DMSO.[7]
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7]
Preparation of the Final Injection Solution
This protocol describes the preparation of a 1 mg/mL working solution of this compound for intraperitoneal injection. This concentration is based on a reported dosage of 1 mg/kg in mice.[8] Researchers should adjust the final concentration based on their specific experimental requirements.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for mixing
Protocol:
-
Calculate the required volumes: For a final injection volume of 10 mL at a concentration of 1 mg/mL, you will need 10 mg of this compound. If using a 50 mg/mL stock solution, this would be 200 µL of the stock.
-
In a sterile tube, add the components in the following order, mixing thoroughly after each addition:
-
Add 4 mL of PEG300.
-
Add 200 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 0.5 mL of Tween 80.
-
Add sterile saline to a final volume of 10 mL (approximately 5.3 mL).
-
-
Vortex the final solution until it is clear and homogenous. If the solution appears cloudy, gentle warming or sonication may be used.[5]
-
It is recommended to prepare the final injection solution fresh on the day of the experiment to ensure stability.[2]
Intraperitoneal Injection Protocol for Mice
This protocol provides a general guideline for the intraperitoneal administration of the prepared this compound solution to mice.
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-30 gauge)[9]
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Protocol:
-
Dosage Calculation: A dosage of 1 mg/kg has been reported for mice.[8] For a 25g mouse, this would be 0.025 mg. If the final solution concentration is 1 mg/mL, the injection volume would be 0.025 mL or 25 µL. The maximum recommended injection volume for mice is <10 mL/kg.[10]
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is typically located on the left side.[10][11]
-
Disinfection: Swab the injection site with 70% ethanol.[9]
-
Injection: Insert the needle at a 30-45° angle with the bevel facing up.[9][12]
-
Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and inject at a new site with a fresh needle.[12]
-
Administration: Inject the calculated volume of the this compound solution.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any adverse reactions following the injection.
Signaling Pathway Context
This compound exerts its effect by inhibiting the EAAT2 transporter, which is primarily responsible for the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can be a valuable tool for studying glutamate neurotoxicity and the role of glutamate transporters in various neurological conditions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kinase Inhibition in Preclinical Research
Disclaimer: The compound WAY-213613 is a potent and selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1). It is not a c-Fms kinase inhibitor. This guide provides information on optimizing the concentration of a representative c-Fms kinase inhibitor for maximum inhibition, as per the user's request for content type and topic.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of c-Fms kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for c-Fms kinase inhibitors?
A1: c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase. Its activation by ligands such as CSF-1 or IL-34 triggers dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for the survival, proliferation, and differentiation of myeloid cells like macrophages and osteoclasts.[1][2][3] c-Fms kinase inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[4]
Q2: How do I select the starting concentration for my in vitro experiments?
A2: A good starting point is to use a concentration range that brackets the reported 50% inhibitory concentration (IC50) of the inhibitor for c-Fms. For a potent inhibitor, this is often in the low nanomolar range.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.[6]
Q3: What are common reasons for a discrepancy between biochemical and cellular assay IC50 values?
A3: Discrepancies between the IC50 values from biochemical (enzyme-based) and cellular assays are common. Several factors can contribute to this:
-
ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase, whereas intracellular ATP concentrations are much higher. This can make ATP-competitive inhibitors appear less potent in cellular environments.[7][8]
-
Cellular Uptake and Efflux: The inhibitor must cross the cell membrane to reach its target. Poor membrane permeability or active efflux by transporters can reduce the effective intracellular concentration.
-
Off-Target Effects: In a cellular context, the inhibitor might have off-target effects that influence the assay readout, complicating the interpretation of its on-target potency.[7][9]
-
Protein Binding: The inhibitor may bind to other proteins in the cell or in the culture medium, reducing the free concentration available to bind to c-Fms.
Q4: What are appropriate negative controls for my experiments?
A4: Proper negative controls are essential for interpreting your results. These should include:
-
Vehicle Control: Treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.[6]
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of your inhibitor to control for non-specific effects.
-
Genetic Controls: Using siRNA/shRNA to knock down c-Fms or a CRISPR-Cas9 knockout cell line can confirm that the observed effects of the inhibitor are on-target. The inhibitor should have a diminished or no effect in these cells.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High variability between replicate wells in an assay | Pipetting errors or inconsistent cell seeding. | Calibrate pipettes regularly. Use a master mix for reagents. Ensure even cell suspension before plating.[7] | Reduced standard deviation between replicates and more reliable data. |
| Edge effects in microplates. | Avoid using the outer wells of the plate. Ensure proper sealing and humidification during incubation.[7] | Consistent results across the plate. | |
| Inhibitor shows lower than expected potency in cellular assays | Poor cell permeability. | Consult literature for the compound's properties. If permeability is low, consider using a different inhibitor or a delivery agent (with proper controls). | IC50 value in the cellular assay moves closer to the biochemical IC50. |
| High protein binding in culture medium. | Reduce the serum concentration in your assay medium if your cell line can tolerate it for the duration of the experiment. | Increased apparent potency of the inhibitor. | |
| High levels of cytotoxicity observed at effective concentrations | Off-target kinase inhibition. | Perform a kinome-wide selectivity screen to identify unintended targets. Test other selective c-Fms inhibitors with different chemical scaffolds.[9] | Determine if cytotoxicity is due to on-target or off-target effects. |
| Inappropriate dosage. | Perform a detailed dose-response curve to find the lowest effective concentration with minimal toxicity.[9] | An optimal concentration window where the on-target effect is observed without significant cell death. | |
| Inconsistent or unexpected experimental results | Activation of compensatory signaling pathways. | Use western blotting to probe for the activation of known compensatory pathways (e.g., other receptor tyrosine kinases).[9] | A better understanding of the cellular response to c-Fms inhibition. |
| Inhibitor instability in culture medium. | Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C over time). | Ensure that the observed effects are due to the active inhibitor and not its degradation products.[9] |
Data Presentation
Table 1: Inhibitory Activity of this compound against Excitatory Amino Acid Transporters (EAATs)
| Target | IC50 (nM) | Reference |
| EAAT1 | 5004 | [10] |
| EAAT2 | 85 | [10][11] |
| EAAT3 | 3787 | [10] |
| EAAT4 | 1.5 |
Note: Data presented is for the actual target of this compound, which is the glutamate transporter EAAT family, not c-Fms kinase.
Table 2: Representative Data for a Potent c-Fms Kinase Inhibitor (e.g., Sotuletinib/BLZ945)
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical | CSF-1R (c-Fms) | 1 | [5] |
| Cellular (CSF-1 induced proliferation) | M-NFS-60 cells | Varies by study | [5] |
Experimental Protocols
Protocol 1: Biochemical c-Fms Kinase Assay (Luminescent-Based)
This protocol describes an assay to determine the in vitro potency of a c-Fms inhibitor by measuring the amount of ADP produced during the kinase reaction.[5]
Materials:
-
Recombinant human c-Fms kinase
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
c-Fms inhibitor
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the c-Fms inhibitor in kinase buffer with a final concentration of DMSO kept constant (e.g., <1%).
-
In a white, opaque 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 10 µL of a solution containing c-Fms kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Fms.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[8]
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular c-Fms Autophosphorylation Assay (Western Blot)
This protocol assesses the ability of a c-Fms inhibitor to block ligand-induced autophosphorylation of c-Fms in a cellular context.[6]
Materials:
-
Cells expressing c-Fms (e.g., M-NFS-60, primary macrophages)
-
c-Fms inhibitor
-
Recombinant CSF-1
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-c-Fms (Tyr723), anti-total c-Fms, and appropriate secondary antibodies.
-
Western blot reagents and equipment.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells of serum for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of the c-Fms inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-c-Fms antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total c-Fms antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of c-Fms phosphorylation.
Visualizations
Caption: The c-Fms signaling pathway and the point of inhibition.
Caption: Workflow for characterizing a c-Fms kinase inhibitor.
Caption: A decision tree for troubleshooting kinase inhibitor assays.
References
- 1. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M-CSF, c-Fms, and signaling in osteoclasts and their precursors [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
WAY-213613 stability in DMSO and culture media
Welcome to the technical support center for WAY-213613. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-substrate inhibitor of the human excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1).[1] Its primary function is to block the reuptake of glutamate from the synaptic cleft into glial cells. This inhibition leads to an increase in the extracellular concentration of glutamate and prolonged activation of glutamate receptors.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powdered compound and stock solutions are summarized below.
Data Presentation: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Important Notes |
| Powder | -20°C | 3 years | Store desiccated. |
| 4°C | 2 years | Store desiccated. | |
| DMSO Stock Solution | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][3] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.[2][4] |
Q3: Is this compound soluble in aqueous solutions like culture media?
This compound is poorly soluble in water.[4] For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then further diluted into the aqueous culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically <0.5%).
Q4: What is the expected stability of this compound in cell culture media at 37°C?
Currently, there is a lack of publicly available quantitative data on the stability of this compound in cell culture media at 37°C. The stability of a compound in culture media can be influenced by factors such as media composition, pH, and the presence of serum and cellular enzymes. Therefore, it is highly recommended that researchers perform their own stability assessment under their specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section. For long-term experiments, consider replenishing the media with freshly diluted this compound periodically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -80°C for long-term use and -20°C for short-term use. Avoid repeated freeze-thaw cycles. |
| Instability of this compound in culture media at 37°C. | Perform a stability study to determine the half-life of this compound under your experimental conditions. For prolonged experiments, replenish the media with fresh compound at regular intervals based on your stability data. | |
| Low or no observable effect of this compound | Poor solubility of this compound in the final working solution. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells. When diluting the DMSO stock into aqueous media, vortex or mix thoroughly. |
| Incorrect concentration of this compound. | Verify calculations for preparing working solutions. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. | |
| Cell toxicity observed | High concentration of DMSO in the final working solution. | Ensure the final DMSO concentration in your culture media is below the tolerance level of your cells (typically <0.5%). |
| Glutamate excitotoxicity due to excessive EAAT2 inhibition. | Titrate the concentration of this compound to achieve the desired level of EAAT2 inhibition without causing widespread cell death. Monitor cell viability using standard assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium at 37°C over time.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium of interest (e.g., DMEM, Neurobasal), with or without serum, as used in your experiments
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.
-
Aliquot the solution into sterile tubes or wells for each time point to be analyzed (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Place the samples in a 37°C incubator. The sample for time 0 should be immediately frozen at -80°C.
-
At each subsequent time point, remove one aliquot and immediately freeze it at -80°C to prevent further degradation.
-
After collecting all time points, thaw the samples.
-
Prepare the samples for analysis. This may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove precipitated proteins.
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. This will provide an estimate of the compound's half-life in your specific culture conditions.
Visualizations
Signaling Pathways and Workflows
The inhibition of the EAAT2 transporter by this compound has significant downstream consequences, primarily related to glutamate excitotoxicity. The following diagrams illustrate the mechanism of action and the experimental workflow for assessing compound stability.
Caption: Signaling pathway of EAAT2 inhibition by this compound leading to excitotoxicity.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
potential off-target effects of WAY-213613
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving the EAAT2 inhibitor, WAY-213613.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective non-substrate, competitive inhibitor of the human Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1] It binds to the glutamate binding site of EAAT2, preventing the uptake of glutamate from the extracellular space without being transported into the cell itself.[2]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for EAAT2 over other EAAT subtypes.[1][3] It is significantly less potent at EAAT1 and EAAT3 and has been reported to have no activity at ionotropic and metabotropic glutamate receptors.[1][3]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO (up to 100 mM) and 1eq. NaOH (up to 100 mM).[3] For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[3] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to one year.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q4: Has the potential for off-target effects of this compound been broadly characterized?
Currently, there is no publicly available data from broad pharmacology safety screens (e.g., CEREP or Eurofins panels) for this compound. Its selectivity has been primarily characterized within the family of glutamate transporters and receptors. Therefore, researchers should be mindful of the potential for uncharacterized off-target effects in their experimental systems.
Q5: What are the potential in vivo effects and blood-brain barrier permeability of this compound?
While not yet tested in animal models, there is a potential risk of excitotoxicity if an EAAT2 inhibitor crosses the blood-brain barrier (BBB).[2] However, computational predictions suggest that this compound is unlikely to penetrate the BBB based on its physicochemical properties.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of glutamate uptake | 1. Compound degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Incorrect concentration: Calculation error or inaccurate pipetting. 3. Low EAAT2 expression: The experimental cell line or tissue may not express sufficient levels of EAAT2. 4. Assay interference: Components of the assay buffer may interfere with the compound's activity. | 1. Prepare fresh stock solutions from solid compound. Aliquot and store properly. 2. Verify all calculations and ensure micropipettes are calibrated. 3. Confirm EAAT2 expression using Western blot or qPCR. Consider using a cell line with confirmed high-level EAAT2 expression. 4. Simplify the assay buffer or test for interference of individual components. |
| Unexpected cellular phenotype or toxicity | 1. On-target excitotoxicity: Inhibition of glutamate uptake can lead to excitotoxicity in neuronal cultures. 2. Off-target effects: this compound may interact with other cellular targets that have not yet been identified. 3. High compound concentration: The concentration used may be too high for the specific cell type. | 1. Titrate the concentration of this compound to the lowest effective dose. Ensure the culture system has mechanisms to handle excess glutamate. 2. In the absence of broad screening data, consider control experiments with structurally unrelated EAAT2 inhibitors to see if the phenotype is consistent. 3. Perform a dose-response curve to determine the optimal non-toxic concentration for your experiment. |
| Poor solubility or precipitation in media | 1. Solvent incompatibility: The final concentration of DMSO or NaOH in the cell culture media may be too high. 2. Media components: Certain components of the cell culture media may cause the compound to precipitate over time. | 1. Ensure the final solvent concentration is low (typically <0.1% for DMSO). 2. Prepare fresh working solutions of this compound in media for each experiment. Observe for any signs of precipitation. Consider pre-warming the media before adding the compound. |
Data Presentation
Table 1: Inhibitory Activity of this compound on Human EAAT Subtypes
| Transporter | Assay System | IC50 (nM) | Reference(s) |
| EAAT1 | HEK cells | 5004 | [1] |
| Oocytes | 48,000 | [5] | |
| EAAT2 | HEK cells | 85 | [1] |
| Oocytes | 130 | [5] | |
| Another Study | 0.071 | [1] | |
| EAAT3 | HEK cells | 3787 | [1] |
| Oocytes | 4,000 | [5] | |
| EAAT4 | - | 1,500 | [1] |
Note: IC50 values can vary between different experimental systems and assay conditions.
Table 2: Inhibitory Constant (Ki) of this compound on Synaptosomal L-[3H]glutamate Uptake
| This compound Concentration (nM) | Ki (nM) | Reference(s) |
| 3 | 15 | [6] |
| 30 | 41 | [6] |
| 300 | 55 | [6] |
Experimental Protocols
Key Experiment: In Vitro Glutamate Uptake Assay
This protocol describes a common method to assess the inhibitory effect of this compound on EAAT2-mediated glutamate uptake in a cell-based assay.
1. Cell Culture and Plating:
-
Culture cells expressing the target EAAT (e.g., HEK293 cells stably expressing human EAAT2) in appropriate growth medium.
-
Seed cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of Solutions:
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Radiolabeled Glutamate: [3H]-L-glutamate.
-
Unlabeled Glutamate: L-glutamate for determining non-specific uptake.
3. Glutamate Uptake Assay:
-
On the day of the assay, wash the cell monolayer twice with pre-warmed KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in KRH buffer for 15-30 minutes at 37°C.
-
To initiate the uptake, add KRH buffer containing a final concentration of [3H]-L-glutamate (e.g., 50 nM) and the corresponding concentration of this compound.
-
For determining non-specific uptake, a separate set of wells should contain a high concentration of unlabeled L-glutamate (e.g., 1 mM).
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific uptake (counts per minute in the presence of excess unlabeled glutamate) from all other values.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Competitive inhibition of EAAT2 by this compound.
Caption: Workflow for a radiolabeled glutamate uptake assay.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
troubleshooting WAY-213613 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-213613. The information is designed to address common challenges, particularly those related to its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer for an in vitro experiment. What am I doing wrong?
A1: this compound is practically insoluble in aqueous solutions.[1][2] Direct dissolution in buffers like PBS or cell culture media will likely result in precipitation. To achieve a working solution, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[3][4] It is also soluble in 1eq. NaOH.[3] For most in vitro applications, a high-concentration stock in DMSO is the preferred starting point.
Q3: What is the maximum concentration for a this compound stock solution in DMSO?
A3: this compound can be dissolved in DMSO at concentrations up to 100 mM.[3] However, it is always recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2] Some suppliers also suggest warming the solution to aid dissolution.[1]
Q4: How do I prepare a working solution from my DMSO stock for an in vitro assay without it precipitating?
A4: The key is to perform a serial dilution. First, create an intermediate dilution of your DMSO stock in your aqueous buffer or media. Then, further dilute this intermediate solution to your final desired concentration. It is crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system, typically below 0.5%.
Q5: I've prepared my working solution, but I still see some precipitation over time. How can I improve the stability of my solution?
A5: If you observe precipitation in your final working solution, it may be due to the concentration of this compound exceeding its solubility limit in the final aqueous environment. Consider lowering the final concentration of this compound. Alternatively, for certain applications, the use of a surfactant or co-solvent in the final medium might be explored, but this must be carefully validated for compatibility with your experimental system.
Q6: I need to administer this compound in vivo. How can I prepare a formulation suitable for injection?
A6: Due to its poor aqueous solubility, a simple saline solution is not suitable for in vivo administration. A common approach for formulating hydrophobic compounds like this compound for injection involves the use of a co-solvent system. A typical formulation might consist of DMSO, PEG300, and Tween 80 in an aqueous vehicle like saline or ddH₂O.[2]
Troubleshooting Guides
Problem: Precipitate forms immediately upon adding DMSO stock of this compound to aqueous buffer.
| Potential Cause | Troubleshooting Step |
| High final concentration | The concentration of this compound in the final aqueous solution is too high. Reduce the final concentration of this compound. |
| Insufficient mixing | The DMSO stock was not adequately dispersed upon addition to the aqueous buffer. Vortex or pipette mix vigorously immediately after adding the DMSO stock. |
| Low temperature | The aqueous buffer is too cold, reducing the solubility. Warm the buffer to the experimental temperature before adding the this compound stock. |
Problem: The prepared this compound solution is not showing the expected biological activity.
| Potential Cause | Troubleshooting Step |
| Compound degradation | The compound may have degraded due to improper storage or handling. Ensure the compound is stored desiccated at the recommended temperature. Prepare fresh stock solutions. |
| Inaccurate concentration | The actual concentration of the dissolved compound is lower than calculated due to incomplete dissolution or precipitation. Visually inspect for any precipitate. Consider sonicating the stock solution briefly to ensure complete dissolution. |
| Precipitation in assay | The compound may be precipitating out of solution during the course of the experiment. Reduce the final concentration or consider using a carrier protein like BSA in the assay medium to improve solubility. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| DMSO | 100 | 41.51 | [3] |
| 1eq. NaOH | 100 | 41.51 | [3] |
| Water | Insoluble | < 0.1 | [1] |
| Ethanol | Insoluble | - | [2] |
Note: The molecular weight of this compound is 415.19 g/mol .[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, weigh out 4.15 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)
-
Sterile microcentrifuge tubes
Procedure:
-
Perform a serial dilution to reach the final desired concentration. For example, to prepare a 10 µM working solution: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock to 99 µL of the aqueous buffer (results in a 100 µM solution in 1% DMSO). b. Vortex the intermediate dilution immediately and thoroughly. c. Prepare the final working solution by adding 10 µL of the 100 µM intermediate dilution to 90 µL of the aqueous buffer (results in a 10 µM solution in 0.1% DMSO).
-
The final concentration of DMSO should be kept as low as possible, and a vehicle control with the same final DMSO concentration should be included in the experiment.
Visualizations
Caption: A troubleshooting workflow for addressing this compound insolubility.
Caption: A diagram illustrating the preparation of an in vivo formulation for this compound.
References
Navigating In Vivo Studies with WAY-213613: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for designing and troubleshooting in vivo studies utilizing WAY-213613, a potent and selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2). This guide offers a comprehensive overview of recommended dosages, experimental protocols, and the underlying biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in in vivo studies?
A1: Based on available literature, a commonly used intraperitoneal (i.p.) dosage in mice is 1 mg/kg . However, the optimal dosage can vary depending on the animal model, the specific research question, and the administration route. It is crucial to perform dose-response studies to determine the most effective and non-toxic dose for your specific experimental conditions.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective non-substrate inhibitor of the glutamate transporter EAAT2, also known as GLT-1 in rodents.[1][2][3] EAAT2 is primarily located on astrocytes and is responsible for the majority of glutamate uptake from the synaptic cleft.[4][5][6][7] By inhibiting EAAT2, this compound blocks the reuptake of glutamate, leading to an increase in its extracellular concentration and prolonged activation of glutamate receptors.
Q3: What are the known in vitro IC50 values for this compound?
A3: this compound exhibits high selectivity for EAAT2. Reported IC50 values demonstrate this selectivity:
| Transporter | IC50 (nM) |
| EAAT1 | ~5000 |
| EAAT2 | ~85 |
| EAAT3 | ~3800 |
Data compiled from multiple sources.[1][2]
Q4: Are there any known toxic effects of this compound in vivo?
A4: Current literature does not extensively detail the in vivo toxicity profile of this compound. As with any experimental compound, it is essential to conduct thorough toxicity studies, starting with a wide dose range and closely monitoring animals for any adverse effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected biological effect | - Suboptimal Dosage: The administered dose may be too low to achieve the desired target engagement. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Incorrect Administration Route: The chosen route may not be optimal for this compound. | - Conduct a dose-response study to identify the effective dose range. - Investigate the pharmacokinetic properties of this compound in your animal model. Consider alternative formulations or administration routes. - Review literature for administration routes used in similar studies. Intraperitoneal injection has been reported. |
| Unexpected Adverse Events | - High Dosage: The administered dose may be in the toxic range. - Off-target effects: Although selective, high concentrations may lead to off-target interactions. | - Reduce the dosage and perform a dose-titration study to find the maximum tolerated dose (MTD). - Carefully observe and document all adverse events. Consider investigating potential off-target interactions if adverse effects persist at lower doses. |
| Variability in Experimental Results | - Inconsistent Dosing: Inaccurate preparation or administration of the compound. - Biological Variability: Differences in animal age, weight, or strain. | - Ensure accurate and consistent preparation of dosing solutions. Standardize the administration technique. - Use a homogenous group of animals and ensure proper randomization. Increase sample size to account for biological variability. |
Experimental Protocols
Sample In Vivo Protocol: Intraperitoneal Administration in Mice
This protocol is a general guideline and should be adapted to specific experimental needs.
1. Animal Model:
-
Specify mouse strain, age, weight, and sex. House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
2. Preparation of this compound Solution:
-
This compound is soluble in DMSO.[1]
-
For a 1 mg/kg dose in a 25g mouse, you would need 0.025 mg of this compound.
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mg/mL stock solution.
-
On the day of the experiment, dilute the stock solution in a suitable vehicle (e.g., saline or PBS) to the final desired concentration for injection. The final concentration of DMSO should be minimized to avoid vehicle-related toxicity. A common final DMSO concentration is less than 5%.
3. Administration:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).
-
Include a vehicle control group that receives the same volume of the vehicle solution without this compound.
4. Monitoring and Data Collection:
-
Observe the animals for any behavioral changes or signs of toxicity at regular intervals after injection.
-
Collect tissue or behavioral data at the predetermined time points relevant to your study's objectives.
Visualizing the Mechanism of Action
To understand the context of this compound's action, it is important to visualize the glutamate uptake process mediated by EAAT2.
Caption: Glutamate uptake by EAAT2 and inhibition by this compound.
This diagram illustrates the normal process of glutamate release from the presynaptic terminal, its binding to postsynaptic receptors, and its subsequent removal from the synaptic cleft by EAAT2 on astrocytes. This compound acts by blocking this uptake, thereby increasing the concentration of glutamate in the synapse.
Caption: A typical experimental workflow for in vivo studies with this compound.
This workflow outlines the key steps involved in conducting an in vivo experiment with this compound, from preparation and administration to subsequent monitoring and analysis. Researchers should tailor this workflow to their specific experimental design.
References
- 1. rndsystems.com [rndsystems.com]
- 2. WAY 213613 (2652) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. WAY 213613 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 4. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing WAY-213613 Cytotoxicity at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of WAY-213613, particularly at high concentrations.
Introduction
This compound is a potent and selective non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1][2] By blocking EAAT2, this compound prevents the reuptake of glutamate from the synaptic cleft, leading to an accumulation of extracellular glutamate.[2] At high concentrations, this can induce excitotoxicity, a phenomenon characterized by excessive stimulation of glutamate receptors, leading to a cascade of events including calcium influx, mitochondrial dysfunction, and ultimately, apoptotic cell death.[1][3][4] This guide will help you navigate the assessment of these cytotoxic effects in your in vitro experiments.
Troubleshooting Guides
Problem 1: High variability in MTT/XTT assay results between replicates.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding each plate and each row. |
| Edge effects | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete formazan solubilization | Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking. Check the compatibility of your solubilization buffer with your cell type. |
| Interference of this compound with the assay | Run a cell-free control with this compound at the highest concentration to check for any direct reduction of the tetrazolium salt. |
| Cell clumping | Gently triturate the cell suspension before and during seeding to minimize clumping. |
Problem 2: Low or no detectable signal in the LDH cytotoxicity assay.
| Potential Cause | Troubleshooting Step |
| Insufficient cell death | Increase the concentration of this compound or the incubation time. Ensure the cell type used is susceptible to glutamate excitotoxicity. |
| LDH enzyme degradation | Avoid repeated freeze-thaw cycles of the cell culture supernatant. Collect and process samples promptly. |
| Low cell number | Increase the initial cell seeding density to ensure a sufficient amount of LDH is released upon cell death. |
| Inhibitors in the culture medium | Some media components can inhibit LDH activity. If possible, use a serum-free medium during the experiment or a medium with low intrinsic LDH activity.[5] |
Problem 3: High background in the caspase-3 activity assay.
| Potential Cause | Troubleshooting Step |
| Spontaneous apoptosis in cell culture | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid over-confluency. |
| Contamination | Check for microbial contamination, which can induce apoptosis. |
| Non-specific substrate cleavage | Use a specific caspase-3 inhibitor as a negative control to confirm that the measured activity is indeed from caspase-3. |
| Reagent issues | Ensure that the assay buffer and substrate are properly prepared and stored to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of this compound-induced cytotoxicity at high concentrations?
A1: At high concentrations, this compound potently inhibits the EAAT2 glutamate transporter, leading to an accumulation of extracellular glutamate. This excess glutamate over-activates glutamate receptors, particularly NMDA receptors, causing a massive influx of Ca2+ into the neurons.[1][4] This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways, prominently featuring the activation of caspase-3, leading to programmed cell death.[3][5]
Q2: What concentrations of this compound should I use to induce cytotoxicity?
A2: The effective concentration of this compound for inducing cytotoxicity can vary significantly depending on the cell type, cell density, and the duration of exposure. Based on its potent EAAT2 inhibitory activity, with IC50 values reported to be as low as 85 nM, you may start observing cytotoxic effects at concentrations in the micromolar range.[2][6] A dose-response experiment is highly recommended, starting from a low micromolar range (e.g., 1 µM) up to higher concentrations (e.g., 50-100 µM).
Q3: Which cell lines are most suitable for studying this compound cytotoxicity?
A3: Primary neuronal cultures, especially those from the cortex or hippocampus, are highly relevant as they express EAAT2 and are susceptible to glutamate excitotoxicity. Cell lines that endogenously express EAAT2 and glutamate receptors, such as some neuronal progenitor cell lines or astrocyte-neuron co-cultures, can also be suitable models. It is crucial to verify the expression of EAAT2 in your chosen cell model.
Q4: How long should I incubate the cells with this compound?
A4: The incubation time will depend on the concentration of this compound and the sensitivity of your cell model. For initial experiments, a 24-hour incubation period is a common starting point. However, for higher concentrations, shorter incubation times (e.g., 6-12 hours) might be sufficient to observe significant cytotoxicity. Time-course experiments are recommended to determine the optimal incubation period.
Q5: Can I use serum in my cell culture medium during the experiment?
A5: Serum can contain factors that may interfere with the experiment. For instance, serum has its own LDH activity which can increase the background in LDH assays.[5] It may also contain components that can affect neuronal health and response to excitotoxicity. Whenever possible, it is advisable to use a serum-free medium or a medium with a low percentage of serum during the treatment with this compound. If serum is necessary, ensure that the same concentration is used across all experimental groups, including controls.
Data Presentation
The following tables provide an illustrative example of how to present quantitative data from cytotoxicity assays assessing the effects of high concentrations of this compound. Please note that these are hypothetical data for guidance purposes.
Table 1: Cell Viability of Primary Cortical Neurons Treated with this compound for 24 hours (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.18 | 0.07 | 94.4% |
| 5 | 0.95 | 0.06 | 76.0% |
| 10 | 0.63 | 0.05 | 50.4% |
| 25 | 0.31 | 0.04 | 24.8% |
| 50 | 0.15 | 0.03 | 12.0% |
Table 2: Cytotoxicity in Primary Cortical Neurons Treated with this compound for 24 hours (LDH Release Assay)
| This compound Concentration (µM) | Mean LDH Release (OD 490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.15 | 0.02 | 0% |
| 1 | 0.18 | 0.02 | 5.0% |
| 5 | 0.35 | 0.03 | 33.3% |
| 10 | 0.60 | 0.04 | 75.0% |
| 25 | 0.85 | 0.05 | 116.7% (relative to max) |
| 50 | 0.95 | 0.06 | 133.3% (relative to max) |
| Maximum Release (Lysis Control) | 0.75 | 0.05 | 100% |
Table 3: Caspase-3 Activity in Primary Cortical Neurons Treated with this compound for 12 hours
| This compound Concentration (µM) | Mean Fluorescence Units (RFU) | Standard Deviation | Fold Increase vs. Control |
| 0 (Vehicle Control) | 1500 | 120 | 1.0 |
| 1 | 1800 | 150 | 1.2 |
| 5 | 3500 | 250 | 2.3 |
| 10 | 7200 | 550 | 4.8 |
| 25 | 9800 | 700 | 6.5 |
| 50 | 11500 | 850 | 7.7 |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for "spontaneous LDH release" (vehicle control) and "maximum LDH release" (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of your LDH assay kit. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caspase-3 Activity Assay Protocol (Fluorometric)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Incubation: Incubate for a shorter period (e.g., 6-12 hours) as caspase activation is an earlier apoptotic event.
-
Cell Lysis: After incubation, lyse the cells directly in the wells by adding a lysis buffer provided with the caspase-3 assay kit.
-
Caspase-3 Reaction: Add the caspase-3 substrate (e.g., Ac-DEVD-AFC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Express the results as relative fluorescence units (RFU) or as a fold change compared to the vehicle-treated control.
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Logical troubleshooting flow for cytotoxicity assays.
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Controlling for WAY-213613 Effects on Non-EAAT2 Transporters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective EAAT2 inhibitor, WAY-213613. The focus is to address potential off-target effects on non-EAAT2 transporters during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent, non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1).[1][2][3] It exhibits significant selectivity for EAAT2 over other EAAT subtypes.[1][2][3] Studies have also shown that this compound has no activity at ionotropic and metabotropic glutamate receptors.[1][2]
Q2: Has this compound been screened against a broad panel of non-EAAT transporters?
A2: Publicly available data does not indicate that this compound has been extensively profiled against a comprehensive panel of non-EAAT transporters, such as those from the ATP-binding cassette (ABC) or other Solute Carrier (SLC) families (e.g., monoamine transporters). Therefore, when using this compound in complex biological systems, it is crucial to experimentally control for potential off-target effects on other transporters that might be present and functionally relevant.
Q3: What are the initial steps to assess potential off-target effects of this compound on other transporters?
A3: The initial step is to identify other functionally relevant transporters in your experimental system. Based on this, you can perform in vitro transporter interaction assays.[4] These can include cell-based substrate uptake assays or membrane vesicle transport assays using cell lines that overexpress the transporter of interest.[4][5]
Q4: What concentration of this compound should I use to minimize the risk of off-target effects?
A4: It is recommended to use the lowest concentration of this compound that effectively inhibits EAAT2 in your specific experimental setup. Performing a dose-response curve for EAAT2 inhibition will help determine the optimal concentration. Using concentrations significantly higher than the IC50 for EAAT2 increases the likelihood of engaging off-target transporters.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in a Cellular or Tissue Model Treated with this compound
Possible Cause: The observed phenotype may be due to an off-target effect of this compound on a non-EAAT2 transporter expressed in the model system.
Troubleshooting Steps:
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Identify Co-expressed Transporters: Determine which other transporters are expressed in your cell or tissue model that could be responsible for the unexpected effects.
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Conduct Counter-Screening Assays: Test the effect of this compound on the activity of these identified transporters using specific in vitro assays (see Experimental Protocols section).
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Use a Structurally Unrelated EAAT2 Inhibitor: To confirm that the primary phenotype is due to EAAT2 inhibition, use a structurally different EAAT2 inhibitor. If the primary phenotype is replicated but the unexpected phenotype is not, this suggests the latter is an off-target effect of this compound.
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Knockdown/Knockout of Potential Off-Target: If a specific off-target transporter is suspected, use siRNA, shRNA, or CRISPR/Cas9 to reduce its expression and observe if the unexpected phenotype is diminished in the presence of this compound.
Issue 2: Inconsistent Results Across Different Experimental Systems
Possible Cause: Different experimental systems (e.g., cell lines, primary cultures, tissue slices) may have varying expression levels of EAAT2 and potential off-target transporters, leading to different responses to this compound.
Troubleshooting Steps:
-
Characterize Transporter Expression: Quantify the expression levels of EAAT2 and potential off-target transporters in each experimental system using techniques like qPCR or Western blotting.
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Normalize to EAAT2 Activity: Correlate the observed effects of this compound with the level of EAAT2 inhibition in each system, rather than just the concentration of the compound.
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Consider Species Differences: If using non-human models, be aware of potential differences in the pharmacology of this compound between species for both EAAT2 and any off-target transporters.
Data Presentation
Table 1: Selectivity Profile of this compound for Human EAAT Subtypes
| Transporter | IC50 (nM) - Study 1 | IC50 (nM) - Study 2 |
| EAAT2 (hGLT-1) | 85 | 0.071 |
| EAAT1 (hEAAT1) | 5004 | 0.86 |
| EAAT3 (hEAAT3) | 3787 | 1.9 |
| EAAT4 (hEAAT4) | Not Reported | 1.5 |
Data compiled from multiple sources.[1][2] Note that IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: Cell-Based Transporter Inhibition Assay
This protocol is designed to assess whether this compound inhibits the activity of a specific non-EAAT2 transporter expressed in a cell line.
Materials:
-
Cell line overexpressing the transporter of interest (and a parental control cell line).
-
Radiolabeled or fluorescent substrate for the transporter.
-
This compound.
-
Known inhibitor of the transporter (positive control).
-
Appropriate cell culture medium and buffers.
-
Scintillation counter or fluorescence plate reader.
Methodology:
-
Cell Plating: Plate the transporter-expressing and parental cells in a suitable multi-well plate and grow to confluency.
-
Preparation of Compounds: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the different concentrations of this compound or the positive control for 10-30 minutes.
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Substrate Addition: Add the radiolabeled or fluorescent substrate to each well and incubate for a predetermined time, ensuring the uptake is in the linear range.
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Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
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Cell Lysis and Quantification: Lyse the cells and measure the amount of accumulated substrate using a scintillation counter or fluorescence plate reader.
-
Data Analysis: Determine the IC50 value for this compound by plotting the percent inhibition of substrate uptake against the concentration of this compound.
Protocol 2: Membrane Vesicle Transport Assay
This protocol assesses the direct interaction of this compound with a transporter in an isolated membrane system.
Materials:
-
Membrane vesicles prepared from cells overexpressing the transporter of interest.
-
Radiolabeled substrate for the transporter.
-
This compound.
-
ATP and/or appropriate ion gradients to energize the transporter.
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Assay buffers.
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Filtration apparatus and filters.
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Scintillation counter.
Methodology:
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Vesicle Preparation: Prepare inside-out or right-side-out membrane vesicles from the transporter-expressing cells.
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Assay Setup: In a multi-well plate, combine the membrane vesicles, assay buffer, and different concentrations of this compound.
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Initiation of Transport: Initiate transport by adding the radiolabeled substrate and the energy source (e.g., ATP).
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Incubation: Incubate for a short period, ensuring transport is in the linear range.
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Termination of Transport: Stop the reaction by adding ice-cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.
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Washing: Quickly wash the filters with ice-cold buffer to remove any non-transported substrate.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Calculate the IC50 value of this compound as described in the cell-based assay protocol.
Mandatory Visualizations
Caption: Workflow for assessing off-target transporter inhibition.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
WAY-213613 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for using WAY-213613, a potent and selective non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the human Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1][2] It acts as a non-substrate inhibitor, meaning it blocks the transporter without being transported itself.[1] The inhibitory mechanism involves this compound occupying the glutamate-binding site and a nearby cavity, which sterically prevents the conformational change (movement of the HP2 loop) required for glutamate translocation across the cell membrane.[3][4][5]
Q2: What is the selectivity profile of this compound?
This compound displays significant selectivity for EAAT2 over other EAAT subtypes.[1] It exhibits no activity towards ionotropic and metabotropic glutamate receptors.[6]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO (up to 100 mM) and in 1eq. NaOH (up to 100 mM). For most in vitro experiments, a stock solution in high-quality, anhydrous DMSO is recommended. Store stock solutions at -20°C for long-term stability. For experimental use, dilute the stock solution in the appropriate aqueous buffer to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent effects.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of glutamate uptake with this compound.
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Potential Cause: Incorrect Concentration.
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Solution: Ensure you are using a concentration of this compound that is appropriate for your experimental system and the concentration of glutamate used. Refer to the IC50 values in the data table below. For complete inhibition, concentrations well above the IC50 value may be required.
-
-
Potential Cause: Compound Degradation.
-
Solution: Ensure your this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
-
Potential Cause: Low EAAT2 Expression.
-
Solution: Verify the expression of EAAT2 in your experimental system (e.g., cell line, primary culture) using techniques like Western blotting or qPCR. If EAAT2 expression is low or absent, this compound will have little to no effect.
-
-
Potential Cause: Experimental Assay Issues.
-
Solution: Ensure your glutamate uptake assay is optimized. This includes appropriate incubation times, substrate (e.g., ³H-glutamate) concentration, and temperature. Run positive controls (e.g., a known non-selective glutamate transporter inhibitor like TBOA) to validate the assay itself.
-
Issue 2: The IC50 value I'm obtaining for this compound is significantly different from the reported values.
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Potential Cause: Differences in Experimental Conditions.
-
Solution: IC50 values are highly dependent on experimental conditions. Factors such as the concentration of glutamate used in the assay, the cell type or tissue preparation, buffer composition, and incubation time can all influence the apparent IC50. Ensure your experimental protocol is consistent and well-controlled.
-
-
Potential Cause: Competitive Inhibition.
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Solution: this compound is a competitive inhibitor.[3] The measured IC50 will increase as the concentration of the substrate (glutamate) increases. If possible, perform kinetic analysis to determine the Ki, which is a more absolute measure of affinity.
-
Issue 3: I am observing unexpected or off-target effects.
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Potential Cause: High Concentration of this compound.
-
Solution: While this compound is highly selective for EAAT2, using excessively high concentrations may lead to interactions with other transporters or cellular components. Use the lowest effective concentration possible to achieve the desired level of EAAT2 inhibition. Refer to the selectivity data to understand the concentration window for selective inhibition.
-
-
Potential Cause: Contamination.
-
Solution: Ensure that your this compound stock and experimental solutions are free from contamination.
-
Experimental Best Practices
-
Positive Controls:
-
To confirm that the glutamate transport machinery in your system is functional, use a known substrate like L-glutamate or D-aspartate.
-
To validate an inhibitory response, a broad-spectrum glutamate transporter inhibitor such as TBOA can be used.
-
-
Negative Controls:
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A vehicle control (e.g., the final concentration of DMSO used for dilution) should always be included to account for any effects of the solvent.
-
In experiments testing the effect of another compound on EAAT2, this compound can be used as a negative control to demonstrate that the observed effect is indeed mediated by EAAT2. If the effect of your test compound is blocked by co-incubation with this compound, it provides strong evidence for an EAAT2-dependent mechanism.[7][8][9]
-
-
Cell-Based Assays:
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When using transfected cell lines, ensure a high transfection efficiency and verify the expression and proper membrane localization of EAAT2.
-
Use a concentration of this compound that is at least 10-fold higher than its IC50 to achieve near-complete inhibition of EAAT2. For studies confirming the EAAT2-specificity of another compound, a concentration of 1 µM this compound has been shown to be effective at blocking EAAT2 without significantly affecting EAAT1 or EAAT3.[8][9]
-
-
Data Interpretation:
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Always perform concentration-response curves to determine the potency (IC50) of this compound in your specific experimental setup.
-
When possible, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).[3]
-
Data Presentation
Table 1: Inhibitory Potency of this compound against Human Excitatory Amino Acid Transporters (EAATs)
| Transporter Subtype | IC50 (nM) |
| EAAT1 | 5004 |
| EAAT2 | 85 |
| EAAT3 | 3787 |
Data from MedchemExpress.[10]
Table 2: Inhibitory Potency of this compound in Different Assay Systems
| Assay System | Parameter | Value (nM) |
| Synaptosomal L-[³H]glutamate uptake | Ki | 15 - 55 |
| EAAT1-injected oocytes (glutamate-induced currents) | IC50 | 48,000 |
| EAAT2-injected oocytes (glutamate-induced currents) | IC50 | 130 |
| EAAT3-injected oocytes (glutamate-induced currents) | IC50 | 4,000 |
Data from MedchemExpress.[10]
Experimental Protocols & Visualizations
Glutamate Uptake Assay in Transfected COS-7 Cells
This protocol is adapted from studies investigating EAAT2 modulators where this compound was used as a specific inhibitor.
-
Cell Culture and Transfection:
-
Culture COS-7 cells in appropriate media.
-
Transiently transfect cells with a vector expressing human EAAT2. Use an empty vector as a negative control.
-
-
Assay Preparation:
-
Plate transfected cells in a suitable multi-well format.
-
On the day of the assay, wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).
-
-
Inhibition with this compound:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
-
Glutamate Uptake:
-
Initiate glutamate uptake by adding a solution containing a known concentration of L-glutamate and a tracer amount of [³H]-L-glutamate.
-
Allow uptake to proceed for a specific time (e.g., 10 minutes) at 37°C.
-
-
Termination and Lysis:
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Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
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Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
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Measure the amount of radioactivity in the cell lysates using a scintillation counter.
-
Normalize the data to the protein concentration in each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway: Mechanism of EAAT2 Inhibition by this compound
The following diagram illustrates the mechanism by which this compound inhibits the glutamate transport cycle of EAAT2.
Logical Relationship: Using this compound to Confirm EAAT2-Specific Effects
This diagram illustrates the logical workflow for using this compound as a negative control to validate that a test compound's activity is mediated through EAAT2.
References
- 1. WAY 213613 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
interpreting unexpected results in WAY-213613 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with WAY-213613.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1)[1][2][3][4]. Its mechanism of action involves binding to the glutamate binding site and sterically hindering the movement of the hairpin loop 2 (HP2) of the transporter. This inhibition of the HP2 loop's movement blocks the glutamate reuptake process without the compound itself being transported into the cell[5][6].
Q2: What is the selectivity profile of this compound against different EAAT subtypes?
This compound exhibits high selectivity for EAAT2 over other EAAT subtypes. One study reported IC50 values of 85 nM for EAAT2, 5004 nM for EAAT1, and 3787 nM for EAAT3, indicating over 44-fold selectivity for EAAT2[1][3]. Another study reported IC50 values of 0.071 nM for EAAT2, 0.86 nM for EAAT1, 1.9 nM for EAAT3, and 1.5 nM for EAAT4, showing a 12- to 26-fold selectivity for EAAT2[1][3]. It displays no significant activity at ionotropic or metabotropic glutamate receptors[1][3][7].
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO (up to 100 mM) and 1eq. NaOH (up to 100 mM)[3]. For long-term storage, it is recommended to store the solid compound desiccated at room temperature[3]. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles[7].
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (higher IC50 values).
Possible Causes & Solutions:
-
Batch-to-Batch Variability: The hydration state of the compound can vary between batches, affecting the actual concentration of the prepared stock solution[1].
-
Recommendation: Always refer to the batch-specific certificate of analysis for the precise molecular weight and purity. Prepare fresh stock solutions from a new, unopened vial if variability is suspected.
-
-
Compound Degradation: Improper storage or handling can lead to degradation.
-
Solubility Issues: Precipitation of the compound in the assay buffer can significantly reduce its effective concentration.
-
Recommendation: Visually inspect for any precipitation after diluting the DMSO stock into your aqueous assay buffer. If precipitation occurs, consider using a lower final concentration of this compound or including a small percentage of a solubilizing agent like Tween-80 in your final assay buffer, if compatible with your experimental system[8]. Always use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility[8].
-
-
Experimental Assay Conditions: The observed IC50 can be influenced by the concentration of glutamate used in the assay.
-
Recommendation: Be consistent with the glutamate concentration used across experiments. For competitive inhibitors like this compound, a higher substrate concentration will lead to a higher apparent IC50 value.
-
Issue 2: Unexpected off-target effects are observed.
Possible Causes & Solutions:
-
High Concentrations: At very high concentrations, the selectivity of this compound for EAAT2 over other EAAT subtypes may decrease, leading to inhibition of EAAT1 or EAAT3[1][3].
-
Recommendation: Use the lowest effective concentration of this compound possible to achieve EAAT2 inhibition. Refer to the selectivity data to determine a concentration range that is selective for EAAT2.
-
-
Cell Line/Tissue Specific Expression: The observed effect might be due to the specific expression profile of EAAT subtypes in your experimental model.
-
Recommendation: Characterize the expression levels of EAAT1, EAAT2, and EAAT3 in your cell line or tissue to better interpret the results.
-
-
Indirect Effects: Inhibition of EAAT2 leads to an increase in extracellular glutamate, which can then activate various glutamate receptors, leading to downstream effects that may be misinterpreted as off-target effects of this compound itself.
-
Recommendation: To confirm that the observed effects are due to EAAT2 inhibition, try to rescue the phenotype by co-administering antagonists for the suspected downstream glutamate receptors.
-
Issue 3: Difficulty reproducing results from the literature.
Possible Causes & Solutions:
-
Different Experimental Systems: IC50 values can vary significantly between different experimental setups (e.g., whole-cell electrophysiology in oocytes vs. radiolabeled glutamate uptake in synaptosomes)[4].
-
Recommendation: Carefully compare your experimental protocol with the one described in the literature. Pay close attention to cell type, substrate concentration, incubation times, and temperature.
-
-
Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have effects on its own at higher concentrations.
-
Recommendation: Always include a vehicle-only control in your experiments and ensure the final concentration of the vehicle is consistent across all conditions and is below the threshold known to cause cellular toxicity or other artifacts.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Transporter | Study 1 IC50 (nM)[1][3] | Study 2 IC50 (nM)[1][3] |
| EAAT1 | 5004 | 0.86 |
| EAAT2 | 85 | 0.071 |
| EAAT3 | 3787 | 1.9 |
| EAAT4 | Not Reported | 1.5 |
Table 2: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | ||
| DMSO | up to 100 mM | [3] |
| 1eq. NaOH | up to 100 mM | [3] |
| Storage | ||
| Solid | Desiccate at RT | [3] |
| Stock Solution (-20°C) | Up to 1 month | [7] |
| Stock Solution (-80°C) | Up to 6 months | [7] |
Experimental Protocols
Protocol 1: In Vitro Glutamate Uptake Assay in Transfected Cells
This protocol is a generalized procedure based on methodologies cited in the literature[9].
-
Cell Culture: Culture cells (e.g., HEK293 or COS-7) transiently or stably expressing the human EAAT2 transporter.
-
Plating: Seed cells in a suitable multi-well plate at a density that allows for optimal transporter expression and activity.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to the desired final concentrations.
-
Pre-incubation: Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with the different concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add the substrate solution containing a fixed concentration of L-glutamate and a tracer amount of [3H]-L-glutamate.
-
Incubation: Incubate for a specific time (e.g., 10-15 minutes) at room temperature or 37°C. Ensure the uptake is in the linear range.
-
Termination of Uptake: Rapidly aspirate the substrate solution and wash the cells multiple times with ice-cold assay buffer to stop the transport process.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Signaling pathway showing this compound inhibiting glutamate uptake by EAAT2.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - PMC [pmc.ncbi.nlm.nih.gov]
ensuring WAY-213613 specificity in complex biological systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the specificity of WAY-213613 in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1][2][3][4] Its primary mechanism of action is to block the reuptake of glutamate from the synaptic cleft by binding to EAAT2.[3][5] It functions as a competitive inhibitor.[6] this compound occupies the glutamate-binding site and an adjacent cavity, thereby preventing the conformational changes in the HP2 loop of the transporter that are necessary for glutamate translocation.[5]
Q2: How selective is this compound for EAAT2 over other EAAT subtypes?
This compound exhibits significant selectivity for EAAT2 over other EAAT subtypes, including EAAT1, EAAT3, and EAAT4.[1][2] However, the reported selectivity can vary between studies. One study reported over 44-fold selectivity for EAAT2 compared to EAAT1 and EAAT3.[1][2] Another study indicated a 12- to 26-fold selectivity for EAAT2 over EAAT1, EAAT3, and EAAT4.[1][2] It is crucial to consider the specific experimental conditions when interpreting selectivity data.
Q3: Does this compound have any known off-target effects?
This compound is reported to have no activity at ionotropic and metabotropic glutamate receptors.[1][2] However, comprehensive screening against a broad panel of other receptors, ion channels, and enzymes is not extensively documented in the public domain. Researchers should exercise caution and consider performing their own off-target assessments in sensitive experimental systems.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be desiccated at room temperature.[1][2] It is soluble in DMSO and 1eq. NaOH up to 100 mM.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for EAAT2 inhibition. | 1. Differences in experimental systems (e.g., oocytes vs. synaptosomes).2. Variability in substrate (e.g., glutamate) concentration.3. Differences in incubation time and temperature.4. Batch-to-batch variability of this compound. | 1. Use a consistent and well-characterized experimental system.2. Maintain a constant and known substrate concentration across experiments.3. Standardize incubation parameters.4. Qualify each new batch of the compound. |
| Apparent lack of efficacy in cellular assays. | 1. Poor cell permeability.2. Degradation of the compound in the experimental medium.3. Low expression levels of EAAT2 in the chosen cell line. | 1. Consider using cell lines with higher endogenous EAAT2 expression or transfected cell lines.2. Check the stability of this compound in your specific culture medium over the time course of the experiment.3. Verify EAAT2 expression levels by Western blot or qPCR. |
| Unexpected off-target effects observed. | 1. The effect may be specific to the biological system under investigation.2. The concentration of this compound used may be too high, leading to non-specific binding. | 1. Perform a dose-response curve to determine the lowest effective concentration.2. Use appropriate negative controls (e.g., cells not expressing EAAT2).3. Consider using a structurally unrelated EAAT2 inhibitor to confirm that the observed effect is due to EAAT2 inhibition. |
| High background in radiolabeled glutamate uptake assays. | 1. Inadequate washing to remove extracellular radiolabel.2. Non-specific binding of the radiolabel to the cells or filter.3. Contamination of the cell culture with other cell types that take up glutamate. | 1. Optimize the washing steps with ice-cold buffer.2. Pre-soak filters in a blocking solution.3. Ensure the purity of the cell culture. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound for EAAT Subtypes
| EAAT Subtype | Study 1 IC50 (nM) [1][2] | Study 2 IC50 (nM) [1][2] | Study 3 IC50 (µM) (in oocytes) [7][8] |
| EAAT1 (GLAST) | 5004 | 0.86 | 48 |
| EAAT2 (GLT-1) | 85 | 0.071 | 0.13 |
| EAAT3 (EAAC1) | 3787 | 1.9 | 4.0 |
| EAAT4 | Not Reported | 1.5 | Not Reported |
Note: The significant variation in reported IC50 values highlights the importance of determining the potency of this compound in the specific experimental system being used.
Experimental Protocols
Synaptosomal [³H]-Glutamate Uptake Assay
This protocol is adapted from methodologies described for measuring glutamate uptake in synaptosomal preparations.
Objective: To determine the inhibitory effect of this compound on glutamate uptake by nerve terminals.
Materials:
-
Synaptosome preparation from the brain region of interest.
-
Krebs-Ringer buffer (composition can be optimized).
-
[³H]-L-glutamate.
-
This compound stock solution (in DMSO).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Thaw the synaptosome preparation on ice.
-
Pre-incubate synaptosomes in Krebs-Ringer buffer for 10 minutes at 37°C.
-
Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the synaptosome suspension and incubate for a further 10 minutes.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-L-glutamate (e.g., 50 nM).
-
Allow the uptake to proceed for a short, defined period (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Immediately wash the filters three times with ice-cold Krebs-Ringer buffer to remove unbound radiolabel.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine non-specific uptake by conducting the assay in the presence of a saturating concentration of a non-selective glutamate uptake inhibitor (e.g., TBOA) or at 4°C.
-
Calculate the specific uptake at each concentration of this compound and determine the IC50 value.
Electrophysiological Recording in Xenopus Oocytes
This protocol provides a general framework for assessing the inhibitory effect of this compound on EAAT-mediated currents.
Objective: To quantify the potency of this compound in blocking glutamate-induced currents in oocytes expressing specific EAAT subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the human EAAT subtype of interest (e.g., hEAAT2).
-
Two-electrode voltage-clamp setup.
-
Recording solution (e.g., ND96).
-
Glutamate stock solution.
-
This compound stock solution.
Procedure:
-
Inject oocytes with the cRNA for the desired EAAT subtype and incubate for 2-5 days to allow for protein expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply a saturating concentration of glutamate to elicit a maximal current response.
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After the current returns to baseline, perfuse the oocyte with varying concentrations of this compound for a defined period.
-
Co-apply glutamate and the respective concentration of this compound and record the resulting current.
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Wash out this compound and ensure the glutamate-induced current returns to the initial maximal level.
-
Repeat steps 5-7 for a range of this compound concentrations.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of this compound action on the EAAT2 transporter.
Caption: Workflow for assessing the specificity of this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: WAY-213613 and Blood-Brain Barrier Permeability
Welcome to the technical support center for researchers utilizing WAY-213613. This resource provides guidance on addressing common challenges related to the blood-brain barrier (BBB) permeability of this potent and selective EAAT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1] It exhibits significantly higher selectivity for EAAT2 over other EAAT subtypes.[1] Its primary function is to block the reuptake of glutamate from the synaptic cleft, thereby increasing extracellular glutamate concentrations.
Q2: Is there any available data on the blood-brain barrier (BBB) permeability of this compound?
Q3: What are the key physicochemical properties of this compound that might influence its BBB permeability?
Understanding the physicochemical properties of a compound is crucial for predicting its potential to cross the BBB. Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 415.19 g/mol | [1] |
| Formula | C₁₆H₁₃BrF₂N₂O₄ | [1] |
| Solubility | Soluble to 100 mM in 1eq. NaOH and to 100 mM in DMSO. | [1] |
Generally, small, lipophilic molecules with a low molecular weight tend to cross the BBB more readily.[2] However, other factors such as hydrogen bonding capacity and the presence of efflux transporter recognition sites can significantly impact BBB penetration.[2]
Q4: What experimental models can be used to assess the BBB permeability of this compound?
Both in vitro and in vivo models can be employed to evaluate the BBB permeability of this compound.
-
In Vitro Models: These include cell-based assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and co-culture models using brain endothelial cells, pericytes, and astrocytes. These models are useful for initial screening and mechanistic studies.
-
In Vivo Models: Animal models, typically rodents, are considered the gold standard for determining BBB permeability. Common techniques include intravenous injection followed by measurement of brain and plasma concentrations, and the in situ brain perfusion technique.[3]
Experimental Protocols
In Vivo Blood-Brain Barrier Permeability Assessment using Intravenous Injection in Rodents
This protocol outlines a common method to determine the brain-to-plasma concentration ratio (Kp) of a compound.
1. Animal Preparation and Dosing:
- Acclimate animals (e.g., male CD-1 mice) to the housing conditions for at least 3 days prior to the experiment.
- Prepare a solution of this compound in a suitable vehicle (e.g., DMSO and saline). The final DMSO concentration should be minimized to avoid toxicity.
- Administer this compound via intravenous (IV) injection at the desired dose.
2. Sample Collection:
- At predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes), anesthetize the animals.
- Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. The success of the perfusion can be visually confirmed by the pale appearance of the liver and brain.
- Immediately dissect the brain and store it on dry ice or at -80°C until analysis.
3. Sample Processing and Analysis:
- Centrifuge the blood samples to separate the plasma.
- Homogenize the brain tissue in a suitable buffer.
- Analyze the concentrations of this compound in plasma and brain homogenate using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Calculate the brain-to-plasma concentration ratio (Kp) at each time point using the following formula:
- Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL)
- To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in the brain (fu,brain) and plasma (fu,plasma) needs to be determined, typically through equilibrium dialysis. The Kp,uu is then calculated as:
- Kp,uu = Kp * (fu,plasma / fu,brain)
Troubleshooting Guides
In Vivo BBB Permeability Experiments
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in brain or plasma concentrations | - Inconsistent dosing volume or rate.- Incomplete perfusion of the brain.- Variable sample collection times.- Issues with the analytical method. | - Ensure accurate and consistent administration of the compound.- Visually inspect the brain and liver after perfusion to confirm blood removal.- Strictly adhere to the predetermined time points for sample collection.- Validate the analytical method for accuracy, precision, and stability. |
| Unexpectedly low brain concentrations | - Poor BBB permeability of the compound.- Active efflux by transporters such as P-glycoprotein (P-gp).- Rapid metabolism in the brain or periphery. | - Consider the physicochemical properties of the compound.- Co-administer with known efflux transporter inhibitors to investigate the role of active transport.- Analyze for major metabolites in brain and plasma samples. |
| Contamination of brain tissue with blood | - Incomplete transcardial perfusion. | - Ensure the perfusion pressure and volume are adequate.- Monitor the color of the perfusate exiting the right atrium to ensure it is clear. |
In Situ Brain Perfusion
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Leakage of perfusate | - Improper cannulation of the carotid artery. | - Ensure the cannula is securely tied in place.- Use a microscope to aid in the cannulation procedure. |
| High perfusion pressure | - Blockage in the perfusion line or cannula.- Vasoconstriction. | - Check for kinks or air bubbles in the tubing.- Ensure the perfusate is warmed to physiological temperature and contains appropriate vasodilators if necessary. |
| Low brain uptake of the compound | - Low permeability of the compound.- Binding of the compound to the perfusion apparatus. | - Confirm the concentration of the compound in the perfusate before and after passing through the apparatus.- Use a well-characterized highly permeable compound as a positive control. |
Mandatory Visualizations
Caption: Experimental workflow for determining the in vivo blood-brain barrier permeability of this compound.
Caption: Mechanism of action of this compound at the glutamatergic synapse.
References
WAY-213613 Technical Support Center: Stock Solution Stability and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of WAY-213613 stock solutions. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to ensure the reliable and effective use of this potent and selective EAAT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] It is also soluble in 1eq. NaOH.[2] this compound is insoluble in water and ethanol.[1] For optimal solubility in DMSO, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q2: What are the recommended storage conditions and expected stability for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to one year.[1] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1][3][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Q3: How should I store the solid (powder) form of this compound?
A3: The solid form of this compound should be stored desiccated at room temperature or at -20°C for long-term storage, where it can be stable for up to three years.[1]
Q4: Can I store my this compound stock solution at 4°C?
A4: Storing this compound stock solutions at 4°C is not recommended for any significant length of time. The stability of the compound in solution at this temperature has not been established and could lead to degradation and inaccurate experimental results.
Q5: My this compound solution appears to have precipitated after thawing. What should I do?
A5: If you observe precipitation, you can try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating the solution. However, repeated warming and cooling can accelerate degradation. To prevent precipitation, ensure you are not exceeding the solubility limit of this compound in your chosen solvent and consider preparing a less concentrated stock solution.
Data on Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Recommended Storage Duration |
| Powder | N/A | -20°C | 3 years[1] |
| Room Temperature | Desiccate[2] | ||
| Stock Solution | DMSO | -80°C | 1 year[1] |
| -80°C | 6 months[3][4] | ||
| -20°C | 1 month[1][3][4] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 415.19 g/mol ). For example, for 1 mL of a 10 mM solution, you will need 4.15 mg of this compound.
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles for the bulk of your stock.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | 1. Degraded this compound stock solution due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration of the stock solution. | 1. Prepare a fresh stock solution from the powdered compound. Ensure proper storage at -80°C and minimize freeze-thaw cycles by using aliquots. 2. Verify the calculations and weighing of the compound during stock preparation. If possible, confirm the concentration using a spectrophotometer or other analytical method. |
| Precipitation of the compound in the stock solution upon thawing | 1. The concentration of the stock solution may be too high. 2. The stock solution was not fully dissolved initially. | 1. Prepare a new stock solution at a lower concentration. 2. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. Ensure complete dissolution before aliquoting and freezing. |
| Variability in results between experiments | 1. Use of different batches of this compound with slight variations in purity. 2. Inconsistent handling of the stock solution (e.g., time left at room temperature). | 1. If possible, use the same batch of this compound for a series of related experiments. 2. Standardize the handling protocol for the stock solution. Thaw the solution immediately before use, keep it on ice, and minimize the time it is at room temperature. |
Visualizations
Caption: Mechanism of this compound as a selective inhibitor of the EAAT2 glutamate transporter.
Caption: A generalized workflow for assessing the stability of this compound stock solutions.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: WAY-213613 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of WAY-213613 to prevent degradation, with a specific focus on avoiding freeze-thaw related issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder is best stored desiccated at -20°C for long-term stability, which can be effective for up to three years. For short-term storage, it can be kept at room temperature, but desiccation is still recommended to prevent moisture absorption.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Once prepared, stock solutions should be aliquoted into single-use volumes to minimize the number of freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or at -80°C for up to one year.
Q3: Why is it important to avoid repeated freeze-thaw cycles for this compound solutions?
A3: Repeated freeze-thaw cycles can lead to the degradation of this compound. This can occur through several mechanisms, including the potential for ice crystal formation to cause physical stress on the molecule and for changes in solute concentration during the freezing process to promote chemical degradation.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, which includes an L-asparagine moiety and an aryl-ether linkage, potential degradation pathways for this compound include:
-
Hydrolysis of the asparagine side chain: This can lead to the formation of aspartic acid or isoaspartic acid derivatives.
-
Cleavage of the aryl-ether bond: This is less common but can be catalyzed by acidic or basic conditions and exposure to light.
Q5: How can I check if my this compound solution has degraded?
A5: The most reliable way to assess the integrity of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution of this compound from powder. 2. Aliquot the new stock solution into single-use vials and store at -80°C. 3. Perform a quality control check on the new stock solution using HPLC or LC-MS to confirm its purity and concentration. |
| Precipitate observed in the stock solution after thawing. | The solubility of this compound may have been exceeded, or the compound may have precipitated out of solution during the freeze-thaw process. | 1. Gently warm the solution to room temperature and vortex to try and redissolve the precipitate. 2. If the precipitate does not redissolve, it is recommended to discard the solution and prepare a fresh one. 3. Consider preparing the stock solution at a slightly lower concentration. |
| Loss of compound activity over time. | Chemical degradation of this compound. | 1. Follow the recommended storage conditions strictly. 2. Avoid exposure of the compound to harsh conditions such as extreme pH, high temperatures, and direct light for prolonged periods. 3. Conduct a stability study to determine the rate of degradation under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation and Aliquoting of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound and aliquot it for long-term storage to minimize freeze-thaw cycles.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, low-binding microcentrifuge tubes or cryovials. The volume of each aliquot should be appropriate for a single experiment.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Freeze-Thaw Stability Study of this compound
Objective: To assess the stability of a this compound solution after multiple freeze-thaw cycles.
Materials:
-
Aliquots of this compound stock solution in DMSO
-
-20°C or -80°C freezer
-
Room temperature water bath or benchtop
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Prepare a set of identical aliquots of this compound solution at a known concentration.
-
Timepoint 0 (Control): Analyze one aliquot immediately using a validated stability-indicating HPLC or LC-MS method to determine the initial concentration and purity. This will serve as the baseline.
-
Freeze-Thaw Cycles:
-
Place the remaining aliquots in a freezer at the desired temperature (-20°C or -80°C) for at least 12 hours.
-
Thaw the aliquots at room temperature until completely liquid.
-
This completes one freeze-thaw cycle.
-
-
After the first, third, and fifth freeze-thaw cycles, take one aliquot for analysis by HPLC or LC-MS.
-
Data Analysis:
-
Quantify the concentration of intact this compound in each sample.
-
Calculate the percentage of recovery compared to the Timepoint 0 control.
-
Analyze the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Data Presentation:
| Freeze-Thaw Cycle | Mean Concentration (µM) | % Recovery vs. T0 | Peak Purity (%) | Degradation Products Detected |
| 0 (Control) | 10.0 | 100 | 99.8 | None |
| 1 | 9.9 | 99.0 | 99.7 | Minor peak at RT X.X min |
| 3 | 9.5 | 95.0 | 98.5 | Increased area of peak at RT X.X min |
| 5 | 9.1 | 91.0 | 97.2 | Further increase in degradation peak |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Visualizations
Caption: Experimental workflow for preparing and assessing the freeze-thaw stability of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
Validation & Comparative
A Comparative Guide to EAAT Inhibitors: WAY-213613 versus TFB-TBOA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used excitatory amino acid transporter (EAAT) inhibitors: WAY-213613 and TFB-TBOA. The information presented herein, including quantitative data from various studies, detailed experimental methodologies, and visual representations of relevant biological pathways, is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and TFB-TBOA against different human EAAT subtypes are summarized below. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell system used and assay methodology. The data presented here are compiled from multiple sources to provide a comparative overview.
| Inhibitor | Target EAAT Subtype(s) | IC50 for hEAAT1 (nM) | IC50 for hEAAT2 (nM) | IC50 for hEAAT3 (nM) | Key Characteristics |
| This compound | EAAT2 > EAAT1, EAAT3 | 5004[1] | 85[1] | 3787[1] | A potent and highly selective non-substrate inhibitor of EAAT2.[1] |
| TFB-TBOA | EAAT1, EAAT2 >> EAAT3 | 22[2] | 17[2] | 300[2] | A potent and selective inhibitor of the glial glutamate transporters, EAAT1 and EAAT2. |
Experimental Protocols
This section details the methodologies for key experiments commonly used to characterize the activity of EAAT inhibitors like this compound and TFB-TBOA.
[³H]-L-Glutamate Uptake Assay in HEK293 Cells
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glutamate into cells expressing a specific EAAT subtype.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently transfected with plasmids encoding the desired human EAAT subtype (hEAAT1, hEAAT2, or hEAAT3) using a suitable transfection reagent.
2. Glutamate Uptake Assay:
-
Twenty-four hours post-transfection, the cells are seeded into 24-well plates pre-coated with poly-D-lysine.
-
On the day of the experiment, the culture medium is removed, and the cells are washed twice with Krebs-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
The cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of the inhibitor (this compound or TFB-TBOA) or vehicle control in Krebs-HEPES buffer.
-
To initiate the uptake, [³H]-L-glutamate is added to each well at a final concentration of 50 nM.
-
The uptake is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
The reaction is terminated by rapidly aspirating the buffer and washing the cells three times with ice-cold Krebs-HEPES buffer.
-
The cells are then lysed with a lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
The radioactivity in the cell lysates is quantified using a liquid scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a non-radiolabeled substrate (e.g., 1 mM L-glutamate).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the electrogenic currents associated with glutamate transport, providing insights into the mechanism of inhibition.
1. Cell Preparation:
-
HEK293 cells stably expressing the EAAT subtype of interest are plated on glass coverslips.
-
For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM glucose, pH 7.4).
2. Recording Setup:
-
Patch pipettes are pulled from borosilicate glass capillaries and have a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing 130 mM K-gluconate, 10 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).
-
A whole-cell configuration is established on a selected cell.
3. Measurement of Transporter Currents:
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Glutamate (e.g., 100 µM) is rapidly applied to the cell using a perfusion system to evoke an inward current mediated by the EAAT.
-
After the current returns to baseline, the inhibitor (this compound or TFB-TBOA) is pre-applied for a few minutes.
-
Glutamate is then co-applied with the inhibitor, and the resulting current is recorded.
4. Data Analysis:
-
The peak amplitude of the glutamate-evoked current is measured in the absence and presence of the inhibitor.
-
The percentage of inhibition is calculated.
-
By testing a range of inhibitor concentrations, an IC50 value can be determined.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Inhibition of EAAT1/2 by this compound or TFB-TBOA leads to increased synaptic glutamate levels.
Caption: The NF-κB signaling pathway positively regulates the transcription of the EAAT2 gene in astrocytes.[3]
Caption: A generalized workflow for characterizing EAAT inhibitors using in vitro cellular assays.
References
A Comparative Guide to WAY-213613 and Dihydrokainic Acid for EAAT2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Excitatory Amino Acid Transporter 2 (EAAT2), also known as GLT-1, is the predominant glutamate transporter in the central nervous system, responsible for clearing the majority of synaptic glutamate. Its dysfunction is implicated in numerous neurological disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy.[1][2] As such, pharmacological modulation of EAAT2 is a key area of research for developing novel neuroprotective therapeutics.
This guide provides a detailed comparison of two commonly used EAAT2 inhibitors: WAY-213613 and dihydrokainic acid (DHK). We present a comprehensive overview of their inhibitory profiles, selectivity, and mechanisms of action, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and dihydrokainic acid against EAAT2 and other EAAT subtypes are summarized below. It is important to note that reported IC50 and Ki values can vary between studies due to different experimental conditions.
| Compound | Target | Assay Type | Reported IC50/Ki | Selectivity Profile | Mechanism of Action | References |
| This compound | Human EAAT2 | Glutamate Uptake | IC50: 85 nM | >44-fold selective over EAAT1 and EAAT3.[3] In another study, 12-26-fold selective over EAAT1, EAAT3, and EAAT4.[3] | Potent, non-substrate inhibitor.[3] | [3][4][5] |
| Human EAAT1 | Glutamate Uptake | IC50: 5004 nM | [3] | |||
| Human EAAT3 | Glutamate Uptake | IC50: 3787 nM | [3] | |||
| Rat Cortical Synaptosomes | [3H]glutamate Uptake | Ki: 15 nM (at 3 nM this compound), 41 nM (at 30 nM), 55 nM (at 300 nM) | Consistent with predominant EAAT2 activity. | Competitive inhibitor. | [6] | |
| Dihydrokainic Acid (DHK) | Human EAAT2 | Glutamate Uptake | Ki: 23 µM | 130-fold selective over EAAT1 and EAAT3.[2] | Competitive, non-transportable inhibitor.[2] | [2][7] |
| Human EAAT1 | Glutamate Uptake | Ki: >3 mM | [2] | |||
| Human EAAT3 | Glutamate Uptake | Ki: >3 mM | [2] | |||
| hiPSC-derived neural cells | L-Glu Uptake | 300 µM inhibited uptake by 48.9 ± 11.0% | In the same study, 10 µM this compound inhibited uptake by 80.5 ± 17.5%. | Competitive inhibitor. | [6] |
Experimental Methodologies
Detailed protocols for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assessing EAAT2 inhibition.
[3H]-Glutamate Uptake Assay in Cell Culture
This assay measures the uptake of radiolabeled glutamate into cells expressing the target transporter.
Materials:
-
HEK293 or COS-7 cells transiently or stably expressing human EAAT2.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
L-[3H]-glutamic acid.
-
Unlabeled L-glutamic acid.
-
This compound and/or dihydrokainic acid.
-
Cell lysis buffer (e.g., 1 M NaOH).
-
Scintillation cocktail and counter.
Protocol:
-
Cell Plating: Plate EAAT2-expressing cells in 24- or 96-well plates and grow to confluence.
-
Inhibitor Incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the inhibitor (this compound or DHK) for 10-20 minutes at 37°C.[8]
-
Initiation of Uptake: Add a mixture of L-[3H]-glutamate (e.g., 0.5 µCi/well) and unlabeled L-glutamate (to achieve the desired final concentration) to each well to initiate the uptake.[9]
-
Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.[9]
-
Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the currents associated with glutamate transport.
Materials:
-
Cells expressing EAAT2.
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP).
-
L-glutamate.
-
This compound and/or dihydrokainic acid.
-
Patch-clamp amplifier and data acquisition system.
Protocol:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from an EAAT2-expressing cell.
-
Application of Glutamate: Perfuse the cell with the external solution containing a known concentration of L-glutamate to evoke a transporter-mediated current.
-
Application of Inhibitor: Co-apply the inhibitor (this compound or DHK) with L-glutamate and record the change in the current amplitude.
-
Data Analysis: Measure the peak and steady-state currents in the presence and absence of the inhibitor to determine the percentage of inhibition. Concentration-response curves can be generated to calculate the IC50.
Signaling Pathways and Experimental Workflows
The primary role of EAAT2 is to regulate extracellular glutamate levels, thereby influencing downstream signaling pathways sensitive to glutamate receptor activation. Inhibition of EAAT2 leads to an accumulation of synaptic glutamate, which can over-activate NMDA and AMPA receptors, leading to excitotoxicity. The expression and function of EAAT2 itself are regulated by various signaling pathways within astrocytes, including the NF-κB pathway.[10][11]
EAAT2-Mediated Glutamate Uptake and Associated Signaling
Caption: EAAT2-mediated glutamate uptake and inhibition by this compound and DHK.
Experimental Workflow for EAAT2 Inhibitor Screening
Caption: A typical workflow for the screening and characterization of novel EAAT2 inhibitors.
Conclusion
Both this compound and dihydrokainic acid are valuable tools for studying the function and therapeutic potential of EAAT2. This compound is a significantly more potent inhibitor with nanomolar affinity, making it suitable for applications requiring high potency and selectivity.[3][4][5] Dihydrokainic acid, while less potent, is a well-characterized and widely used selective EAAT2 inhibitor.[2][12][7] The choice between these two compounds will depend on the specific requirements of the experiment, including the desired potency, the experimental system, and the need to differentiate between EAAT subtypes. This guide provides the necessary data and protocols to make an informed decision for your research needs.
References
- 1. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Translational Activators of Glial Glutamate Transporter EAAT2 through Cell-Based High-Throughput Screening: An Approach to Prevent Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Striatal Adenosine Signaling Regulates EAAT2 and Astrocytic AQP4 Expression and Alcohol Drinking in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to WAY-213613 and UCPH-101 for Studying Glutamate Transporters
For researchers, scientists, and drug development professionals investigating the intricate role of glutamate transporters in the central nervous system, the choice of pharmacological tools is paramount. This guide provides a detailed comparison of two widely used inhibitors, WAY-213613 and UCPH-101, offering insights into their mechanisms, selectivity, and experimental applications.
Executive Summary
This compound is a potent and selective non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as GLT-1. In contrast, UCPH-101 is a highly selective, non-competitive allosteric modulator of EAAT1 (GLAST). Their distinct selectivity profiles make them invaluable for dissecting the specific roles of these two major glial glutamate transporters in both physiological and pathological conditions. This guide presents a comprehensive overview of their pharmacological properties, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound and UCPH-101 based on available literature. It is important to note that IC50 values can vary between different studies and experimental conditions.
Table 1: Comparison of Inhibitory Potency (IC50)
| Compound | Target EAAT | IC50 (nM) | Selectivity Highlights | Reference |
| This compound | EAAT2 (GLT-1) | 85 | > 44-fold selective over EAAT1 and EAAT3.[1][2][3][4] Another study reports IC50 of 71 pM for EAAT2.[1][2] | [1][2][3][4][5] |
| EAAT1 | 5004 | [1][2] | ||
| EAAT3 | 3787 | [1][2] | ||
| EAAT4 | 1500 | [1][2] | ||
| UCPH-101 | EAAT1 (GLAST) | 660 - 670 | > 400-fold selective over EAAT2 and EAAT3.[6] No significant inhibition of EAAT4 or EAAT5 at up to 10 µM.[7] | [6][7][8] |
| EAAT2 | > 300,000 | [7][8] | ||
| EAAT3 | > 300,000 | [7][8] |
Table 2: General Properties
| Property | This compound | UCPH-101 |
| Mechanism of Action | Non-substrate reuptake inhibitor of EAAT2.[9][10] | Selective non-competitive, allosteric inhibitor of EAAT1.[7][11] |
| Binding Site | Occupies the glutamate-binding site and an adjacent cavity in EAAT2. | Binds to a hydrophobic crevice in the trimerization domain of EAAT1.[11][12] |
| Chemical Formula | C16H13BrF2N2O4 | C27H22N2O3 |
| Molecular Weight | 415.19 g/mol [1][10] | 422.48 g/mol [8] |
| Solubility | Soluble in DMSO (up to 100 mM) and 1eq. NaOH (up to 100 mM).[1][2] | Soluble in DMSO (up to 25 mM). |
| Blood-Brain Barrier | Not specified in the provided results. | Not able to penetrate the blood-brain barrier to a significant degree.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of these inhibitors. Below are representative protocols for assessing glutamate transporter activity.
Radioactive Substrate Uptake Assay
This assay measures the uptake of a radiolabeled substrate (e.g., [3H]-L-glutamate or [3H]-D-aspartate) into cells expressing the target glutamate transporter.
Objective: To determine the IC50 of an inhibitor for a specific EAAT subtype.
Materials:
-
Cell line expressing the EAAT of interest (e.g., HEK293 or COS-7 cells)
-
Culture medium and reagents
-
[3H]-L-glutamate or [3H]-D-aspartate
-
This compound or UCPH-101 stock solutions
-
Scintillation cocktail and counter
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate the cells in 24- or 96-well plates and culture until they reach the desired confluency.
-
Inhibitor Incubation: Wash the cells with PBS. Pre-incubate the cells with varying concentrations of the inhibitor (e.g., this compound or UCPH-101) for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.
-
Substrate Addition: Add the radiolabeled substrate (e.g., [3H]-L-glutamate) to each well and incubate for a defined period (e.g., 5-15 minutes).
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective inhibitor like TBOA). Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Patch-Clamp Electrophysiology
This technique measures the transporter-mediated currents, providing insights into the mechanism of inhibition.
Objective: To characterize the electrophysiological effects of an inhibitor on EAAT function.
Materials:
-
Cells expressing the EAAT of interest (e.g., Xenopus oocytes or HEK293 cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
This compound or UCPH-101 solutions
-
Glutamate solution
Procedure:
-
Cell Preparation: Prepare the cells for recording.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a cell expressing the target EAAT.
-
Baseline Recording: Record the baseline current in the absence of glutamate.
-
Glutamate Application: Apply a known concentration of glutamate to elicit a transporter-mediated current.
-
Inhibitor Application: Co-apply the inhibitor (this compound or UCPH-101) with glutamate and record the current. Test a range of inhibitor concentrations.
-
Data Analysis: Measure the peak and steady-state currents in the presence and absence of the inhibitor. Analyze the data to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency.
Mandatory Visualization
Signaling Pathway: The Glutamate-Glutamine Cycle
Caption: The Glutamate-Glutamine Cycle at the Synapse.
Experimental Workflow: Characterizing a Novel EAAT Inhibitor
Caption: Workflow for the characterization of a novel EAAT inhibitor.
Concluding Remarks
This compound and UCPH-101 are powerful and specific tools for investigating the roles of EAAT2 and EAAT1, respectively. Their distinct pharmacological profiles allow researchers to selectively modulate glutamate transport mediated by these key astrocytic transporters. The choice between these two inhibitors will ultimately depend on the specific research question and the experimental system being employed. By providing clear, comparative data and detailed experimental protocols, this guide aims to facilitate the effective use of these compounds in advancing our understanding of glutamate transporter function in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. Structure-Function Relationship of Transporters in the Glutamate–Glutamine Cycle of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. UCPH 101 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WAY-213,613 - Wikipedia [en.wikipedia.org]
- 11. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
WAY-213613: A Comparative Analysis of its Selectivity for the Excitatory Amino Acid Transporter 2 (EAAT2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of WAY-213613 on the excitatory amino acid transporters EAAT1, EAAT2, and EAAT3. The data presented is compiled from foundational studies to offer an objective overview of the compound's selectivity profile, supported by detailed experimental protocols for key validation assays.
Data Presentation: Inhibitory Potency of this compound
The selectivity of this compound for EAAT2 over EAAT1 and EAAT3 has been quantified through the determination of half-maximal inhibitory concentrations (IC50) in cellular and electrophysiological assays. The following table summarizes the reported IC50 values, demonstrating the compound's potent and selective inhibition of EAAT2.
| Transporter Subtype | L-[³H]Glutamate Uptake Assay (IC50 in nM)[1][2] | Electrophysiology Assay (IC50 in µM)[1] |
| EAAT1 (Human) | 5004 | 48 |
| EAAT2 (Human) | 85 | 0.13 |
| EAAT3 (Human) | 3787 | 4.0 |
Note: Lower IC50 values indicate higher inhibitory potency.
Based on the L-[³H]Glutamate Uptake Assay data, this compound is approximately 59-fold more selective for EAAT2 over EAAT1 and 45-fold more selective for EAAT2 over EAAT3.
Experimental Workflow
The determination of this compound selectivity involves a multi-step process, from the preparation of the experimental system to data analysis. The following diagram illustrates a generalized workflow for these validation studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound selectivity.
L-[³H]Glutamate Uptake Assay in Stably Transfected HEK-293 Cells
This assay measures the ability of this compound to inhibit the uptake of radiolabeled glutamate into cells engineered to express specific EAAT subtypes.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with plasmids encoding for human EAAT1, EAAT2, or EAAT3 are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum and a selection antibiotic) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Cells are harvested and seeded into 96-well plates.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer (composition: 124 mM NaCl, 4 mM KCl, 1.25 mM KH₂PO₄, 1.25 mM MgSO₄, 2 mM CaCl₂, 25 mM HEPES, and 10 mM D-glucose, pH 7.4).
-
Cells are then incubated with varying concentrations of this compound (or vehicle control) in KRH buffer for a pre-incubation period (e.g., 10-20 minutes) at 37°C.
-
To initiate the uptake reaction, a solution containing L-[³H]glutamate (e.g., at a final concentration of 50 nM) is added to each well.
-
The uptake is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular radiolabel.
-
The cells are lysed (e.g., with 0.1 M NaOH or a commercial lysis buffer), and the intracellular radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The amount of L-[³H]glutamate uptake is measured in counts per minute (CPM) or disintegrations per minute (DPM). The data is normalized to the control (vehicle-treated) wells, and IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This electrophysiological technique measures the ion currents mediated by EAATs upon application of glutamate and the blocking effect of this compound on these currents.
-
Oocyte Preparation:
-
Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.
-
The oocytes are injected with cRNA encoding for human EAAT1, EAAT2, or EAAT3.
-
Injected oocytes are incubated for 2-5 days in a suitable medium (e.g., Barth's solution) to allow for transporter expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., containing 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, and 5 mM HEPES, pH 7.5).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
The membrane potential is held at a constant voltage (e.g., -60 mV).
-
Glutamate (e.g., at a concentration near its EC50 for the specific transporter) is applied to the oocyte to evoke an inward current.
-
Once a stable baseline current is established, this compound is co-applied with glutamate at various concentrations.
-
-
Data Analysis: The inhibition of the glutamate-induced current by this compound is measured. The percentage of inhibition is plotted against the concentration of this compound, and the IC50 value is determined by fitting the data to a logistic equation.
Synaptosomal L-[³H]Glutamate Uptake and Kinetic Analysis
This ex vivo assay utilizes nerve terminals isolated from the brain to assess the inhibitory activity of this compound on native glutamate transporters.
-
Synaptosome Preparation:
-
Rat forebrains are homogenized in a sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is enriched in presynaptic terminals.
-
-
Uptake Assay and Kinetic Analysis:
-
Synaptosomes are resuspended in a physiological buffer.
-
The uptake of L-[³H]glutamate is measured in the presence of increasing concentrations of unlabeled L-glutamate, with or without fixed concentrations of this compound.
-
The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is counted.
-
-
Data Analysis: The data is analyzed using Lineweaver-Burk plots to determine the mechanism of inhibition (e.g., competitive, non-competitive). The inhibitory constant (Ki) is calculated from these plots, providing another measure of the compound's potency.[1]
References
Cross-Validation of WAY-213613 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of WAY-213613, a potent and selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), with the phenotypes observed in genetic models of altered EAAT2 function. By juxtaposing data from pharmacological intervention and genetic manipulation, this document aims to facilitate a deeper understanding of the role of EAAT2 in neurological processes and to support the development of novel therapeutics targeting this transporter.
Introduction to this compound and EAAT2
This compound is a non-substrate inhibitor that selectively targets EAAT2, the primary transporter responsible for the reuptake of the excitatory neurotransmitter glutamate from the synaptic cleft in the central nervous system.[1][2][3] By blocking EAAT2, this compound effectively increases the extracellular concentration of glutamate, a mechanism that is invaluable for studying the consequences of aberrant glutamatergic signaling.[1]
Genetic models, particularly knockout (KO) mice for the gene encoding EAAT2 (Slc1a2), provide a crucial tool for validating the on-target effects of pharmacological agents like this compound. These models, in which EAAT2 function is partially or completely abolished, are expected to phenocopy the effects of this compound administration, thereby offering a means to cross-validate the compound's mechanism of action and downstream consequences.
Comparative Data on EAAT2 Inhibition
This section presents a comparative summary of the key findings from studies utilizing this compound and EAAT2 genetic models.
Biochemical Effects: Glutamate Uptake and Extracellular Levels
A primary consequence of EAAT2 inhibition is the impairment of glutamate uptake, leading to elevated extracellular glutamate concentrations.
Table 1: Comparison of Biochemical Effects
| Parameter | This compound | EAAT2 Genetic Models (KO/Low Expression) |
| Glutamate Uptake | Potent inhibitor of synaptosomal L-[3H]glutamate uptake with Ki values in the nanomolar range.[4] | Transgenic mice with low EAAT2 levels show a significant decrease in glutamate uptake.[5] |
| Extracellular Glutamate | Expected to elevate synaptic and extracellular glutamate levels.[1] | Mice with low EAAT2 levels exhibit higher extracellular glutamate concentrations as measured by in vivo microdialysis.[5] |
Electrophysiological Effects
Alterations in glutamate homeostasis directly impact neuronal excitability and synaptic transmission.
Table 2: Comparison of Electrophysiological Effects
| Parameter | This compound | EAAT2 Genetic Models (KO) |
| Neuronal Excitability | Blocks glutamate-induced currents in oocytes expressing EAAT2 with high potency.[4][6] | EAAT2 KO mice exhibit increased neuronal excitability, leading to spontaneous seizures.[7][8][9] |
| Synaptic Transmission | Not explicitly detailed in the provided search results. | EAAT2 KO mice show slower clearance of synaptically released glutamate.[9] |
Behavioral Phenotypes
The biochemical and electrophysiological changes resulting from EAAT2 dysfunction manifest in distinct behavioral phenotypes.
Table 3: Comparison of Behavioral Phenotypes
| Phenotype | This compound | EAAT2 Genetic Models (KO) |
| Seizures | Abolishes the neuroprotective effect of an EAAT2 positive allosteric modulator in a seizure model.[10] | Develop lethal spontaneous seizures.[7][8][9] Conditional deletion in astrocytes leads to seizures and increased mortality.[7] |
| Motor Function | Not explicitly detailed in the provided search results. | Transient knockdown of EAAT2 in the dorsolateral striatum affects behavioral flexibility in instrumental learning tasks.[11] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
In Vitro Glutamate Uptake Assay (Synaptosomes)
This protocol is adapted from studies characterizing the inhibitory effects of compounds on glutamate transport.
Objective: To measure the inhibition of glutamate uptake by this compound in synaptosomal preparations.
Materials:
-
Synaptosome preparation from rodent brain tissue
-
Krebs-Ringer buffer
-
This compound
-
L-[3H]glutamate
-
Scintillation fluid and counter
Procedure:
-
Prepare synaptosomes from the brain region of interest (e.g., cortex or hippocampus).
-
Pre-incubate synaptosomes with varying concentrations of this compound or vehicle control.
-
Initiate the uptake reaction by adding a fixed concentration of L-[3H]glutamate.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration and washing with ice-cold buffer.
-
Quantify the amount of radioactivity taken up by the synaptosomes using liquid scintillation counting.
-
Calculate the Ki value for this compound to determine its inhibitory potency.
In Vivo Microdialysis for Extracellular Glutamate Measurement
This protocol is based on methods used to measure extracellular neurotransmitter levels in awake, freely moving animals.
Objective: To measure the effect of this compound on extracellular glutamate concentrations or to compare basal glutamate levels in EAAT2 KO and wild-type mice.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection
-
This compound (for pharmacological studies)
-
EAAT2 KO and wild-type mice (for genetic model studies)
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus) of the anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and infuse artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals using a fraction collector.
-
For pharmacological studies, administer this compound systemically or through the microdialysis probe and continue collecting samples.
-
Analyze the concentration of glutamate in the dialysate samples using HPLC.
-
Compare glutamate levels before and after drug administration, or between genotypes.
Seizure Monitoring
This protocol is used to quantify seizure activity in animal models.
Objective: To assess the pro-convulsant effects of this compound or to characterize the seizure phenotype of EAAT2 KO mice.
Materials:
-
Video monitoring system
-
Electroencephalogram (EEG) recording equipment (optional, for more detailed analysis)
-
This compound (for pharmacological studies)
-
EAAT2 KO and wild-type mice (for genetic model studies)
Procedure:
-
For pharmacological studies, administer this compound to the animals.
-
Place the animals in an observation chamber and record their behavior using a video camera for a defined period.
-
Score the severity of seizures based on a standardized scale (e.g., the Racine scale).
-
Quantify the latency to the first seizure, the frequency of seizures, and the duration of seizure activity.
-
For more detailed analysis, implant EEG electrodes to record brain electrical activity and identify seizure-related discharges.
Visualizations
Signaling Pathway of Glutamate Uptake Inhibition
Caption: Inhibition of astrocytic EAAT2 by this compound blocks glutamate uptake.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for measuring extracellular glutamate via in vivo microdialysis.
Conclusion
The pharmacological inhibitor this compound and genetic models of EAAT2 deficiency provide complementary and mutually validating approaches to understanding the critical role of this transporter in maintaining glutamate homeostasis. The data consistently demonstrate that inhibition or loss of EAAT2 function leads to impaired glutamate uptake, elevated extracellular glutamate levels, increased neuronal excitability, and a predisposition to seizures. This guide serves as a resource for researchers to design and interpret experiments aimed at further elucidating the function of EAAT2 and for the development of therapeutics targeting glutamatergic dysregulation in neurological disorders.
References
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. WAY 213613 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Defects in Mouse Cortical Glutamate Uptake Can Be Unveiled In Vivo by a Two-in-One Quantitative Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteome analysis and conditional deletion of the EAAT2 glutamate transporter provide evidence against a role of EAAT2 in pancreatic insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Comparative Analysis of WAY-213613 and Other EAAT2 Inhibitors for Neurological Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of WAY-213613 with other prominent inhibitors of the Excitatory Amino Acid Transporter 2 (EAAT2). This document summarizes key quantitative data, details experimental methodologies for potency assessment, and visualizes relevant biological and experimental workflows.
Excitatory Amino Acid Transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1), is the primary transporter responsible for the reuptake of glutamate from the synaptic cleft in the central nervous system.[1] Its role in maintaining glutamate homeostasis makes it a critical target for therapeutic intervention in various neurological disorders characterized by excitotoxicity, such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy.[2] this compound is a potent and selective, non-substrate inhibitor of human EAAT2.[3][4] This guide offers a comparative overview of its potency alongside other well-established and novel EAAT2 inhibitors.
Potency Comparison of EAAT2 Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and other selected EAAT2 inhibitors. IC50 values represent the concentration of an inhibitor required to reduce the activity of the transporter by 50%, while Ki is the inhibition constant, indicating the binding affinity of the inhibitor to the transporter. Lower values for both metrics indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Profile | Reference |
| This compound | hEAAT2 | 85 | 15 - 55 | >44-fold selective over hEAAT1 and hEAAT3. | [3][5] |
| hEAAT1 | 5004 | - | [3] | ||
| hEAAT3 | 3787 | - | [3] | ||
| DL-threo-β-Benzyloxyaspartate (DL-TBOA) | hEAAT1 | 70,000 | 42,000 | Broad-spectrum EAAT inhibitor. | [6][7] |
| hEAAT2 | 6,000 | 5,700 | [6][7] | ||
| hEAAT3 | 6,000 | - | [6][7] | ||
| (2S,3S)-3-[3-[4-(Trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) | hEAAT1 | 22 | - | Potent, with some selectivity for EAAT1/2 over EAAT3. | [6] |
| hEAAT2 | 17 | - | [6] | ||
| hEAAT3 | 300 | - | [6] | ||
| Dihydrokainic acid (DHK) | hEAAT2 | - | 34,300 | Selective for EAAT2. | |
| Compound 1 (Janssen) | hEAAT2 | 6,600 | - | Selective for hEAAT2 over hEAAT1. | [8] |
| hEAAT1 | >50,000 | - | [8] |
Note: hEAAT refers to the human isoform of the transporter. Potency values can vary depending on the experimental conditions and assay type.
Experimental Protocols
A fundamental method for determining the potency of EAAT2 inhibitors is the in vitro glutamate uptake assay. This assay measures the ability of a compound to block the uptake of radiolabeled glutamate into cells expressing the target transporter.
Detailed Protocol: [³H]-L-Glutamate Uptake Assay in hEAAT2-Expressing Cells
1. Cell Culture and Plating:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably or transiently expressing hEAAT2.
-
Seed cells in 24- or 96-well poly-D-lysine coated plates at a density that ensures a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of Assay Buffer and Reagents:
-
Assay Buffer (HBSS): Hank's Balanced Salt Solution containing (in mM): 137 NaCl, 5.4 KCl, 0.44 KH2PO4, 0.42 Na2HPO4, 1.3 CaCl2, 0.5 MgCl2, 0.6 MgSO4, 4.2 NaHCO3, and 5.5 D-glucose, pH 7.4.
-
Radiolabeled Glutamate: Prepare a stock solution of L-[³H]glutamate in assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and other test compounds in assay buffer.
3. Glutamate Uptake Assay Procedure:
-
Wash the cell monolayer twice with pre-warmed (37°C) assay buffer.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the assay buffer containing L-[³H]glutamate and the test inhibitor.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of glutamate uptake.
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known potent inhibitor like DL-TBOA) from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of L-[³H]glutamate and Km is the Michaelis-Menten constant for glutamate transport.
Visualizations
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflow.
References
- 1. Glutamate transporter - Wikipedia [en.wikipedia.org]
- 2. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WAY-213,613 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
WAY-213613: A Potable Negative Control for EAAT2 Upregulation Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience research, particularly in studies focusing on the modulation of the Excitatory Amino Acid Transporter 2 (EAAT2), the use of precise and reliable negative controls is paramount. This guide provides an objective comparison of WAY-213613 with other commonly used EAAT2 inhibitors, Dihydrokainate (DHK) and TFB-TBOA, to assist researchers in selecting the most appropriate negative control for their EAAT2 upregulation studies. This guide is based on a comprehensive review of experimental data and established protocols.
The Critical Role of Negative Controls in EAAT2 Upregulation Research
EAAT2, also known as glutamate transporter-1 (GLT-1), is the primary transporter responsible for the reuptake of glutamate from the synaptic cleft in the central nervous system. Its proper function is crucial for maintaining glutamate homeostasis and preventing excitotoxicity, a process implicated in numerous neurological disorders. Consequently, upregulating EAAT2 expression or function is a promising therapeutic strategy.
In studies investigating novel compounds that aim to upregulate EAAT2, a negative control is essential to demonstrate that the observed effects are indeed mediated by the intended target. An ideal negative control should be a compound that specifically inhibits EAAT2 without affecting other cellular processes. By demonstrating that the effects of a putative EAAT2 upregulator are blocked in the presence of a specific EAAT2 inhibitor, researchers can confidently attribute the compound's mechanism of action to EAAT2 modulation.
Comparative Analysis of EAAT2 Inhibitors
This section provides a detailed comparison of this compound, Dihydrokainate (DHK), and TFB-TBOA, focusing on their mechanism of action, potency, and selectivity.
| Compound | Mechanism of Action | Target(s) | IC50 / Ki Values | Selectivity |
| This compound | Non-substrate inhibitor; blocks the movement of the HP2 loop.[1] | EAAT2 (GLT-1) | IC50: 85 nM [2][3][4][5] | Highly selective for EAAT2 over EAAT1, EAAT3, and EAAT4.[2][3] No activity at ionotropic or metabotropic glutamate receptors.[2][3] |
| Dihydrokainate (DHK) | Competitive inhibitor. | EAAT2 (GLT-1) | Ki: 23 µM | Selective for EAAT2. |
| TFB-TBOA | Non-transportable blocker. | EAAT1 and EAAT2 | IC50: 17 nM (EAAT2) , 22 nM (EAAT1) | Potent inhibitor of both EAAT1 and EAAT2. |
This compound emerges as a superior negative control due to its high potency and, most importantly, its remarkable selectivity for EAAT2.[2][3] Its non-substrate mechanism of action ensures that it specifically blocks the transporter function without being transported into the cell, which could potentially trigger other cellular events.[2][3]
Dihydrokainate (DHK) is a well-established selective EAAT2 inhibitor. However, its potency is significantly lower than that of this compound.
TFB-TBOA is a potent inhibitor of both EAAT1 and EAAT2. While effective at blocking EAAT2, its lack of selectivity makes it less suitable as a negative control in studies aiming to specifically investigate the role of EAAT2.
Experimental Protocols
Glutamate Uptake Assay
This protocol is designed to assess the inhibitory effect of this compound, DHK, and TFB-TBOA on EAAT2-mediated glutamate uptake in primary astrocyte cultures or cell lines expressing EAAT2.
Materials:
-
Primary astrocyte cultures or EAAT2-expressing cell line (e.g., C6 glioma)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
[³H]-L-glutamate (radiolabeled)
-
Unlabeled L-glutamate
-
This compound, Dihydrokainate (DHK), TFB-TBOA
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Culture astrocytes or EAAT2-expressing cells to confluency in 24-well plates.
-
Preparation of Assay Buffer: Prepare HBSS containing 10 mM HEPES, pH 7.4.
-
Preparation of Inhibitor Solutions: Prepare stock solutions of this compound, DHK, and TFB-TBOA in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations in the assay buffer.
-
Pre-incubation with Inhibitors:
-
Wash the cells twice with pre-warmed HBSS.
-
Add 200 µL of the inhibitor solution (or vehicle control) to each well.
-
Incubate for 20 minutes at 37°C.
-
-
Glutamate Uptake:
-
Prepare the uptake solution containing [³H]-L-glutamate (e.g., 50 nM) and unlabeled L-glutamate (to achieve the desired final concentration, e.g., 10 µM) in HBSS.
-
Add 200 µL of the uptake solution to each well.
-
Incubate for 10 minutes at 37°C.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold HBSS.
-
-
Cell Lysis and Scintillation Counting:
-
Add 500 µL of 0.1 M NaOH to each well to lyse the cells.
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay.
-
Calculate the specific glutamate uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of an EAAT inhibitor like TBOA) from the total uptake.
-
Normalize the data to the protein concentration.
-
Plot the percentage of inhibition as a function of the inhibitor concentration to determine the IC50 values.
-
Signaling Pathways and Experimental Workflow
EAAT2 Upregulation Signaling Pathway
The expression and function of EAAT2 are regulated by complex signaling pathways at both the transcriptional and translational levels. The diagram below illustrates a simplified overview of some of the key pathways involved. Upregulation of EAAT2 can be achieved through the activation of transcription factors such as NF-κB and CREB, as well as through the PI3K/Akt signaling cascade.
Caption: Simplified signaling pathways involved in the transcriptional and translational upregulation of the EAAT2 transporter.
Experimental Workflow for Validating EAAT2 Upregulation
The following diagram outlines a typical experimental workflow to validate a compound that putatively upregulates EAAT2 and to confirm its specificity using this compound as a negative control.
Caption: Experimental workflow for validating an EAAT2 upregulating compound and confirming its specificity using this compound as a negative control.
Conclusion
This compound stands out as a highly suitable negative control for EAAT2 upregulation studies due to its potent and selective inhibition of EAAT2. Its use in conjunction with a putative EAAT2 upregulating compound allows for the unambiguous demonstration of on-target activity. This guide provides the necessary information and protocols to effectively incorporate this compound into experimental designs, thereby enhancing the rigor and reliability of research aimed at developing novel therapeutics for neurological disorders by targeting EAAT2.
References
- 1. WAY 213613 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of WAY-213613 and Other Glutamate Transport Blockers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of WAY-213613 and other prominent glutamate transport blockers. This document summarizes key performance metrics, details experimental methodologies, and visualizes the underlying mechanisms of action.
Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are crucial for maintaining glutamate homeostasis in the central nervous system. Their dysfunction is implicated in numerous neurological disorders, making them a key target for therapeutic intervention. This guide focuses on this compound, a potent and selective inhibitor of EAAT2, and compares its activity with other widely used glutamate transport blockers.
Performance Comparison of Glutamate Transport Blockers
The inhibitory activity of this compound and other selected glutamate transport blockers against different EAAT subtypes is summarized below. The data, presented as IC50 or Ki values, are collated from various studies. It is important to note that variations in experimental systems (e.g., cell lines, radioligand) can influence the reported values.
| Inhibitor | Target EAAT Subtype(s) | IC50 / Ki (nM) | Mechanism of Action | Reference Cell System |
| This compound | EAAT2 selective | IC50: 85 (EAAT2) IC50: 5004 (EAAT1) IC50: 3787 (EAAT3) | Non-substrate Inhibitor | HEK293 cells |
| IC50: 0.071 (EAAT2) IC50: 0.86 (EAAT1) IC50: 1.9 (EAAT3) IC50: 1.5 (EAAT4) | Varies by study | |||
| TFB-TBOA | EAAT1/EAAT2 > EAAT3 | IC50: 22 (EAAT1) IC50: 17 (EAAT2) IC50: 300 (EAAT3) | Competitive, Non-transportable | Cells transiently expressing EAATs |
| Dihydrokainate (DHK) | EAAT2 selective | Ki: 23,000 | Competitive | Not specified |
| Ki: 89,000 (hEAAT2) Ki: > 3,000,000 (hEAAT1, hEAAT3) | HEK293 cells | |||
| UCPH-101 | EAAT1 selective | IC50: 660 (EAAT1) IC50: >300,000 (EAAT2, EAAT3) | Non-competitive, Allosteric | HEK293 cells |
| L-β-threo-benzyl-aspartate (L-β-BA) | EAAT3 > EAAT1/EAAT2 | Ki: 1,200 (EAAT3) Ki: 10,200 (EAAT1) Ki: 11,400 (EAAT2) | Competitive, Non-substrate | C17.2 cells expressing hEAATs |
Mechanisms of Action and Signaling Pathways
Glutamate transporters function via a complex "alternating access" mechanism, involving significant conformational changes to move glutamate across the cell membrane. Inhibitors can interfere with this process in several ways.
The following diagrams illustrate the glutamate transport cycle and the mechanisms of action for different classes of inhibitors.
Validating the On-Target Effects of WAY-213613: A Comparative Guide Using EAAT2 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WAY-213613, a potent and selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), with other relevant EAAT inhibitors. A critical aspect of pharmacological validation is confirming the on-target effects of a compound. The gold standard for such validation is the use of knockout models. While direct experimental data on this compound in EAAT2 knockout models is not extensively published, this guide outlines a robust, albeit hypothetical, experimental framework for such a study, based on established methodologies.
Unveiling the Selectivity of this compound
This compound is a non-substrate inhibitor of EAAT2, also known as Glutamate Transporter 1 (GLT-1). Its mechanism of action involves binding to the glutamate-binding site and sterically hindering the movement of the HP2 loop, which is essential for the transport cycle. This effectively blocks glutamate uptake by the transporter.
Comparative Inhibitory Activity of EAAT Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other commonly used EAAT inhibitors against different EAAT subtypes. This data highlights the superior selectivity of this compound for EAAT2.
| Compound | EAAT1 (GLAST) IC50 (nM) | EAAT2 (GLT-1) IC50 (nM) | EAAT3 (EAAC1) IC50 (nM) | Selectivity for EAAT2 |
| This compound | 5004 | 85 | 3787 | >44-fold vs EAAT1 & EAAT3 |
| TFB-TBOA | 22[1] | 17[1] | 300[1] | Non-selective (potent on EAAT1 & 2) |
| Dihydrokainate (DHK) | >100,000[2] | ~10,000-30,000[2] | >100,000[2] | Moderately selective for EAAT2 |
The Gold Standard: Validating On-Target Effects with EAAT2 Knockout Models
To unequivocally demonstrate that the pharmacological effects of this compound are mediated through its interaction with EAAT2, a comparative study using wild-type (WT) and EAAT2 knockout (KO) models is essential. The absence of the target protein in the KO model should abolish the effects observed in the WT model upon administration of the compound.
Hypothetical Experimental Workflow for On-Target Validation
This section details a proposed experimental workflow to validate the on-target effects of this compound.
Caption: Experimental workflow for validating this compound on-target effects.
Detailed Experimental Protocols
1. Animal Models:
-
Wild-Type (WT): C57BL/6J mice.
-
EAAT2 Knockout (KO): Homozygous EAAT2 knockout mice on a C57BL/6J background.
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO and saline).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a predetermined dose.
3. In Vivo Microdialysis:
-
Objective: To measure extracellular glutamate levels in a specific brain region (e.g., striatum or hippocampus).
-
Method:
-
Implant microdialysis probes into the target brain region of both WT and EAAT2 KO mice.
-
After a recovery period, perfuse artificial cerebrospinal fluid (aCSF) through the probe.
-
Collect dialysate samples at baseline and following the administration of this compound or vehicle.
-
Analyze glutamate concentration in the dialysates using high-performance liquid chromatography (HPLC).
-
-
Expected Outcome:
-
WT mice: this compound administration should lead to a significant increase in extracellular glutamate levels compared to vehicle-treated controls.
-
EAAT2 KO mice: Baseline extracellular glutamate may be elevated. Administration of this compound should produce no further significant increase in glutamate levels compared to vehicle, demonstrating the effect is EAAT2-dependent.
-
4. Synaptosomal [³H]-Glutamate Uptake Assay:
-
Objective: To measure the direct inhibitory effect of this compound on glutamate uptake in isolated nerve terminals (synaptosomes).
-
Method:
-
Prepare synaptosomes from the cortex or hippocampus of WT and EAAT2 KO mice.
-
Pre-incubate synaptosomes with varying concentrations of this compound or vehicle.
-
Initiate glutamate uptake by adding [³H]-L-glutamate.
-
Terminate the uptake after a short incubation period by rapid filtration.
-
Measure the amount of radioactivity in the synaptosomes using liquid scintillation counting.
-
-
Expected Outcome:
-
WT synaptosomes: this compound will inhibit [³H]-glutamate uptake in a concentration-dependent manner.
-
EAAT2 KO synaptosomes: Basal glutamate uptake will be significantly reduced. This compound will have little to no further inhibitory effect, confirming its specificity for EAAT2.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of EAAT2 in glutamate homeostasis and its inhibition by this compound.
Caption: EAAT2-mediated glutamate uptake and its inhibition by this compound.
Conclusion
This compound stands out as a highly selective inhibitor of EAAT2. While direct validation in EAAT2 knockout models is awaited in published literature, the proposed experimental framework provides a clear and robust strategy to confirm its on-target effects. Such studies are crucial for the continued development and characterization of this compound as a valuable research tool and potential therapeutic agent for neurological disorders where modulation of glutamate transport is a key strategy. The comparison with less selective inhibitors underscores the importance of using precise pharmacological tools in conjunction with genetically modified models to dissect the complex roles of individual glutamate transporter subtypes.
References
Assessing the Reversibility of WAY-213613 Inhibition: A Comparative Guide for Researchers
For scientists and professionals in drug development, understanding the kinetics of inhibitor-target interactions is paramount. This guide provides a comparative analysis of the reversibility of WAY-213613, a potent and selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), against other notable EAAT inhibitors. The reversibility of an inhibitor dictates its duration of action and is a critical factor in its pharmacological profile.
This compound is a non-substrate inhibitor of EAAT2, also known as glutamate transporter 1 (GLT-1), which plays a crucial role in clearing glutamate from the synaptic cleft.[1][2][3] Dysregulation of glutamate transport is implicated in various neurological disorders, making EAAT2 an important therapeutic target.[2]
Comparative Analysis of Inhibitor Reversibility
The following table summarizes the inhibitory characteristics and reversibility of this compound and other selected EAAT inhibitors. The data is compiled from various in vitro studies.
| Inhibitor | Target(s) | Mechanism of Inhibition | Reversibility | Supporting Experimental Data |
| This compound | EAAT2 selective | Competitive | Reversible (inferred) | Ki values of 15 nM, 41 nM, and 55 nM in the presence of 3, 30, and 300 nM L-[3H]glutamate, respectively, are consistent with a competitive and thus reversible binding mode.[4][5] |
| DL-threo-β-benzyloxyaspartate (DL-TBOA) | Broad-spectrum EAAT inhibitor | Competitive | Reversible (inferred) | As a competitive, non-transportable blocker, its inhibition is expected to be reversible upon washout.[6][7] |
| (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) | EAAT1 and EAAT2 selective | Competitive | Reversible (inferred) | A potent analog of DL-TBOA, its competitive nature suggests reversibility. Its kinetics are noted to differ from L-TBOA due to a strong binding affinity, which may imply a slower off-rate.[8][9] |
| Dihydrokainic acid (DHK) | EAAT2 selective | Competitive | Reversible (inferred) | A well-established selective, non-transportable competitive inhibitor of EAAT2, indicating a reversible mechanism.[10] |
| UCPH-101 | EAAT1 selective | Non-competitive | Slowly Reversible / Long-lasting Inhibition | Exhibits a long-lasting inactive state even after brief exposure. Washout experiments show a slow recovery with a time constant for unbinding of approximately 100 seconds.[11][12] |
| UCPH-102 | EAAT1 selective | Non-competitive | Reversible | A close analog of UCPH-101, it displays more rapid reversal of inhibition with a time constant for unbinding of approximately 16 seconds.[11] |
Experimental Protocols for Assessing Inhibitor Reversibility
Accurate determination of an inhibitor's reversibility is crucial. The following are detailed methodologies for key experiments cited in the assessment of inhibitor binding kinetics.
Washout Assay
This method directly assesses the reversibility of inhibition by measuring the recovery of transporter activity after removal of the inhibitor.
Protocol:
-
Cell Culture and Transporter Expression: Culture cells (e.g., HEK293) expressing the target glutamate transporter subtype (e.g., EAAT2).
-
Baseline Activity Measurement: Measure the baseline glutamate uptake activity. This can be done using a radiolabeled substrate such as [³H]D-aspartate or a fluorescent membrane potential dye that responds to transporter-mediated ion flux.
-
Inhibitor Incubation: Incubate the cells with the inhibitor (e.g., this compound) at a concentration that produces significant inhibition (e.g., 5-10 times its IC₅₀) for a defined period to allow for binding equilibrium.
-
Washout: Rapidly remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free buffer.
-
Activity Recovery Measurement: At various time points after the washout, measure the glutamate uptake activity.
-
Data Analysis: Plot the percentage of activity recovery against time. A rapid and complete recovery of activity indicates a readily reversible inhibitor. The rate of recovery can provide a qualitative measure of the inhibitor's off-rate.
Jump-Dilution Method for Determining Off-Rate (k_off)
This technique provides a quantitative measure of the inhibitor's dissociation rate constant (k_off), a direct indicator of its residence time on the target.
Protocol:
-
Enzyme-Inhibitor Complex Formation: Incubate a high concentration of the purified transporter protein with a saturating concentration of the inhibitor (typically >10-fold over the IC₅₀) to pre-form the enzyme-inhibitor (EI) complex.
-
Rapid Dilution: Rapidly dilute the EI complex (e.g., 100-fold or more) into a reaction mixture containing the substrate (e.g., glutamate) and any necessary co-factors. This "jump" in dilution effectively reduces the concentration of the free inhibitor to a non-inhibitory level.
-
Monitoring Activity Recovery: Immediately and continuously monitor the recovery of transporter activity over time as the inhibitor dissociates from the transporter.
-
Data Analysis: The rate of recovery of enzymatic activity follows first-order kinetics, and the data can be fitted to the following equation to determine the off-rate constant (k_off):
P(t) = v₀(k_offt - (1 - e^(-k_offt))) / k_off
Where P(t) is the product formed at time t, v₀ is the initial velocity of the uninhibited enzyme, and k_off is the dissociation rate constant. The residence time (τ) of the inhibitor is the reciprocal of the off-rate (τ = 1/k_off).
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the glutamate transport signaling pathway, the experimental workflow for assessing inhibitor reversibility, and the logical relationship of the comparative analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WAY-213,613 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 8. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dihydrokainic acid, EAAT2 (GLT-1) inhibitor (CAS 52497-36-6) | Abcam [abcam.com]
- 11. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conserved allosteric inhibition mechanism in SLC1 transporters | eLife [elifesciences.org]
WAY-213613: A Potent Tool for Unraveling the Role of EAAT2 in Neurological Disorders
A Comparative Guide to the Efficacy and Experimental Use of the Selective EAAT2 Inhibitor WAY-213613
For researchers, scientists, and drug development professionals investigating the complexities of glutamatergic neurotransmission and its role in neurological diseases, the selective inhibition of excitatory amino acid transporter 2 (EAAT2) is a critical experimental approach. This compound has emerged as a potent and highly selective, non-substrate inhibitor of EAAT2, also known as glutamate transporter 1 (GLT-1). This guide provides a comprehensive literature review of this compound's efficacy in various experimental models, compares its performance with other EAAT inhibitors, and details key experimental protocols.
Mechanism of Action and Selectivity
This compound exerts its inhibitory effect on EAAT2 by binding to the glutamate binding site and sterically hindering the movement of the crucial HP2 loop, thereby blocking the transport of glutamate.[1] This mechanism of competitive inhibition has been characterized through kinetic studies.[2] A key advantage of this compound for research applications is its high selectivity for EAAT2 over other EAAT subtypes.
In Vitro Efficacy of this compound
This compound has been extensively utilized in in vitro models to elucidate the role of EAAT2 in neuronal health and disease, particularly in the context of excitotoxicity, a pathological process implicated in numerous neurodegenerative conditions.
One key application of this compound is to confirm the EAAT2-dependency of neuroprotective compounds. For example, in a study investigating the neuroprotective properties of novel positive allosteric modulators of glutamate transport, the presence of this compound abolished the protective effects, demonstrating that the therapeutic action was indeed mediated by EAAT2 activity.[3]
The inhibitory activity of this compound on glutamate uptake has been quantified in various in vitro systems, including synaptosomal preparations and oocyte expression systems.[4]
Comparison with Other EAAT Inhibitors
While this compound is a valuable tool, a comprehensive understanding of its profile requires comparison with other available EAAT inhibitors. The choice of inhibitor often depends on the specific experimental question, with considerations for selectivity, potency, and mechanism of action.
| Inhibitor | Target(s) | IC50 / Ki (nM) for EAAT2 | Notes |
| This compound | EAAT2 | 85 | Highly selective, non-substrate inhibitor. [3] |
| DL-threo-β-benzyloxyaspartate (DL-TBOA) | Pan-EAAT | Varies by study | A potent, non-selective blocker of all EAAT subtypes.[5] Induces cell death in hippocampal slice cultures at higher concentrations.[5] |
| L-β-threo-benzyl-aspartate | EAAT3 > EAAT1/2 | ~11,400 (oocytes) | Preferentially inhibits the neuronal EAAT3 subtype.[6][7] |
| Dihydrokainic acid (DHK) | EAAT2 | Varies by study | A competitive inhibitor of EAAT2.[8] |
Table 1: Comparison of IC50/Ki values and selectivity of various EAAT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols involving this compound.
In Vitro Glutamate Uptake Assay
A common method to assess the inhibitory activity of compounds like this compound is the measurement of radiolabeled glutamate uptake in cells or synaptosomes.
Objective: To quantify the inhibition of EAAT2-mediated glutamate uptake by this compound.
Methodology:
-
Preparation of Synaptosomes: Synaptosomes are prepared from rodent brain tissue (e.g., cortex or hippocampus) through a series of homogenization and centrifugation steps.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a solution containing radiolabeled L-[³H]glutamate.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration and washing to remove extracellular radiolabel.
-
Quantification: The amount of radioactivity retained by the synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The inhibitory potency of this compound is determined by calculating the IC50 value, the concentration at which 50% of the glutamate uptake is inhibited. Kinetic parameters such as the inhibition constant (Ki) can be determined through Lineweaver-Burk plot analysis.[2]
In Vivo Administration
While in vivo efficacy studies of this compound as a therapeutic agent are limited, with one source noting it has not yet been tested in animal experiments for its potential to cross the blood-brain barrier and cause excitotoxicity, protocols for its dissolution for in vivo use have been described.[1] This suggests its primary in vivo application is as a tool to acutely inhibit EAAT2 to study its physiological roles.
Protocol for In Vivo Dissolution: [4]
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10% DMSO).
-
Sequentially add co-solvents to aid dissolution and prepare the final working solution. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The solution should be prepared freshly on the day of use for optimal results.
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of EAAT2 and a typical experimental workflow.
Caption: Mechanism of EAAT2 inhibition by this compound.
Caption: Workflow for an in vitro glutamate uptake assay.
Conclusion
This compound stands out as a powerful and selective pharmacological tool for probing the function of the EAAT2 glutamate transporter. Its utility in in vitro studies has been instrumental in dissecting the role of EAAT2 in excitotoxicity and neuroprotection. While its application as a direct therapeutic agent in vivo remains largely unexplored, its value in fundamental neuroscience research is undisputed. For scientists aiming to understand and modulate glutamatergic signaling, this compound, when used with appropriate experimental designs and in comparison with other EAAT inhibitors, provides a precise means to investigate the critical functions of EAAT2 in the central nervous system.
References
- 1. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The substituted aspartate analogue L-beta-threo-benzyl-aspartate preferentially inhibits the neuronal excitatory amino acid transporter EAAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of WAY-213613 and Alternative EAAT2 Inhibitors
For Immediate Release
This guide provides a meta-analysis of the potent and selective Excitatory Amino Acid Transporter 2 (EAAT2) inhibitor, WAY-213613. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound with alternative EAAT inhibitors, supported by experimental data from peer-reviewed studies. The information is presented to facilitate informed decisions in designing future research and development programs targeting glutamate transport.
Introduction to this compound
This compound is a potent, non-substrate, and competitive inhibitor of the high-affinity glutamate transporter EAAT2, also known as glutamate transporter 1 (GLT-1).[1][2][3] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft by EAATs is crucial for preventing excitotoxicity, a process implicated in numerous neurodegenerative diseases.[4][5] EAAT2 is the most prevalent glutamate transporter in the forebrain and is responsible for the majority of glutamate uptake.[2][6] this compound has demonstrated high selectivity for EAAT2 over other EAAT subtypes (EAAT1 and EAAT3) and displays no significant activity at ionotropic or metabotropic glutamate receptors, making it a valuable pharmacological tool for elucidating the specific roles of EAAT2.[2]
Performance Comparison of EAAT Inhibitors
The inhibitory potency of this compound has been extensively characterized and compared with other EAAT inhibitors in various in vitro models. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency and selectivity.
Table 1: Inhibitory Potency (IC50 in nM) against Human EAAT Subtypes
| Compound | EAAT1 (hEAAT1) IC50 (nM) | EAAT2 (hEAAT2) IC50 (nM) | EAAT3 (hEAAT3) IC50 (nM) | Selectivity (EAAT1/EAAT2) | Selectivity (EAAT3/EAAT2) | Reference |
| This compound | 5004 | 85 | 3787 | ~59x | ~45x | [2][7] |
| TFB-TBOA | 22 | 17 | 300 | ~1.3x | ~17.6x | [8][9] |
| DL-TBOA | 70,000 | 6,000 | 6,000 | ~11.7x | 1x | [8] |
| WAY-855 | 100,000 | 2,200 | 24,500 | ~45x | ~11x | [1][4] |
Note: Data is compiled from studies using HEK293 or MDCK cells expressing the respective human EAAT subtypes.
Table 2: Inhibitory Potency (IC50 in nM) in Rat Cortical Synaptosomes
| Compound | IC50 (nM) | Primary Transporter Target | Reference |
| This compound | 35 ± 7 | EAAT2 | [2] |
| WAY-213394 | 92 ± 13 | EAAT2 | [2] |
| WAY-212922 | 95 ± 8 | EAAT2 | [2] |
| WAY-211686 | 101 ± 20 | EAAT2 | [2] |
Note: Glutamate uptake in rat cortical synaptosomes is predominantly mediated by EAAT2.[2]
Key Signaling and Experimental Visualizations
To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of compounds on human EAAT subtypes, based on methodologies described in the literature.[2][10][11]
Cell-Based Radiolabeled Substrate Uptake Assay
-
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells or Madin-Darby Canine Kidney (MDCK) cells are stably transfected to express a single human EAAT subtype (hEAAT1, hEAAT2, or hEAAT3).
-
Cells are cultured in appropriate media and seeded into 96-well plates to form confluent monolayers.
-
-
Assay Procedure:
-
On the day of the assay, cell monolayers are washed twice with a Krebs-Ringer-HEPES buffer.
-
Cells are then pre-incubated for approximately 30 minutes at 37°C with varying concentrations of the test inhibitor (e.g., this compound) prepared in the assay buffer.
-
Uptake is initiated by the addition of a radiolabeled substrate, typically [³H]-D-aspartate or [³H]-L-glutamate, to each well. D-aspartate is often used as it is a non-metabolized substrate for the transporters.
-
The incubation continues for a fixed period (e.g., 10-30 minutes) at 37°C.
-
-
Termination and Measurement:
-
The uptake reaction is terminated by rapidly aspirating the radioactive solution and washing the cell monolayers multiple times with ice-cold assay buffer to remove extracellular radioactivity.
-
The cells are then lysed using a suitable lysis buffer (e.g., 0.2 M NaOH).
-
The radioactivity of the cell lysates, representing the amount of transported substrate, is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a saturating concentration of a non-labeled substrate or a potent broad-spectrum inhibitor.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
Inhibition curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IC50 values are determined by fitting the data to a sigmoidal dose-response equation using non-linear regression analysis.
-
Conclusion
This compound stands out as a highly potent and selective inhibitor of the EAAT2 transporter.[2][3] Its selectivity, particularly when compared to broad-spectrum inhibitors like DL-TBOA and TFB-TBOA, makes it an invaluable research tool for isolating and studying the physiological and pathological roles of EAAT2. The data presented in this guide, compiled from multiple studies, consistently demonstrates its superior preference for EAAT2 over other EAAT subtypes. For researchers investigating EAAT2-specific mechanisms in the context of neurological disorders, this compound offers a significant advantage in precision and reliability.
References
- 1. WAY-855 (3-amino-tricyclo[2.2.1.02.6]heptane-1,3-dicarboxylic acid): a novel, EAAT2-preferring, nonsubstrate inhibitor of high-affinity glutamate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of novel aryl-ether, biaryl, and fluorene aspartic acid and diaminopropionic acid analogs as potent inhibitors of the high-affinity glutamate transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. WAY-855 (3-amino-tricyclo[2.2.1.02.6]heptane-1,3-dicarboxylic acid): a novel, EAAT2-preferring, nonsubstrate inhibitor of high-affinity glutamate uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of aryl-ether-, biaryl-, and fluorene-aspartic acid and diaminopropionic acid analogs as potent inhibitors of the high-affinity glutamate transporter EAAT-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
A Comparative Benchmark Analysis of WAY-213613 and Novel EAAT2 Inhibitors
This guide provides a detailed comparison of the established Excitatory Amino Acid Transporter 2 (EAAT2) inhibitor, WAY-213613, against recently developed modulators. It is intended for researchers, scientists, and drug development professionals investigating glutamatergic neurotransmission and its role in neurological disorders. The document outlines the compounds' performance, supported by experimental data, and provides detailed methodologies for key assays.
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft is crucial for maintaining normal synaptic function and preventing excitotoxicity.[1][2] The Excitatory Amino Acid Transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1), is the principal transporter responsible for over 90% of glutamate uptake in the brain.[3][4] Consequently, EAAT2 has emerged as a significant therapeutic target for a range of neurological and psychiatric diseases characterized by dysregulated glutamate homeostasis, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy.[2][5][6]
Modulators of EAAT2, both inhibitors and activators, are invaluable tools for studying the transporter's function and therapeutic potential. This guide focuses on benchmarking the well-characterized inhibitor this compound against a new generation of EAAT2-targeting compounds.
Performance Benchmark: Inhibitors
This compound is a potent, non-substrate inhibitor of EAAT2.[7] It exhibits significant selectivity for EAAT2 over other EAAT subtypes, making it a valuable research tool.[2][7] Newer compounds have since been developed, some with different mechanisms or selectivity profiles. The following tables summarize the available quantitative data for comparison.
Table 1: Comparative Inhibitory Potency (IC50) of EAAT2 Inhibitors
| Compound | EAAT1 (nM) | EAAT2 (nM) | EAAT3 (nM) | EAAT4 (nM) | Selectivity for EAAT2 | Reference |
|---|---|---|---|---|---|---|
| This compound | 5004 | 85 | 3787 | - | >44-fold vs EAAT1/3 | [7] |
| This compound (Study 2) | 860 | 71 | 1900 | 1500 | 12 to 26-fold vs EAAT1/3/4 | [7] |
| Compound 1 | >50,000 | 6,600 | - | - | Selective over EAAT1 | [5] |
| UCPH-101 | Selective for EAAT1 | - | - | - | EAAT1-selective inhibitor | [2] |
| Dihydrokainic acid | Potent EAAT2 inhibitor | - | - | - | - |[8] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Overview of Other Novel EAAT2 Modulators
| Compound/Class | Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| HIP-B | Inhibitor | Noncompetitive, binds to an allosteric site. | Targets a site distinct from the glutamate binding pocket.[2] |
| GT951, GTS467, GTS551 | Activators (PAMs) | Positive allosteric modulators that enhance glutamate uptake. | Show low nanomolar efficacy in glutamate uptake assays.[3][4] |
| LDN/OSU-0212320 | Activator | Pyridazine derivative that enhances EAAT2 translation. | Increases EAAT2 protein expression, showing efficacy in ALS and epilepsy models.[9] |
| Ceftriaxone | Activator | β-lactam antibiotic that acts as a transcriptional activator of EAAT2. | Induces EAAT2 expression via NF-κB pathway activation.[4][6] |
Experimental Protocols & Methodologies
The data presented in this guide are derived from established assays designed to measure the function and modulation of EAAT2. The following are detailed protocols for key experiments.
Glutamate Uptake Assay
This assay quantifies the rate of glutamate transport into cells expressing the target transporter.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the gene for human EAAT2 (hEAAT2).[5] Other cell lines like COS or MDCK cells can also be used.[10]
-
For selectivity studies, separate cell lines expressing other EAAT subtypes (e.g., hEAAT1, hEAAT3) are prepared.
-
EAAT2 expression can be induced using a suitable system, such as a tetracycline-inducible promoter.[5]
-
-
Assay Procedure:
-
Plate the induced cells in 96-well plates pre-treated with poly-D-lysine.[5]
-
On the day of the experiment, wash the cells twice with an assay buffer (e.g., Hanks' balanced salt solution with HEPES, CaCl2, MgSO4, and glucose, pH 7.4).[5]
-
Add the test inhibitors (like this compound or newer compounds) at various concentrations and incubate for 5 minutes at room temperature.[5]
-
Initiate the uptake reaction by adding radiolabeled [¹⁴C]glutamic acid and incubate for a further 5 minutes on ice.[5]
-
Terminate the uptake by adding glutaraldehyde (0.5% final concentration).[5]
-
Measure the intracellular radioactivity using a scintillation counter to determine the amount of glutamate uptake.
-
Data are analyzed using software like GraphPad Prism to calculate IC50 or EC50 values.[5]
-
Whole-Cell Electrophysiology
This technique measures the ion currents associated with the glutamate transport cycle, providing insights into the transporter's kinetics and how they are affected by inhibitors.
-
Cell Preparation:
-
Recording Procedure:
-
Perform whole-cell patch-clamp recordings using an amplifier like the Axopatch 200B.[11]
-
Use a pipette solution containing ions like CsNO3 or KSCN to isolate transporter-associated currents.[11]
-
Apply L-glutamate (e.g., 250 µM) to the cell to activate the transporter and record the resulting inward currents at various holding potentials (e.g., -90 mV to +50 mV).[11]
-
To test inhibitors, co-apply the compound (e.g., this compound) with glutamate and measure the reduction in current.
-
Dose-response curves can be generated by applying a range of inhibitor concentrations to determine the apparent Ki (inhibitory constant).[12][13]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to EAAT2 function and inhibitor screening.
Caption: Simplified signaling pathway of glutamate transport by EAAT2.
Caption: Mechanism of this compound, which inhibits EAAT2 transport.
Caption: Experimental workflow for benchmarking EAAT2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington’s disease [frontiersin.org]
- 4. Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WAY 213613 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 8. scbt.com [scbt.com]
- 9. JCI - Translational enhancers of EAAT2: therapeutic implications for neurodegenerative disease [jci.org]
- 10. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Structural basis of ligand binding modes of human EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safety Protocols for WAY-213613
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the EAAT2 Inhibitor, WAY-213613.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a potent and selective non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2). Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.
Chemical and Physical Properties
This compound is a valuable research tool for studying glutamate transport and its role in neurological disorders.[1] A summary of its key quantitative data is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₁₃BrF₂N₂O₄ |
| Molecular Weight | 415.19 g/mol |
| Appearance | White to off-white solid powder[2] |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and 1eq. NaOH |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended.[2] |
| CAS Number | 868359-05-1 |
Safety and Handling
-
GHS Pictogram:
-
(GHS07)
-
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
-
Hazard Class: Acute Toxicity 4, Oral
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Handling Precautions:
-
Avoid inhalation of dust or fumes. Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Do not ingest. If swallowed, seek immediate medical attention.
Proper Disposal Procedures
As a halogenated aromatic compound, this compound requires specific disposal procedures to mitigate environmental risks.
Step 1: Segregation
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix with non-halogenated chemical waste.
Step 2: Container Labeling
-
The waste container must be labeled as "Hazardous Waste" and clearly indicate "Halogenated Organic Compounds."
-
List all contents of the container, including this compound and any solvents used.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 4: Final Disposal
-
Dispose of the hazardous waste through a licensed and certified environmental waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular solid waste.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the Excitatory Amino Acid Transporter 2 (EAAT2), which is primarily responsible for the reuptake of glutamate from the synaptic cleft.[1] Inhibition of EAAT2 leads to an accumulation of extracellular glutamate, which can overstimulate postsynaptic glutamate receptors (e.g., NMDA and AMPA receptors). This overstimulation can lead to excessive calcium influx into the neuron, initiating a cascade of intracellular events that can ultimately result in excitotoxicity and neuronal cell death.
Caption: Signaling pathway of this compound-induced glutamate excitotoxicity.
Experimental Protocols
Detailed experimental protocols involving this compound will vary depending on the specific research application. However, a general protocol for preparing a stock solution is provided below.
Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), appropriate volumetric flask, and a calibrated balance.
-
Calculation:
-
For 1 mL of a 10 mM solution, weigh out 0.00415 g (4.15 mg) of this compound (Molecular Weight = 415.19 g/mol ).
-
Adjust the mass based on the desired final volume.
-
-
Procedure:
-
Carefully weigh the calculated amount of this compound powder and transfer it to the volumetric flask.
-
Add a small amount of DMSO to the flask to dissolve the powder.
-
Once fully dissolved, add DMSO to the final desired volume.
-
Mix the solution thoroughly.
-
-
Storage: Store the stock solution at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
References
Navigating the Safe Handling of WAY-213613: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like WAY-213613. This potent and selective inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2) is a valuable tool in neuroscience research, but its safe handling requires specific knowledge and procedures. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
This compound is categorized for research use only and is not intended for human or veterinary applications. While it may be shipped as a non-hazardous chemical, this classification does not extend to all laboratory handling scenarios of the pure, powdered compound. Therefore, a comprehensive understanding of its properties and adherence to strict safety protocols are critical.
Chemical and Physical Properties
A clear understanding of the compound's physical and chemical characteristics is the foundation of safe handling.
| Property | Value |
| Molecular Formula | C₁₆H₁₃BrF₂N₂O₄ |
| Molecular Weight | 415.19 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO and 1eq. NaOH |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the absence of a comprehensive Safety Data Sheet (SDS), a cautious approach to personal protection is mandatory. The following PPE and engineering controls are recommended when handling this compound powder and its solutions.
Engineering Controls:
-
Fume Hood: All weighing and solution preparation of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment:
-
Gloves: Wear nitrile or butyl rubber gloves to prevent skin contact. Given that Dimethyl Sulfoxide (DMSO), a common solvent for this compound, readily penetrates the skin and can carry other dissolved chemicals with it, glove integrity is crucial.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.
-
Lab Coat: A fully buttoned lab coat should be worn to protect clothing and skin from contamination.
Operational Plans: From Receipt to Storage
Proper handling procedures from the moment the compound is received are vital for maintaining its integrity and ensuring laboratory safety.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and quantity match the order.
Storage:
-
Short-term (days to weeks): Store in a dry, dark environment at 0 - 4°C.
-
Long-term (months to years): For extended storage, maintain at -20°C.
-
General: Keep the container tightly sealed and desiccated.
Solution Preparation:
-
This compound is commonly dissolved in DMSO. When preparing stock solutions, work in a fume hood and wear appropriate PPE.
-
Be aware that moisture-absorbing DMSO can reduce the solubility of the compound; use fresh, anhydrous DMSO for best results.
-
Prepared stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Mechanism of Action: EAAT2 Inhibition
This compound is a potent and selective non-substrate inhibitor of the glutamate transporter EAAT2 (also known as GLT-1).[1] In the central nervous system, EAAT2 is primarily located on astrocytes and is responsible for the majority of glutamate reuptake from the synaptic cleft. By blocking EAAT2, this compound prevents the removal of glutamate, leading to its accumulation in the synapse. This mechanism is instrumental in studying the roles of glutamate homeostasis and excitotoxicity in various neurological conditions.
Inhibition of the EAAT2 transporter by this compound.
Experimental Protocols: Selectivity Data
The selectivity of this compound for EAAT2 over other EAAT subtypes is a key feature. The following table summarizes its inhibitory activity.
| Transporter Subtype | IC₅₀ (nM) |
| EAAT1 | 5004 |
| EAAT2 | 85 |
| EAAT3 | 3787 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the transporter's activity by 50%.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure compliance with local regulations.
Solid Waste:
-
Empty containers and vials that held the solid compound should be disposed of as chemical waste.
-
Contaminated PPE (gloves, etc.) should also be collected and disposed of as chemical waste.
Liquid Waste:
-
Solutions of this compound in DMSO or other organic solvents should be collected in a designated, labeled hazardous waste container.
-
Do not dispose of these solutions down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of DMSO-based solutions, as local regulations may vary.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Spill Response:
-
Small Spills: If a small amount of the solid or a solution spills, absorb it with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed container for chemical waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's EHS or emergency response team for cleanup.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these safety and handling guidelines, researchers can confidently and safely utilize this compound in their studies, contributing to the advancement of neuroscience while maintaining a secure laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
